molecular formula C15H24ClNO2 B1146794 N-Desmethyltramadol CAS No. 1018989-94-0

N-Desmethyltramadol

Cat. No.: B1146794
CAS No.: 1018989-94-0
M. Wt: 285.81 g/mol
InChI Key: NOZLWRHUQJHIRG-PBCQUBLHSA-N
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Description

N-Desmethyltramadol, also known as metabolite M2, is a key intermediate in the metabolic pathway of the analgesic tramadol and belongs to the class of organic compounds known as anisoles . It is formed in vivo from tramadol through N-demethylation primarily catalyzed by the liver enzymes cytochrome P450 2B6 (CYP2B6) and cytochrome P450 3A4 (CYP3A4) . Unlike the main active metabolite O-Desmethyltramadol (desmetramadol), this compound has been found to be entirely without opioid receptor activity . This makes it a critical compound for researchers studying the complex pharmacology of tramadol, as it helps delineate the contribution of opioid and non-opioid mechanisms to the overall drug effect. This compound can be further metabolized by CYP2D6 into another metabolite, N,O-didesmethyltramadol (M5), which does possess mu-opioid agonist activity . As such, this compound is an essential standard for use in metabolic and pharmacokinetic studies, drug-drug interaction investigations, and analytical method development. This product is intended for research and analysis purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1018989-94-0

Molecular Formula

C15H24ClNO2

Molecular Weight

285.81 g/mol

IUPAC Name

(1R,2R)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C15H23NO2.ClH/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2;/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1

InChI Key

NOZLWRHUQJHIRG-PBCQUBLHSA-N

SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O

Isomeric SMILES

CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl

Synonyms

(1R,2R)-rel-1-(3-Methoxyphenyl)-2-[(methylamino)methyl]-cyclohexanol Hydrochloride; _x000B_cis-(+/-)-N-Demethyltramadol; N-Monodesmethyltramadol Hydrochloride;  Nortramadol Hydrochloride

Origin of Product

United States

Foundational & Exploratory

mechanism of N-Desmethyltramadol formation in liver microsomes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Formation of N-Desmethyltramadol in Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying the formation of this compound (NDT), a primary metabolite of the synthetic opioid analgesic, tramadol (B15222). The focus is on the enzymatic processes within liver microsomes, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.

Introduction

Tramadol is a widely prescribed centrally acting analgesic for moderate to severe pain.[1] Its therapeutic effect is attributed to a complex mechanism involving both opioid and non-opioid pathways, including the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2] The metabolism of tramadol is a critical factor influencing its efficacy and safety profile, with the liver being the primary site of biotransformation.[1][3][4] Tramadol undergoes extensive Phase I and Phase II reactions, with N-demethylation to this compound (also known as M2) being a significant pathway.[1][4] While the O-demethylation of tramadol to O-desmethyltramadol (M1) by CYP2D6 is well-known for producing a more potent mu-opioid agonist, the N-demethylation pathway is crucial for the overall clearance of the parent drug.[1][2][4]

The Metabolic Pathway: N-Demethylation of Tramadol

The conversion of tramadol to this compound is a Phase I metabolic reaction catalyzed by specific cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes.

Key Enzymes Involved

The primary enzymes responsible for the N-demethylation of tramadol are CYP2B6 and CYP3A4 .[1][3][5][6] Studies using human liver microsomes and cDNA-expressed CYP isoforms have confirmed the significant roles of these two enzymes in the formation of this compound.[7][8] While CYP2D6 is the principal enzyme for O-demethylation, its role in N-demethylation is considered minor.[4][9]

Reaction Kinetics

The N-demethylation of tramadol exhibits complex enzyme kinetics. Unlike the O-demethylation pathway, which typically follows monophasic Michaelis-Menten kinetics, the formation of this compound is often best described by a two-site (biphasic) model.[10] This suggests the involvement of multiple enzymes or multiple binding sites with different affinities for the substrate.

dot

Figure 1: Metabolic pathway of tramadol to this compound.

Quantitative Data

The following tables summarize key quantitative parameters related to the enzymatic formation of this compound.

Table 1: Enzyme Kinetic Parameters for Tramadol N-Demethylation in Human Liver Microsomes
ParameterValueReference(s)
Kinetic Model Two-site (Biphasic)[10]
Km (High-affinity site) ~1021 µM[8]
Vmax Not consistently reported[1]

Note: Specific Km and Vmax values for N-demethylation by individual recombinant CYP2B6 and CYP3A4 enzymes are not consistently available in the literature, representing an area for further investigation.[1]

Experimental Protocols

This section provides a detailed methodology for a typical in vitro experiment to study the formation of this compound using human liver microsomes.

In Vitro Metabolism of Tramadol in Human Liver Microsomes

Objective: To determine the rate of this compound formation from tramadol in the presence of human liver microsomes.

Materials:

  • Human Liver Microsomes (HLMs)

  • Tramadol hydrochloride

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal Standard (IS) solution (e.g., this compound-d3)[7]

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine potassium phosphate buffer, human liver microsomes, and the tramadol stock solution to achieve the desired final concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.[1]

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.[1]

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).[1]

  • Termination of Reaction: At each designated time point, terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.[1][7]

  • Sample Processing:

    • Vortex the terminated reaction mixtures vigorously.

    • Centrifuge the samples to pellet the precipitated proteins.[7]

    • Transfer the supernatant to a new tube for analysis.

Analytical Quantification

Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is the preferred method for the sensitive and specific quantification of tramadol and its metabolites.

General HPLC-MS/MS Parameters:

  • Column: A suitable reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for tramadol, this compound, and the internal standard.

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Sample Processing cluster_analysis Analysis A Combine Buffer, HLMs, and Tramadol B Pre-incubate at 37°C A->B C Initiate with NADPH Regenerating System B->C D Incubate at 37°C (Time Course) C->D E Terminate with Acetonitrile + Internal Standard D->E F Vortex and Centrifuge E->F G Collect Supernatant F->G H HPLC-MS/MS Analysis G->H

Figure 2: Experimental workflow for in vitro tramadol metabolism.

Logical Relationships and Influencing Factors

The rate of this compound formation can be influenced by several factors, leading to inter-individual variability in tramadol metabolism.

Genetic Polymorphisms

Genetic variations in the CYP2B6 and CYP3A4 genes can alter enzyme activity, potentially affecting the rate of N-demethylation.[1] This can contribute to differences in tramadol clearance and response among individuals.

Drug-Drug Interactions

Co-administration of drugs that are inhibitors or inducers of CYP2B6 and CYP3A4 can significantly impact the formation of this compound.

  • Inhibitors: Drugs that inhibit CYP2B6 or CYP3A4 can decrease the rate of N-demethylation, leading to higher plasma concentrations of tramadol.

  • Inducers: Conversely, inducers of these enzymes can increase the rate of N-demethylation, potentially leading to lower plasma concentrations of the parent drug.

dot

Logical_Relationships Tramadol Tramadol Concentration NDT_Formation This compound (M2) Formation Rate Tramadol->NDT_Formation Metabolized to CYP2B6_Activity CYP2B6 Activity CYP2B6_Activity->NDT_Formation CYP3A4_Activity CYP3A4 Activity CYP3A4_Activity->NDT_Formation Genetics Genetic Polymorphisms (CYP2B6, CYP3A4) Genetics->CYP2B6_Activity Genetics->CYP3A4_Activity DDI Drug-Drug Interactions (Inhibitors/Inducers) DDI->CYP2B6_Activity DDI->CYP3A4_Activity

Figure 3: Factors influencing this compound formation.

Conclusion

The N-demethylation of tramadol to this compound, primarily mediated by CYP2B6 and CYP3A4 in liver microsomes, is a crucial pathway in the overall metabolism and clearance of the drug. Understanding the kinetics, the enzymes involved, and the factors that can influence this pathway is essential for drug development, predicting drug-drug interactions, and moving towards personalized medicine approaches in pain management. The methodologies and data presented in this guide serve as a foundational resource for researchers in the fields of pharmacology, toxicology, and drug metabolism.

References

The Pharmacological Profile of N-Desmethyltramadol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol (B15222), a centrally acting analgesic, exerts its therapeutic effects through a dual mechanism involving weak agonism at the μ-opioid receptor (MOR) and inhibition of the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). Its complex pharmacology is further modulated by its extensive hepatic metabolism into several metabolites. The primary active metabolite, O-desmethyltramadol (M1), is a more potent MOR agonist than the parent compound and is largely responsible for tramadol's opioid-like analgesic effects. Another principal metabolite, formed via N-demethylation, is N-desmethyltramadol (M2). This technical guide provides an in-depth examination of the pharmacological profile of this compound, focusing on its receptor binding affinity, functional activity, metabolic pathways, and pharmacokinetic properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Metabolism and Pharmacokinetics of this compound

This compound is a product of the hepatic N-demethylation of tramadol, a reaction primarily catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[1][2][3][4][5][6][7][8] This metabolic pathway is a significant contributor to the overall clearance of tramadol.[3] Once formed, this compound can be further metabolized to N,O-didesmethyltramadol by CYP2D6 or to N,N-didesmethyltramadol by CYP2B6 and CYP3A4.[1][2][9]

The pharmacokinetics of this compound have been studied in various populations. In a study of postoperative surgical patients receiving intravenous tramadol, the elimination half-life (t1/2) of tramadol was observed to be approximately 4.8 hours.[10] In this patient group, poor metabolizers for CYP2D6 exhibited higher concentrations of this compound compared to extensive and intermediate metabolizers, highlighting the influence of genetic polymorphisms on its disposition.[10]

Data Presentation: Pharmacokinetic Parameters
ParameterValuePopulationReference
Metabolizing Enzymes CYP2B6, CYP3A4Human[1][2][3][4][5][6][7][8]
Elimination Half-Life (of Tramadol) ~4.8 (3.2–7.6) hPostoperative Surgical Patients[10]

Receptor Binding Affinity and Functional Activity

The pharmacological activity of this compound is markedly lower than that of both the parent drug, tramadol, and the O-desmethyl metabolite, M1. Its contribution to the overall analgesic effect of tramadol is considered to be negligible.[11]

μ-Opioid Receptor

Studies have consistently demonstrated that this compound possesses a very weak affinity for the μ-opioid receptor. Research utilizing cloned human μ-opioid receptors reported a binding affinity (Ki) for racemic this compound to be greater than 10 µM.[11] This indicates a significantly lower affinity compared to the potent M1 metabolite.

Furthermore, in functional assays designed to assess agonist activity, this compound shows no efficacy. Specifically, in [³⁵S]GTPγS binding assays, which measure the activation of G-proteins upon receptor agonism, this compound did not stimulate [³⁵S]GTPγS binding, indicating a lack of agonist activity at the μ-opioid receptor.[11]

Serotonin and Norepinephrine Transporters
Data Presentation: Receptor Binding and Functional Activity
TargetParameterValueAssayReference
μ-Opioid Receptor Binding Affinity (Ki)> 10 µMRadioligand Binding Assay[11]
μ-Opioid Receptor Functional ActivityNo agonist activity[³⁵S]GTPγS Binding Assay[11]
Serotonin Transporter (SERT) Binding Affinity (Ki)Not reported--
Norepinephrine Transporter (NET) Binding Affinity (Ki)Not reported--

Experimental Protocols

Radioligand Binding Assay for μ-Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the μ-opioid receptor through competitive displacement of a radiolabeled ligand.

Methodology:

  • Receptor Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the cloned human μ-opioid receptor. The cells are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.

  • Competitive Binding: A fixed concentration of a high-affinity radiolabeled opioid antagonist (e.g., [³H]naloxone) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay for μ-Opioid Receptor Agonism

Objective: To assess the functional agonist activity of this compound at the μ-opioid receptor by measuring G-protein activation.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human μ-opioid receptor are prepared as described for the radioligand binding assay.

  • Assay Setup: The cell membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of this compound. A known MOR agonist (e.g., DAMGO) is used as a positive control, and a vehicle control is also included.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for receptor stimulation and [³⁵S]GTPγS binding to the Gα subunit of the G-protein.

  • Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

  • Detection: The radioactivity on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the concentration of this compound to generate a dose-response curve. The efficacy (Emax) and potency (EC₅₀) are determined from this curve. For this compound, no stimulation of [³⁵S]GTPγS binding is expected.

Mandatory Visualizations

Tramadol_Metabolism Tramadol Tramadol M1 O-Desmethyltramadol (M1) (Active) Tramadol->M1 CYP2D6 (O-demethylation) M2 This compound (M2) (Inactive) Tramadol->M2 CYP2B6, CYP3A4 (N-demethylation) M5 N,O-Didesmethyltramadol (M5) M2->M5 CYP2D6

Caption: Metabolic pathway of Tramadol to its primary metabolites.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (Cell Membranes) Incubation Incubation Receptor->Incubation Radioligand Radioligand ([3H]Naloxone) Radioligand->Incubation Compound Test Compound (this compound) Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Generalized workflow for a competitive radioligand binding assay.

Conclusion

This compound is a pharmacologically inactive metabolite of tramadol. It is formed through N-demethylation by CYP2B6 and CYP3A4. Its affinity for the μ-opioid receptor is exceedingly low, and it demonstrates no agonist activity in functional assays. Furthermore, its contribution to the inhibition of serotonin and norepinephrine reuptake is negligible. For drug development and clinical pharmacology, this compound is primarily considered an inactive metabolite, with the therapeutic and adverse effect profiles of tramadol being predominantly determined by the parent drug and the active O-desmethyl metabolite (M1). This technical guide provides a consolidated overview of the current understanding of the pharmacological profile of this compound, supported by experimental methodologies and data presentation, to aid researchers in the field.

References

N-Desmethyltramadol's Interaction with the Mu-Opioid Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-desmethyltramadol (M2) is a primary metabolite of the centrally acting analgesic, tramadol (B15222). Unlike tramadol's other major metabolite, O-desmethyltramadol (M1), which is a potent agonist at the mu-opioid receptor (MOR) and significantly contributes to tramadol's analgesic effects, this compound exhibits a markedly different pharmacological profile. This technical guide provides a comprehensive analysis of the interaction between this compound and the mu-opioid receptor, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular and experimental frameworks. The evidence presented herein characterizes this compound as a metabolite with negligible affinity and functional activity at the mu-opioid receptor, positioning it as a functionally inactive metabolite in the context of direct opioid-mediated analgesia.

Introduction

Tramadol's therapeutic efficacy is derived from a dual mechanism of action: a weak affinity for the mu-opioid receptor and the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2] The in vivo metabolic conversion of tramadol is critical to its analgesic properties, primarily through the action of cytochrome P450 (CYP) enzymes.[3] O-demethylation by CYP2D6 produces O-desmethyltramadol (M1), a metabolite with significantly higher affinity for the mu-opioid receptor than the parent compound.[3][4] Conversely, N-demethylation, mediated by CYP3A4 and CYP2B6, results in the formation of this compound (M2).[1][3] Understanding the pharmacological activity of each metabolite is crucial for a complete picture of tramadol's mechanism of action and for the development of novel analgesics. This guide focuses specifically on the interaction of this compound with the mu-opioid receptor.

Quantitative Analysis of this compound Interaction with the Mu-Opioid Receptor

The interaction of this compound with the mu-opioid receptor has been quantified through various in vitro assays. The data consistently demonstrates a very low affinity and lack of agonistic activity. For comparative purposes, data for tramadol and its active metabolite, O-desmethyltramadol (M1), are also presented.

Table 1: Mu-Opioid Receptor Binding Affinities (Ki)

CompoundReceptor SourceRadioligandKi (nM)Reference
This compound (M2) Cloned human μ-opioid receptor[³H]Naloxone>10,000[1]
TramadolCloned human μ-opioid receptor[³H]DAMGO12,500[5]
O-Desmethyltramadol (M1)Cloned human μ-opioid receptor[³H]Naloxone3.4[4][6]
MorphineCloned human μ-opioid receptor[³H]DAMGO3.0[5]

Ki: Inhibitory constant. A higher Ki value indicates lower binding affinity.

Table 2: Functional Activity at the Mu-Opioid Receptor

CompoundAssay TypeCell LineParameterResultReference
This compound (M2) [³⁵S]GTPγS BindingCHO cells expressing human MOR% StimulationNo stimulatory effect[1]
O-Desmethyltramadol (M1)[³⁵S]GTPγS BindingCHO cells expressing human MOREC₅₀ (nM)860[6]
O-Desmethyltramadol (M1)cAMP AccumulationCells expressing human MOREC₅₀ (nM)63[6]
Morphine[³⁵S]GTPγS BindingCHO cells expressing human MOREC₅₀ (nM)118[6]
MorphinecAMP AccumulationCells expressing human MOREC₅₀ (nM)3[6]

EC₅₀: Half-maximal effective concentration. A lower EC₅₀ value indicates greater potency. [S]GTPγS binding assays measure G-protein activation, a key step in opioid receptor signaling. cAMP accumulation assays measure the inhibition of adenylyl cyclase, a downstream effect of MOR activation.

Experimental Protocols

Radioligand Competition Binding Assay for Ki Determination

This protocol outlines a standard procedure to determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human mu-opioid receptor.[1][5]

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO cells).[3][5]

  • Radioligand: [³H]DAMGO or [³H]Naloxone (a selective mu-opioid receptor antagonist).[3][5]

  • Test Compound: this compound.[1]

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[5]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]

  • Filtration Apparatus: A cell harvester with glass fiber filters.[5]

  • Scintillation Counter: For measuring radioactivity.[5]

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[5]

  • Assay Setup: In a 96-well plate, add the following in triplicate:[5]

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[5]

    • Non-specific Binding: Assay buffer, radioligand, 10 µM Naloxone, and membrane suspension.[5]

    • Competitive Binding: Assay buffer, radioligand, and varying concentrations of this compound.[5]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[3][5]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[5][7]

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[5]

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.[5]

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.[5]

    • Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[5]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][5]

[³⁵S]GTPγS Functional Assay for Agonist Activity

This assay measures the functional activation of G-proteins coupled to the mu-opioid receptor.

Objective: To assess the agonist activity of this compound at the human mu-opioid receptor.[1]

Materials:

  • Receptor Source: Membranes from CHO cells stably transfected with the human mu-opioid receptor.[1]

  • Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[1]

  • Test Compound: this compound.

  • Positive Control: A known MOR agonist (e.g., DAMGO or morphine).

  • Assay Buffer: Containing GDP, MgCl₂, NaCl, and a buffer (e.g., Tris-HCl).

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, varying concentrations of this compound (or positive control), and GDP in the assay buffer.

  • Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[1]

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound. An increase in binding indicates agonist activity. Determine the EC₅₀ and Emax (maximum effect) from the dose-response curve.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the canonical mu-opioid receptor signaling pathway and a typical experimental workflow for assessing ligand-receptor interactions.

MOR_Signaling_Pathway Canonical Mu-Opioid Receptor Signaling Pathway. This compound shows negligible activation of this pathway. cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound MOR Mu-Opioid Receptor (MOR) Ligand->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Experimental_Workflow Experimental Workflow for Characterizing Ligand-Receptor Interaction Start Start: Hypothesis Does this compound bind to and activate MOR? Binding_Assay Radioligand Binding Assay (Competition) Start->Binding_Assay Functional_Assay Functional Assay ([³⁵S]GTPγS or cAMP) Start->Functional_Assay Data_Analysis_Binding Data Analysis: Determine IC₅₀ and Ki Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Data Analysis: Determine EC₅₀ and Emax Functional_Assay->Data_Analysis_Functional Conclusion_Binding Conclusion: High Ki -> Weak/No Binding Data_Analysis_Binding->Conclusion_Binding Conclusion_Functional Conclusion: No response -> No Agonist Activity Data_Analysis_Functional->Conclusion_Functional Final_Conclusion Overall Conclusion: This compound is an inactive metabolite at MOR Conclusion_Binding->Final_Conclusion Conclusion_Functional->Final_Conclusion

References

The Converging Paths of Tramadol Metabolism: An In-depth Technical Guide on the Roles of CYP2B6 and CYP3A4 in N-Desmethyltramadol Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol (B15222), a widely prescribed synthetic opioid analgesic, exerts its therapeutic effects through a complex mechanism involving both opioid and monoaminergic pathways. The clinical efficacy and safety profile of tramadol are intrinsically linked to its extensive hepatic metabolism, which is primarily orchestrated by the cytochrome P450 (CYP) enzyme superfamily. While the O-demethylation of tramadol to the potent mu-opioid receptor agonist, O-desmethyltramadol (M1), by CYP2D6 is a well-documented activation pathway, the N-demethylation pathway leading to N-desmethyltramadol (M2) represents a significant route of tramadol clearance. This technical guide provides a comprehensive examination of the roles of two key enzymes, CYP2B6 and CYP3A4, in the metabolic conversion of tramadol to this compound, an essentially inactive metabolite.[1][2][3] A thorough understanding of this metabolic route is critical for predicting pharmacokinetic variability, potential drug-drug interactions, and for the overall development of safer and more effective analgesic therapies.

The Metabolic Pathway of Tramadol N-Demethylation

The biotransformation of tramadol is a multifaceted process involving several phase I and phase II reactions. The N-demethylation of tramadol to this compound (M2) is a primary phase I metabolic pathway catalyzed predominantly by CYP2B6 and CYP3A4 in the liver.[1][4][5][6] M2 can be further metabolized to N,N-didesmethyltramadol (M3).[7] Concurrently, tramadol is also O-demethylated by CYP2D6 to form the active metabolite O-desmethyltramadol (M1).[1][4][5][6]

Tramadol_Metabolism cluster_n_demethylation N-Demethylation cluster_o_demethylation O-Demethylation Tramadol Tramadol M2 This compound (M2) (Inactive) Tramadol->M2 CYP2B6, CYP3A4 M1 O-Desmethyltramadol (M1) (Active) Tramadol->M1 CYP2D6 M3 N,N-Didesmethyltramadol (M3) M2->M3 CYP2B6, CYP3A4

Quantitative Analysis of Enzyme Kinetics

The characterization of enzyme kinetics provides invaluable insights into the efficiency and capacity of metabolic pathways. However, specific Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the N-demethylation of tramadol by individual recombinant CYP2B6 and CYP3A4 enzymes are not consistently reported in the scientific literature, highlighting a gap for future research.[8][9]

In studies utilizing human liver microsomes, the N-demethylation of tramadol has been observed to follow a two-site (biphasic) kinetic model, suggesting the involvement of multiple enzymes with different affinities for the substrate.[10] One study reported a Km value of 1021 µM for the high-affinity enzyme component of M2 formation in human liver microsomes, though this value is not specific to either CYP2B6 or CYP3A4.[4]

Enzyme SourceKinetic ParameterValueReference
Human Liver MicrosomesKm (for M2 formation, high-affinity component)1021 µM[4]

Table 1: Reported Kinetic Parameters for Tramadol N-Demethylation.

Experimental Protocols

The investigation of tramadol metabolism relies on robust in vitro experimental models. The following protocols outline standard methodologies for assessing the roles of CYP2B6 and CYP3A4 in this compound formation using human liver microsomes and recombinant enzymes.

In Vitro Metabolism of Tramadol using Human Liver Microsomes

This protocol describes a typical experiment to determine the kinetics of this compound formation in a mixed-enzyme system.

1. Materials:

  • Pooled human liver microsomes (HLMs)

  • Tramadol hydrochloride

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ice-cold, containing an internal standard, e.g., deuterated this compound)

  • Microcentrifuge tubes or 96-well plates

  • Shaking water bath or incubator set to 37°C

  • Centrifuge

2. Procedure:

  • Reagent Preparation: Prepare a stock solution of tramadol in a suitable solvent (e.g., methanol (B129727) or water). On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[7]

  • Incubation Setup: In a microcentrifuge tube, combine the potassium phosphate buffer, diluted human liver microsomes, and the tramadol stock solution to achieve a range of final substrate concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the components to reach thermal equilibrium.[8]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the mixture.[7]

  • Incubation: Incubate the reaction mixture at 37°C with constant shaking for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes) to ensure the reaction rate is linear.[8]

  • Reaction Termination: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.[7][8]

  • Sample Processing: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Analysis: Transfer the supernatant to an appropriate vial for analysis by a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

HLM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (HLMs, Tramadol, Buffers) Incubate Incubate at 37°C (Pre-incubation) Reagents->Incubate Initiate Initiate with NADPH Incubate->Initiate React Incubate at 37°C (Time Course) Initiate->React Terminate Terminate with Acetonitrile + IS React->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

In Vitro Metabolism using Recombinant Human CYP Enzymes (CYP2B6 and CYP3A4)

This protocol allows for the specific investigation of the contribution of individual CYP isoforms to tramadol N-demethylation.

1. Materials:

  • Recombinant human CYP2B6 or CYP3A4 co-expressed with NADPH-cytochrome P450 reductase in a membrane preparation (e.g., baculosomes or supersomes)

  • Tramadol hydrochloride

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • Control membranes (without the CYP enzyme)

  • Acetonitrile (ice-cold, containing an internal standard)

  • Other materials as listed for the HLM protocol

2. Procedure:

  • Reagent Preparation: Prepare reagents as described in the HLM protocol. Dilute the recombinant enzyme and control membrane preparations to the desired concentration in the potassium phosphate buffer.

  • Incubation Setup: Set up separate incubation mixtures for the active recombinant enzyme and the control membranes. Each mixture should contain the buffer, membrane preparation, and a range of tramadol concentrations.

  • Pre-incubation, Reaction Initiation, Incubation, and Termination: Follow the same steps as outlined in the HLM protocol (steps 3-6).

  • Sample Processing and Analysis: Process the samples and analyze the formation of this compound by LC-MS/MS as described in the HLM protocol.

  • Data Analysis: Compare the rate of metabolite formation in the presence of the active recombinant enzyme to that in the control incubations to determine the specific activity of the CYP isoform.

Conclusion

The N-demethylation of tramadol to its inactive metabolite, this compound, is a significant metabolic pathway predominantly mediated by CYP2B6 and CYP3A4. The activity of these enzymes plays a crucial role in the overall clearance and disposition of tramadol, thereby influencing its therapeutic efficacy and potential for drug-drug interactions. While the precise kinetic parameters for the individual contributions of CYP2B6 and CYP3A4 remain an area for further investigation, the established in vitro methodologies provide a robust framework for studying this important metabolic process. A deeper understanding of the interplay between these enzymes in tramadol metabolism is essential for advancing personalized medicine and optimizing pain management strategies.

References

N-Desmethyltramadol: A Technical Guide to Its Core Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of N-Desmethyltramadol (NDT), a primary metabolite of the widely prescribed analgesic, tramadol (B15222). While its sibling metabolite, O-Desmethyltramadol (M1), is well-known for its significant contribution to tramadol's analgesic effect, NDT provides a crucial piece of the puzzle in understanding the complete metabolic fate, pharmacokinetic variability, and potential drug-drug interactions of tramadol. This document outlines NDT's fundamental chemical properties, metabolic pathways, and the analytical protocols for its quantification.

Core Chemical and Physical Properties

This compound, also known as M2, is classified chemically as an anisole, a class of organic compounds containing a methoxybenzene group or its derivatives.[1][2] Its core physicochemical properties are summarized below.

PropertyValueSource
IUPAC Name (1R,2R)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol[3]
Synonyms Nortramadol, Tramadol metabolite M2[3]
CAS Number 73806-55-0[4]
Molecular Formula C₁₅H₂₃NO₂[3]
Molecular Weight 249.35 g/mol [3]
Predicted Water Solubility 0.25 g/L[1]
Predicted logP 2.55[1]
pKa (Strongest Basic) Predicted to be a very strong basic compound[1]

Metabolism and Signaling Pathways

This compound is a product of Phase I metabolism of tramadol, occurring primarily in the liver.[5] The N-demethylation of tramadol is catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2B6.[4][5][6] This process involves the removal of a methyl group from the tertiary amine of the tramadol molecule.[2]

Subsequently, this compound can be further metabolized. The enzyme CYP2D6 can convert this compound into N,O-Didesmethyltramadol (also known as M5).[2][7][8] This secondary metabolite, unlike NDT, does possess mu-opioid agonist activity.[2] Understanding this metabolic cascade is essential for evaluating the overall pharmacological profile of tramadol, especially in individuals with genetic variations in CYP enzymes.[5][9]

G Tramadol Tramadol Tramadol->i1 NDT This compound (M2) NDT->i2 ODT O-Desmethyltramadol (M1) ODT->i2 M5 N,O-Didesmethyltramadol (M5) i1->NDT CYP3A4 CYP2B6 i1->ODT CYP2D6 i2->M5 CYP2D6 i2->M5 CYP3A4 CYP2B6

Metabolic pathway of Tramadol to its primary and secondary metabolites.

Pharmacological Significance

Unlike O-desmethyltramadol (M1), which is a potent µ-opioid receptor agonist, this compound is considered to be pharmacologically inactive at opioid receptors.[4][10] Studies have shown that NDT has a very weak affinity for the mu-opioid receptor (Ki > 10 µM) and demonstrates no agonist activity in functional assays.[11] Its contribution to the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, a key part of tramadol's mechanism, is also considered negligible.[11] Therefore, NDT is primarily viewed as an inactive metabolite, making its quantification essential for accurately assessing the metabolic phenotype and the disposition of the parent drug, tramadol.[4][11]

Experimental Protocols for Quantification

The accurate quantification of this compound in biological matrices like plasma and urine is critical for pharmacokinetic and toxicological studies.[12][13] The most common and robust methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]

Generalized Protocol for this compound Quantification in Urine using LC-MS/MS:

This protocol outlines a common workflow involving Solid-Phase Extraction (SPE) for sample cleanup followed by LC-MS/MS analysis.

  • Sample Preparation:

    • Pipette 1 mL of urine into a polypropylene (B1209903) centrifuge tube.[14]

    • Add an appropriate internal standard (e.g., N-Desmethyl Tramadol-d3) to correct for variability.[5][14]

    • To account for conjugated metabolites, perform enzymatic hydrolysis by adding β-glucuronidase and incubating at 60°C for 1-2 hours.[14]

    • Pre-treat the sample by adjusting pH as required for the chosen SPE cartridge.[14]

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange column).

    • Load the pre-treated urine sample onto the cartridge.[14]

    • Wash the cartridge with solvents such as deionized water, 0.1 M acetic acid, and methanol (B129727) to remove interferences.[14]

    • Dry the cartridge thoroughly under vacuum or positive pressure.[14]

    • Elute NDT and other analytes using a solvent mixture, typically an organic solvent with a small percentage of ammonium (B1175870) hydroxide (B78521) (e.g., 5% NH₄OH in ethyl acetate).[14]

  • Sample Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[14]

    • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[14]

    • Inject the reconstituted sample into the LC-MS/MS system.

  • LC-MS/MS Parameters:

    • Chromatographic Separation: Utilize a reverse-phase column (e.g., C18) with a gradient mobile phase, typically consisting of water with 0.1% formic acid and an organic solvent like acetonitrile (B52724) or methanol with 0.1% formic acid.[12]

    • Mass Spectrometric Detection: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[12] Use Multiple Reaction Monitoring (MRM) for detection and quantification, selecting a specific precursor ion for NDT and monitoring a specific product ion after fragmentation for exceptional specificity.[12]

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Urine Urine Sample (1 mL) IS Add Internal Standard Urine->IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) IS->Hydrolysis Load Load onto SPE Cartridge Hydrolysis->Load Wash Wash Cartridge (H₂O, Acetic Acid, MeOH) Load->Wash Elute Elute Analytes (e.g., 5% NH₄OH in Ethyl Acetate) Wash->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon LCMS Inject into LC-MS/MS System Recon->LCMS Quant Data Quantification LCMS->Quant

Experimental workflow for the quantification of this compound.

Synthesis

This compound, for use as an analytical standard or in research, can be synthesized. One reported method starts with the preparation of the aminoketone, 2-(N-benzyl-N-methyl)aminomethylcyclohexanone hydrochloride, via a Mannich reaction. This intermediate is then coupled with an organolithium compound derived from 3-bromoanisole (B1666278) to yield the N-benzyl-N-demethyltramadol precursor.[15] Subsequent debenzylation steps would yield the final this compound product. All synthetic compounds are typically prepared as their hydrochloride salts and as racemic mixtures.

References

N-Desmethyltramadol: A Definitive Biomarker of Tramadol Intake

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of N-desmethyltramadol (NDT) as a crucial biomarker for confirming the intake of the synthetic opioid analgesic, tramadol (B15222). Tramadol is widely prescribed for the management of moderate to severe pain. Its complex metabolism and the distinct pharmacological profiles of its metabolites necessitate reliable analytical methods for monitoring compliance, clinical studies, and forensic investigations. NDT, a primary metabolite, serves as a stable indicator of tramadol exposure.

Tramadol Metabolism: The Formation of this compound

Tramadol undergoes extensive metabolism in the liver, primarily through two main pathways: O-demethylation and N-demethylation.[1] These processes are catalyzed by the cytochrome P450 (CYP) enzyme system.[1]

  • N-demethylation: This pathway leads to the formation of this compound (NDT or M2). The primary enzymes responsible for this conversion are CYP3A4 and CYP2B6.[1][2][3][4][5] NDT is considered to have significantly less pharmacological activity compared to the parent drug and the O-desmethyl metabolite.[3][5] Its contribution to the overall analgesic effect of tramadol is thought to be negligible.[5]

  • O-demethylation: This pathway produces O-desmethyltramadol (ODT or M1), which is the principal active metabolite.[1][3] ODT exhibits a much higher affinity for μ-opioid receptors than tramadol itself and is largely responsible for the opioid-like analgesic effects.[3][6] This metabolic step is predominantly catalyzed by CYP2D6.[1][2][3][4]

Genetic variations in CYP2D6 can lead to significant differences in the rate of ODT formation, affecting the analgesic efficacy and side-effect profile of tramadol.[4][7][8]

Tramadol Metabolism Pathway tramadol Tramadol ndt This compound (NDT/M2) (Biomarker) tramadol->ndt CYP3A4, CYP2B6 (N-demethylation) odt O-Desmethyltramadol (ODT/M1) (Active Metabolite) tramadol->odt CYP2D6 (O-demethylation) further_metabolism Further Metabolism & Conjugation (e.g., Glucuronidation) ndt->further_metabolism odt->further_metabolism

Metabolic conversion of tramadol to its primary metabolites.

Pharmacokinetics of this compound

The pharmacokinetic profile of NDT is a key aspect of its utility as a biomarker. Following oral administration of tramadol, NDT is formed and can be detected in various biological matrices. While extensive human-specific pharmacokinetic data for NDT is less abundant in the literature compared to tramadol and ODT, studies in animal models and some human studies provide valuable insights.

ParameterTramadolO-Desmethyltramadol (ODT)This compound (NDT)SpeciesAdministrationReference
Half-life (t½) 6.3 ± 1.4 h9 h2.62 ± 0.49 hHorseOral[6][9][10][11]
Cmax 308 µg/L (100mg dose)86.8 ± 17.8 ng/mL159 ± 20.4 ng/mLHuman / HorseOral[7][9][10][11]
Tmax 1.6 - 4.9 h--HumanOral[1]
Bioavailability 68% (single dose)--HumanOral[6][7]
Excretion ~30% unchanged, ~60% as metabolites in urine--Human-[12][13]

Analytical Methodologies for this compound Detection

Accurate quantification of NDT requires robust and sensitive analytical methods. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15]

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Urine, Plasma, Hair) extraction Extraction (LLE or SPE) sample->extraction derivatization Derivatization (for GC-MS) extraction->derivatization separation Chromatographic Separation (GC or LC) derivatization->separation detection Mass Spectrometry (MS or MS/MS) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Typical workflow for analyzing this compound.
Experimental Protocols

Solid-phase extraction is a widely used technique for cleaning up and concentrating analytes from complex biological matrices.[16]

Materials:

Procedure:

  • Sample Pre-treatment:

    • Urine: Dilute 1 mL of centrifuged urine with 1 mL of 50 mM ammonium acetate (B1210297) buffer (pH 6).[16]

    • Plasma/Serum: To 1 mL of plasma, add a protein precipitation agent (e.g., acetonitrile), vortex, and centrifuge. Dilute the supernatant with 1 mL of 50 mM ammonium acetate buffer (pH 6).[16]

  • Cartridge Conditioning: Condition the MCX cartridge with 1 mL of methanol followed by 1 mL of deionized water.[16]

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences, followed by 1 mL of methanol to remove non-polar interferences.[16]

  • Elution: Elute the analytes with 1.5 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.[16]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis or a derivatization agent for GC-MS analysis.[16]

Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of urine, add an internal standard (e.g., proadifen).[17]

  • Adjust the pH to alkaline conditions.[14]

  • Add 4 mL of an extraction solvent (e.g., methyl-tert-butyl ether or a mixture of ethyl acetate and diethyl ether).[14][17][18]

  • Vortex and centrifuge to separate the layers.[14]

  • Transfer the organic layer to a new tube and perform a back-extraction with 0.1 M hydrochloric acid.[17]

  • Make the aqueous layer alkaline and re-extract with an organic solvent.

  • Evaporate the organic layer to dryness under nitrogen.[14]

Derivatization:

  • Due to the polar nature of NDT, derivatization is often required to improve volatility for GC-MS analysis.[14][15] Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or propionic anhydride.[15][19]

  • Add the derivatizing agent to the dried extract and heat as required by the specific protocol.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An appropriate temperature gradient to ensure separation of analytes.

  • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode for quantification.

Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma, add an isotope-labeled internal standard (e.g., this compound-d3).[15]

  • Add 600 µL of cold acetonitrile to precipitate proteins.[15]

  • Vortex vigorously and then centrifuge at high speed.[15]

  • Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in the mobile phase.[15]

LC-MS/MS Conditions:

  • Column: A reversed-phase C18 column (e.g., Purospher® STAR RP-18).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Ionization: Positive electrospray ionization (ESI+).[15]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. A common MRM transition for NDT is m/z 250.2 → 58.0.[8][15]

Performance Characteristics of Analytical Methods
ParameterGC-MS (Urine)LC-MS/MS (Plasma)Reference
Linearity Range 10 - 1000 ng/mL1 - 1000 ng/mL[8][17][20]
Limit of Quantification (LOQ) 20 ng/mL0.3 - 1 ng/mL[17][20][21]
Intra-assay Precision (%CV) 1.29 - 6.48%1.8 - 9.1%[8][17][20]
Inter-assay Precision (%CV) 1.28 - 6.84%4.5 - 15.9%[8][17][20]
Accuracy 91.79 - 106.89%89.8 - 107.5%[8][17][20]
Extraction Efficiency 98.21%-[17][20]

Interpretation of Results

The presence of this compound is a definitive indicator of tramadol administration. Since NDT is a metabolite, its detection confirms that the parent drug has been processed by the body. This is a crucial point in differentiating between actual drug use and external contamination of a sample.

  • Urine Drug Testing: Urine is the most common matrix for compliance monitoring. The presence of tramadol, ODT, and NDT confirms recent use. Cutoff concentrations for tramadol and its metabolites are typically set around 25-100 ng/mL in urine to distinguish therapeutic use from incidental exposure.[12][13]

  • Blood/Plasma Analysis: Blood or plasma levels provide a better indication of recent use and potential impairment. These matrices are often used in clinical trials and forensic toxicology.

  • Ratio Analysis: The ratio of metabolites to the parent drug can sometimes provide information about the time since last use and the metabolic phenotype of the individual (e.g., CYP2D6 poor vs. extensive metabolizers).[22] For instance, poor CYP2D6 metabolizers may exhibit a higher ratio of NDT to ODT.

Logical Relationship intake Tramadol Intake metabolism Hepatic Metabolism (CYP3A4, CYP2B6) intake->metabolism ndt_formation Formation of This compound (NDT) metabolism->ndt_formation detection Detection in Biological Sample (Urine, Blood) ndt_formation->detection confirmation Confirmation of Tramadol Use detection->confirmation

Logical flow from tramadol intake to biomarker detection.

Conclusion

This compound is an essential and reliable biomarker for confirming tramadol intake. While it does not significantly contribute to the drug's analgesic effects, its consistent formation via CYP3A4 and CYP2B6 makes it a stable target for analytical detection. The use of highly sensitive and specific methods like GC-MS and LC-MS/MS allows for accurate quantification in various biological matrices. For researchers, scientists, and drug development professionals, understanding the metabolism, pharmacokinetics, and analytical methodologies for NDT is critical for the comprehensive evaluation of tramadol in both clinical and forensic contexts.

References

in vitro studies of N-Desmethyltramadol activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Activity of N-Desmethyltramadol

Introduction

Tramadol (B15222) is a widely prescribed, centrally acting synthetic analgesic that manages moderate to moderately severe pain.[1][2] Its therapeutic effects are complex, stemming from a dual mechanism of action involving both opioid and non-opioid pathways. The parent compound and its metabolites interact with μ-opioid receptors and also inhibit the reuptake of serotonin (B10506) and norepinephrine (B1679862).[1][2] The metabolism of tramadol is critical to its overall pharmacological profile and is primarily carried out in the liver by the cytochrome P450 (CYP) enzyme system.[3][4]

Two major metabolic pathways are O-demethylation and N-demethylation.[3] O-demethylation, primarily catalyzed by CYP2D6, produces O-desmethyltramadol (M1), which is a significantly more potent µ-opioid receptor agonist than the parent drug and is the principal contributor to tramadol's analgesic effects.[1][3][5] The N-demethylation pathway, mediated by CYP3A4 and CYP2B6, results in the formation of this compound (M2).[3][6][7] This document provides a comprehensive technical overview of the in vitro pharmacological activity of this compound (M2), focusing on its receptor binding profile, functional activity, and the experimental protocols used for its characterization. Based on current scientific evidence, this compound is considered a largely inactive metabolite with minimal contribution to the therapeutic effects of tramadol.[6]

Pharmacological Profile of this compound

The in vitro activity of this compound has been evaluated through various assays to determine its affinity for opioid receptors and monoamine transporters. The consensus from these studies is that its pharmacological activity is significantly lower than both the parent compound, tramadol, and the active M1 metabolite.

Data Presentation: Quantitative Analysis of In Vitro Activity

The following table summarizes the quantitative data on the in vitro activity of this compound compared to tramadol and its primary active metabolite, O-desmethyltramadol (M1).

CompoundTargetAssay TypeBinding Affinity (Ki)Functional Activity (EC50/Emax)Reference
(±)-N-Desmethyltramadol (M2) μ-Opioid Receptor (MOR) Radioligand Binding > 10 µM Not Applicable[6][7]
μ-Opioid Receptor (MOR) [35S]GTPγS Binding Not ApplicableNo stimulatory effect observed[6]
SERT & NET Reuptake Assays Limited data; considered minimalNegligible inhibition[6]
(±)-Tramadolμ-Opioid Receptor (MOR)Radioligand Binding2.4 µMWeak partial agonist[7][8][9]
(+)-O-Desmethyltramadol (M1)μ-Opioid Receptor (MOR)Radioligand Binding3.4 nMPotent agonist[7][10][11]

Ki (Inhibitory Constant): A measure of binding affinity; a lower value indicates higher affinity. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Emax (Maximum effect): The maximum response achievable by a drug. SERT (Serotonin Transporter), NET (Norepinephrine Transporter)

Signaling Pathways and Metabolism

Tramadol's metabolism is a critical factor in its overall activity. The conversion to its various metabolites dictates the balance between its opioid and monoaminergic effects.

Tramadol_Metabolism cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism Tramadol Tramadol M1 O-desmethyltramadol (M1) Tramadol->M1 CYP2D6 M2 This compound (M2) Tramadol->M2 CYP3A4, CYP2B6 M5 N,O-didesmethyltramadol (M5) M1->M5 CYP3A4, CYP2B6 M1_activity Potent µ-Opioid Agonist (Primary Analgesic Effect) M1->M1_activity M2->M5 CYP2D6 M2_activity Very Weak/Inactive Metabolite M2->M2_activity

Metabolic pathway of Tramadol to its primary and secondary metabolites.

Detailed In Vitro Activity

Opioid Receptor Activity

Studies consistently show that this compound has a very weak affinity for the μ-opioid receptor.[6] Research utilizing cloned human μ-opioid receptors determined the binding affinity (Ki) for racemic this compound to be greater than 10 µM, which is significantly higher than that of the active M1 metabolite (Ki = 3.4 nM).[6][7][10] This indicates a much weaker interaction with the receptor.

Furthermore, functional assays, such as those measuring the stimulation of [35S]GTPγS binding, confirm its lack of efficacy. This compound shows no stimulatory effect in these assays, indicating it does not act as an agonist at the μ-opioid receptor.[6] This is in stark contrast to O-desmethyltramadol (M1), which is a potent agonist and is primarily responsible for the opioid-mediated analgesic effects of tramadol.[3][6] Due to its negligible activity at the μ-opioid receptor, its interaction with kappa-opioid (KOR) and delta-opioid (DOR) receptors is also considered insignificant.[7]

Monoamine Reuptake Inhibition

The non-opioid component of tramadol's analgesic action is attributed to its inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake.[5][6] This activity is primarily associated with the enantiomers of the parent tramadol molecule, where (+)-tramadol is more potent at inhibiting 5-HT reuptake and (-)-tramadol (B15223) is a more potent inhibitor of NE reuptake.[7] While comprehensive quantitative data for this compound's affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) are limited, the available evidence suggests its activity is minimal and does not contribute significantly to the overall monoamine reuptake inhibition observed after tramadol administration.[6]

Experimental Protocols

The characterization of this compound's in vitro activity relies on standardized pharmacological assays. The following sections detail the generalized methodologies for these key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To measure the affinity of this compound for the μ-opioid receptor by assessing its ability to compete with a known high-affinity radiolabeled ligand.

  • Materials:

    • Receptor Source: Cell membranes prepared from cells stably expressing the cloned human μ-opioid receptor (e.g., CHO or HEK293 cells).

    • Radioligand: A high-affinity opioid receptor antagonist, such as [3H]Naloxone or [3H]Diprenorphine.

    • Test Compound: this compound at varying concentrations.

    • Control: Unlabeled naloxone (B1662785) or other potent opioid ligand to determine non-specific binding.

    • Buffer: Tris-HCl or similar physiological pH buffer.

  • Procedure:

    • Incubation: A fixed concentration of the radioligand is incubated with the receptor-containing cell membranes in the presence of multiple concentrations of this compound.

    • Equilibrium: The mixture is incubated (e.g., 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand in the solution.

    • Quantification: The radioactivity trapped on the filters, corresponding to the bound ligand, is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Binding_Assay_Workflow start Start: Prepare Reagents prepare_membranes Prepare Cell Membranes (with µ-Opioid Receptors) start->prepare_membranes incubate Incubate: Membranes + [³H]Naloxone + Varying [this compound] prepare_membranes->incubate filter Rapid Filtration (Separates Bound from Free Ligand) incubate->filter count Liquid Scintillation Counting (Measures Radioactivity) filter->count analyze Data Analysis: Calculate IC₅₀ and Kᵢ values count->analyze end_node End: Determine Binding Affinity analyze->end_node

Generalized workflow for a competitive radioligand binding assay.
Monoamine Reuptake Assay

This assay measures a compound's ability to inhibit the reuptake of neurotransmitters into nerve terminals.

  • Objective: To determine the inhibitory effect of this compound on serotonin and norepinephrine reuptake.

  • Materials:

    • Synaptosomes: Resealed nerve terminals prepared from specific brain regions (e.g., rat cortex for serotonin, rat hypothalamus for norepinephrine).[3][6]

    • Radiolabeled Neurotransmitter: [3H]Serotonin or [3H]Norepinephrine.[3][6]

    • Test Compound: this compound at varying concentrations.

    • Buffer Solutions: Appropriate physiological buffers.

    • Scintillation Fluid.

  • Procedure:

    • Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of this compound.

    • Initiation of Uptake: A fixed concentration of the radiolabeled neurotransmitter is added to the mixture to initiate the uptake process.

    • Termination: After a short incubation period (typically a few minutes), the uptake is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular radiolabel.

    • Quantification: The amount of radioactivity taken up by the synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined from concentration-response curves.

Reuptake_Assay_Workflow start Start: Prepare Reagents prepare_synaptosomes Prepare Synaptosomes (from specific brain regions) start->prepare_synaptosomes pre_incubate Pre-incubate Synaptosomes with this compound prepare_synaptosomes->pre_incubate initiate_uptake Initiate Uptake: Add [³H]Serotonin or [³H]Norepinephrine pre_incubate->initiate_uptake terminate Terminate Uptake: Rapid Filtration and Washing initiate_uptake->terminate quantify Quantify Radioactivity via Liquid Scintillation Counting terminate->quantify analyze Data Analysis: Determine IC₅₀ Value quantify->analyze end_node End: Determine Reuptake Inhibition analyze->end_node

Generalized workflow for a monoamine reuptake assay.

Conclusion

The comprehensive analysis of in vitro studies demonstrates that this compound (M2) possesses negligible pharmacological activity. It exhibits very weak affinity for the μ-opioid receptor and lacks any agonist activity.[6] Similarly, its contribution to the inhibition of serotonin and norepinephrine reuptake is considered minimal.[6] Therefore, for researchers, scientists, and drug development professionals, this compound is primarily viewed as an inactive metabolite. Its main relevance is in the context of pharmacokinetic and metabolic studies, where it serves as a biomarker for the activity of the CYP3A4 and CYP2B6 metabolic pathways in the clearance of tramadol. The analgesic and major side-effect profile of tramadol is predominantly determined by the parent drug enantiomers and the potent O-desmethyl (M1) metabolite.

References

An In-depth Technical Guide on the Discovery and Initial Isolation of N-Desmethyltramadol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial isolation of N-Desmethyltramadol (M2), a primary metabolite of the synthetic opioid analgesic, tramadol (B15222). The discovery of this compound is intrinsically linked to the study of tramadol's metabolism. Its isolation has been achieved through two principal routes: extraction from biological matrices for analytical purposes and de novo chemical synthesis to produce reference standards. This document details the metabolic pathways leading to its formation, the experimental protocols for its isolation and quantification, and its first chemical synthesis.

Discovery via Metabolic Pathways

This compound was identified as a product of the phase I metabolism of tramadol. The primary site of this biotransformation is the liver. The process of N-demethylation is catalyzed by specific cytochrome P450 enzymes.

The N-demethylation of tramadol to this compound is primarily facilitated by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[1][2][3][4][5][6] While another metabolite, O-Desmethyltramadol (M1), is the main contributor to the opioid analgesic effect, this compound is a significant metabolite in the overall clearance of tramadol.[3][7] Unlike O-Desmethyltramadol and the parent compound, this compound is considered to be without opioid receptor activity.[6][8] this compound can be further metabolized to N,N-didesmethyltramadol (M3).[4][6]

Tramadol_Metabolism cluster_cyp Cytochrome P450 Enzymes tramadol Tramadol cyp2b6_3a4 CYP2B6 / CYP3A4 tramadol->cyp2b6_3a4 N-demethylation cyp2d6 CYP2D6 tramadol->cyp2d6 O-demethylation ndt This compound (M2) ndt->cyp2b6_3a4 N-demethylation odt O-Desmethyltramadol (M1) odt->cyp2b6_3a4 N-demethylation nndt N,N-Didesmethyltramadol (M3) nodt N,O-Didesmethyltramadol (M5) cyp2b6_3a4->ndt cyp2b6_3a4->nndt cyp2b6_3a4->nodt cyp2d6->odt

Figure 1: Metabolic pathway of Tramadol to its primary metabolites.

Isolation and Characterization

The isolation of this compound is crucial for pharmacokinetic studies, forensic toxicology, and for use as a reference material. This is achieved through extraction from biological samples or through direct chemical synthesis.

The quantitative analysis of this compound in biological fluids like urine and plasma requires its separation from the parent drug and other metabolites. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the predominant techniques.[6][9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Urine Samples [9][10]

  • Sample Preparation : Pipette 1 mL of urine into a polypropylene (B1209903) centrifuge tube.

  • Internal Standard : Add an appropriate volume (e.g., 50 µL) of an internal standard working solution (e.g., N-Desmethyl-d3-Tramadol).

  • Basification : Add 1 mL of 0.1 M sodium carbonate solution to adjust the pH to alkaline conditions.

  • Extraction : Add 5 mL of an extraction solvent (e.g., methyl-tert-butyl ether or a 1:1 mixture of ethyl acetate (B1210297) and diethyl ether).

  • Mixing : Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Separation : Centrifuge at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection : Transfer the organic layer to a clean tube.

  • Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Urine Samples [10]

  • Cartridge Conditioning : Condition a mixed-mode SPE cartridge by sequentially washing with 2 mL of methanol (B129727) and 2 mL of deionized water.

  • Sample Pre-treatment : To 1 mL of sample, add the internal standard and 2 mL of a buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).

  • Loading : Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing :

    • Wash with 2 mL of deionized water.

    • Wash with 2 mL of 0.1 M acetic acid.

    • Wash with 2 mL of methanol to remove interferences.

  • Drying : Dry the cartridge under vacuum or positive pressure for 5 minutes.

  • Elution : Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate.

  • Evaporation and Reconstitution : Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.

Isolation_Workflow start Biological Sample (Urine/Plasma) add_is Add Internal Standard (e.g., N-Desmethyl-d3-Tramadol) start->add_is extraction Extraction Step add_is->extraction lle Liquid-Liquid Extraction (LLE) - Basify Sample - Add Organic Solvent - Vortex & Centrifuge extraction->lle LLE spe Solid-Phase Extraction (SPE) - Condition Cartridge - Load Sample - Wash & Elute extraction->spe SPE evap Evaporate to Dryness lle->evap spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute derivatization Derivatization (for GC-MS) evap->derivatization analysis Instrumental Analysis reconstitute->analysis derivatization->analysis lcms LC-MS/MS analysis->lcms Liquid gcms GC-MS analysis->gcms Gas

Figure 2: Workflow for isolation of this compound from biological samples.

The first chemical syntheses of tramadol analogs, including this compound, were developed to create reference materials for research. A common synthetic route starts with a Mannich reaction to prepare an aminoketone, which is then coupled with an organolithium reagent.[11]

Experimental Protocol: Synthesis of this compound Hydrochloride [11]

  • Preparation of the Aminoketone : 2-(N-benzyl-N-methyl)aminomethylcyclohexanone is prepared via a Mannich reaction of cyclohexanone, paraformaldehyde, and N-benzyl-N-methylamine hydrochloride.

  • Preparation of the Organolithium Reagent : 3-bromoanisole (B1666278) is reacted with n-butyllithium in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at a low temperature (e.g., -78°C) to form (3-methoxyphenyl)lithium.

  • Coupling Reaction : The aminoketone from step 1 is added to the (3-methoxyphenyl)lithium solution at -78°C. The reaction mixture is stirred for several hours.

  • Workup : The reaction is quenched with water, and the product is extracted with an organic solvent such as ethyl ether. The organic extracts are dried and concentrated.

  • Formation of Hydrochloride Salt : The residue is dissolved in ethyl ether saturated with hydrogen chloride. The solvent is then evaporated, and the resulting solid is purified by crystallization from a suitable solvent like acetone (B3395972) to yield N-benzyl-N-demethyltramadol hydrochloride.

  • Debenzylation (Implicit Step) : To obtain N-demethyltramadol, a debenzylation step (e.g., catalytic hydrogenation) is required to remove the N-benzyl group.

Synthesis_Flow cluster_reactants Starting Materials cyclohexanone Cyclohexanone + Paraformaldehyde + N-benzyl-N-methylamine HCl mannich Mannich Reaction cyclohexanone->mannich bromoanisole 3-Bromoanisole + n-Butyllithium organolithium Organolithium Formation bromoanisole->organolithium aminoketone 2-(N-benzyl-N-methyl) aminomethylcyclohexanone mannich->aminoketone lithium_reagent (3-methoxyphenyl)lithium organolithium->lithium_reagent coupling Coupling Reaction (-78°C in THF) aminoketone->coupling lithium_reagent->coupling intermediate N-benzyl-N-demethyltramadol coupling->intermediate debenzylation Debenzylation intermediate->debenzylation final_product This compound debenzylation->final_product

Figure 3: Logical workflow for the chemical synthesis of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the analysis and properties of this compound.

Table 1: Analytical Method Performance for this compound

Parameter LC-MS/MS GC-MS
Quantitation Limit ~0.1 ng/mL[12] Variable, requires derivatization
Linear Range 25-1500 ng/mL (in urine)[13] Dependent on sample and method
MRM Transitions (m/z) 250 -> 44[13] N/A (uses specific ion monitoring)
Accuracy (% Recovery) 89.2 - 106.2%[9] 91.79 - 106.89%[9]

| Precision (%RSD) | 1.6 - 10.2%[9] | Intra-assay: 1.29-6.48%[9] |

Table 2: Physicochemical and Synthetic Data

Property Value Reference
Chemical Name 2-[(methylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol N/A
Molecular Formula C₁₅H₂₃NO₂ [14]
Molecular Weight 249.35 g/mol [14]
Synthesis Yield 74% (for O-Ethyl-O-demethyltramadol hydrochloride, similar chemistry) [11]
Appearance White to off-white solid [15]

| Solubility | Soluble in Methanol |[15] |

Conclusion

The discovery of this compound was a direct result of metabolic studies of its parent compound, tramadol, identifying it as a major metabolite formed by CYP2B6 and CYP3A4 enzymes. Its initial isolation for scientific study has been approached from two angles: analytical isolation from biological samples, which is fundamental for pharmacokinetic and toxicological analysis, and direct chemical synthesis, which provides pure reference standards necessary for accurate quantification. The detailed protocols and workflows presented in this guide offer a technical foundation for researchers and scientists working with this important tramadol metabolite.

References

N-Desmethyltramadol: A Comprehensive Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyltramadol (NDT), a primary metabolite of the analgesic drug tramadol (B15222), is crucial in understanding the parent drug's metabolism, pharmacokinetics, and potential for drug-drug interactions. This technical guide provides an in-depth overview of the solubility and stability of this compound, offering detailed experimental protocols for their determination. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Physicochemical Properties of this compound

This compound is a metabolite formed through the N-demethylation of tramadol, a process primarily catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[1][2] While its pharmacological activity at the µ-opioid receptor is considered negligible compared to the parent drug and the O-desmethyl metabolite (M1), its quantification is essential for a complete pharmacokinetic profile of tramadol.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₃NO₂[4][5]
Molecular Weight249.35 g/mol [4][5]
IUPAC Name1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol[5]
CAS Number73806-55-0[5]
pKa (predicted)Very strong basic compound[6]
AppearanceWhite to off-white solid (hydrochloride salt)[7]

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability and formulation development. While specific quantitative solubility data for this compound in various solvents is not extensively published, this section outlines the standard experimental protocol for its determination. The hydrochloride salt of this compound is reported to be freely soluble in methanol (B129727) and water.[7]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[8][9]

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (pure API)

  • Solvents: Purified water (pH 1.2, 4.5, 6.8 buffer), Methanol, Ethanol, Dimethyl sulfoxide (B87167) (DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method for this compound

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

  • Shake the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • To separate the undissolved solid, centrifuge the samples at a high speed.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

  • Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or µg/mL.

Stability Studies

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted under more severe conditions to identify potential degradation products and establish stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

This protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[10][11]

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound (pure API)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Purified water

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

Procedure:

1. Preparation of Samples:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or water).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Expose the solid this compound and its solution to dry heat (e.g., 80°C) in a stability chamber for a defined period.

  • Photolytic Degradation: Expose the solid this compound and its solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[11] A control sample should be kept in the dark under the same temperature conditions.

3. Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating this compound from its degradation products.

  • Use a PDA detector to check for peak purity and an MS detector to obtain mass information of the degradation products to aid in their identification.

  • Calculate the percentage of degradation of this compound and the relative amounts of the degradation products.

Table 2: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 N HCl60°CTo be determined
Basic Hydrolysis0.1 N NaOH60°CTo be determined
Oxidation3% H₂O₂Room TemperatureTo be determined
Thermal (Dry Heat)Solid and Solution80°CTo be determined
PhotolyticSolid and SolutionAmbientICH Q1B guidelines

Signaling and Metabolic Pathways

This compound is a product of the metabolic N-demethylation of tramadol. Understanding this pathway is crucial for interpreting pharmacokinetic data.

Tramadol Metabolism Tramadol Tramadol NDT This compound (M2) Tramadol->NDT N-demethylation ODT O-Desmethyltramadol (M1) Tramadol->ODT O-demethylation NNDT N,N-Didesmethyltramadol NDT->NNDT N-demethylation NODT N,O-Didesmethyltramadol NDT->NODT O-demethylation ODT->NODT N-demethylation CYP2B6_3A4 CYP2B6, CYP3A4 CYP2D6 CYP2D6

Caption: Metabolic pathway of tramadol to its primary metabolites.

Experimental Workflows

A logical workflow is essential for conducting solubility and stability studies efficiently.

Solubility and Stability Workflow cluster_solubility Solubility Studies cluster_stability Stability Studies (Forced Degradation) Sol_Start Start Solubility Study Sol_Prep Prepare Supersaturated Solutions Sol_Start->Sol_Prep Sol_Equilibrate Equilibrate (Shake-Flask) Sol_Prep->Sol_Equilibrate Sol_Separate Separate Solid and Liquid Phases Sol_Equilibrate->Sol_Separate Sol_Analyze Analyze Supernatant (HPLC) Sol_Separate->Sol_Analyze Sol_End Determine Solubility Sol_Analyze->Sol_End Stab_Start Start Stability Study Stab_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stab_Start->Stab_Stress Stab_Sample Sample at Time Points Stab_Stress->Stab_Sample Stab_Analyze Analyze Samples (HPLC-PDA/MS) Stab_Sample->Stab_Analyze Stab_End Identify Degradants & Determine Stability Stab_Analyze->Stab_End

Caption: General workflow for solubility and stability studies.

Conclusion

This technical guide provides a framework for the systematic investigation of the solubility and stability of this compound. While published data on these specific physicochemical properties are limited, the detailed experimental protocols outlined herein offer a robust approach for researchers to generate this critical information. A thorough understanding of the solubility and stability of this compound is indispensable for the development of robust analytical methods, the interpretation of pharmacokinetic data, and the overall advancement of research involving tramadol and its metabolites.

References

The Metabolic Fate of N-Desmethyltramadol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol (B15222), a centrally acting analgesic, undergoes extensive metabolism in the liver, leading to the formation of various metabolites that contribute to its complex pharmacological profile. While the O-demethylation pathway to O-desmethyltramadol (M1) is well-recognized for its significant contribution to analgesia, the N-demethylation pathway, producing N-desmethyltramadol (M2), represents a key route for the parent drug's clearance. This technical guide provides an in-depth exploration of the metabolic pathway of this compound, from its formation to its subsequent biotransformation. It includes detailed experimental protocols for its study and quantification, a summary of relevant quantitative data, and visualizations of the metabolic and experimental workflows.

The Metabolic Pathway of this compound

The primary site of tramadol metabolism is the liver, where it undergoes Phase I and Phase II reactions. The N-demethylation of tramadol to this compound is a significant Phase I metabolic route.

Formation of this compound:

The conversion of tramadol to this compound is primarily catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[1][2][3] This metabolic step involves the removal of a methyl group from the nitrogen atom of the tramadol molecule.

Further Metabolism of this compound:

This compound is not an end-product of metabolism and undergoes further biotransformation. It can be metabolized via two main pathways:

  • N-demethylation: this compound can be further demethylated to form N,N-didesmethyltramadol (M3).[2][4] This reaction is also catalyzed by CYP2B6 and CYP3A4.[2][4]

  • O-demethylation: this compound can undergo O-demethylation to form N,O-didesmethyltramadol (M5).[2] This metabolic step is catalyzed by the enzyme CYP2D6.[2]

The following diagram illustrates the metabolic pathway of tramadol with a focus on this compound.

Metabolic_Pathway_of_N_Desmethyltramadol Tramadol Tramadol N_Desmethyltramadol This compound (M2) Tramadol->N_Desmethyltramadol CYP2B6, CYP3A4 O_Desmethyltramadol O-Desmethyltramadol (M1) Tramadol->O_Desmethyltramadol CYP2D6 NN_Didesmethyltramadol N,N-Didesmethyltramadol (M3) N_Desmethyltramadol->NN_Didesmethyltramadol CYP2B6, CYP3A4 NO_Didesmethyltramadol N,O-Didesmethyltramadol (M5) N_Desmethyltramadol->NO_Didesmethyltramadol CYP2D6 O_Desmethyltramadol->NO_Didesmethyltramadol CYP3A4, CYP2B6

Metabolic pathway of tramadol focusing on this compound.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of this compound.

Table 1: Enzyme Kinetics of this compound Formation in Human Liver Microsomes

ParameterValueReference
Km (µM)1021[5]

Table 2: Pharmacokinetic Parameters of this compound in Humans (CYP2D6 Phenotypes)

CYP2D6 PhenotypeAUC0-24h (ng·h/mL)Reference
Poor MetabolizersHigh[6]
Intermediate MetabolizersModerate[6]
Extensive MetabolizersLow[6]

Note: Specific AUC values can vary significantly based on the study population and dosage.

Experimental Protocols

Detailed methodologies are crucial for the accurate study and quantification of this compound.

In Vitro Metabolism of Tramadol to this compound using Human Liver Microsomes

This protocol outlines a typical in vitro experiment to study the formation of this compound from tramadol.

Objective: To determine the in vitro metabolism of tramadol to this compound in human liver microsomes.

Materials:

  • Pooled human liver microsomes

  • Tramadol hydrochloride

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Internal standard (e.g., isotopically labeled this compound)

  • Acetonitrile (B52724) (ice-cold)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine potassium phosphate buffer, human liver microsomes (e.g., at a final concentration of 0.5 mg/mL), and tramadol stock solution to achieve the desired final concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction: Initiate the reaction by adding the NADPH regenerating system to the pre-incubated mixture.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also precipitates the microsomal proteins.

  • Sample Processing: Vortex the terminated reaction mixtures vigorously and then centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new tube for analysis by a validated analytical method, such as LC-MS/MS.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Incubation Mixture (Microsomes, Tramadol, Buffer) pre_incubation Pre-incubate at 37°C reagents->pre_incubation initiation Initiate with NADPH Regenerating System pre_incubation->initiation incubation Incubate at 37°C initiation->incubation termination Terminate with Acetonitrile & Internal Standard incubation->termination processing Vortex & Centrifuge termination->processing analysis Analyze Supernatant by LC-MS/MS processing->analysis

Experimental workflow for in vitro metabolism of tramadol.
Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general procedure for the quantification of this compound in human plasma samples.

Objective: To accurately quantify the concentration of this compound in human plasma.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard need to be optimized.

Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add the internal standard.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LCMS_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis plasma_sample Plasma Sample + Internal Standard precipitation Protein Precipitation (Acetonitrile) plasma_sample->precipitation centrifugation Vortex & Centrifuge precipitation->centrifugation supernatant Transfer Supernatant centrifugation->supernatant evaporation Evaporate to Dryness supernatant->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Analysis & Quantification detection->quantification

Workflow for LC-MS/MS quantification of this compound.

Signaling Pathways

The pharmacological activity of tramadol and its metabolites is primarily mediated through their interaction with the µ-opioid receptor and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. This compound is considered to have a significantly weaker affinity for the µ-opioid receptor compared to the parent compound and especially the M1 metabolite.[7] Consequently, its direct contribution to opioid-mediated signaling pathways is considered minimal.

The diagram below illustrates the weak interaction of this compound with the µ-opioid receptor.

Signaling_Pathway_Interaction N_Desmethyltramadol This compound Mu_Opioid_Receptor μ-Opioid Receptor N_Desmethyltramadol->Mu_Opioid_Receptor Weak Affinity Downstream_Signaling Downstream Signaling (e.g., inhibition of adenylyl cyclase) Mu_Opioid_Receptor->Downstream_Signaling Activation

Interaction of this compound with the µ-opioid receptor.

Conclusion

The N-demethylation of tramadol to this compound, primarily mediated by CYP2B6 and CYP3A4, is a crucial metabolic pathway influencing the overall disposition of the parent drug. This compound is further metabolized to N,N-didesmethyltramadol and N,O-didesmethyltramadol. While its direct pharmacological activity is considered weak, understanding its formation and clearance is essential for a comprehensive pharmacokinetic and pharmacodynamic characterization of tramadol. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals in this field. Further investigation into the potential for this compound to interact with other signaling pathways, although likely to be of minor pharmacological significance, would contribute to a more complete understanding of its biological role.

References

Methodological & Application

Quantitative Analysis of N-Desmethyltramadol in Biological Matrices Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed protocol for the quantification of N-desmethyltramadol, a primary metabolite of the synthetic opioid analgesic tramadol, in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). This method is intended for researchers, scientists, and drug development professionals in clinical and forensic toxicology, as well as pharmacokinetic studies.

Introduction

Tramadol is a widely prescribed analgesic that undergoes extensive metabolism in the body, primarily through N- and O-demethylation.[1] this compound is one of its principal metabolites. Monitoring the concentration of this compound in biological fluids such as urine and blood is crucial for assessing patient compliance, detecting potential misuse, and understanding the drug's pharmacokinetic profile.[2][3] Gas chromatography-mass spectrometry offers a robust, sensitive, and selective method for the quantification of this compound.[3][4] Due to the polar nature of this compound, which can lead to poor chromatographic peak shape and thermal instability, a derivatization step is necessary to convert it into a less polar, more volatile, and thermally stable derivative for GC-MS analysis.[5]

Principle of the Method

The analytical procedure involves the extraction of this compound from a biological matrix, derivatization to improve its chromatographic properties, separation on a gas chromatographic column, and detection by a mass spectrometer.[4] Quantification is typically achieved using an internal standard to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.[2][6] Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and specificity.[3][4]

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for removing interfering substances and concentrating the analyte.[4] Two common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

a) Liquid-Liquid Extraction (LLE) for Urine Samples [3][6]

  • Pipette 1 mL of urine into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., Proadifen (SKF525A)).[6]

  • Basify the sample by adding 1 mL of 0.1 M sodium carbonate solution.[2][7]

  • Add 5 mL of an extraction solvent, such as methyl-tert-butyl ether (MTBE) or a 1:1 mixture of ethyl acetate (B1210297) and diethyl ether.[2][6]

  • Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 10 minutes.[2]

  • Transfer the upper organic layer to a clean tube.

  • For back extraction, add 1 mL of 0.1 M hydrochloric acid to the organic extract, vortex, and centrifuge.[6][8]

  • Discard the organic layer. Alkalinize the aqueous layer with 0.5 mL of 0.2 M borate (B1201080) buffer.[8]

  • Add 5 mL of MTBE, shake for 5 minutes, and centrifuge.[8]

  • Transfer 4 mL of the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[8]

b) Solid-Phase Extraction (SPE) for Blood/Plasma or Urine Samples [1][4]

  • Condition a mixed-mode SPE cartridge by sequentially passing the appropriate solvents as per the manufacturer's instructions.

  • To 1 mL of the biological sample (e.g., blood, urine, or tissue homogenate), add the internal standard.[1]

  • Load the pre-treated sample onto the conditioned SPE cartridge.[2]

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol (B129727) to remove interferences.[2]

  • Dry the cartridge thoroughly under vacuum for 5-10 minutes.[2][9]

  • Elute the analyte with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate or a mixture of an organic solvent and a strong base (e.g., ethyl acetate:ammonium hydroxide, 98:2 v/v).[2][4]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2]

Derivatization

Derivatization is a crucial step to enhance the volatility and thermal stability of this compound for GC-MS analysis.[5] Two common methods are acylation and silylation.

a) Acylation with Propionic Anhydride [1][4]

  • To the dried residue from the extraction step, add 50 µL of ethyl acetate and 5 µL of propionic anhydride.[4]

  • Cap the vial and heat at 70°C for 20 minutes.[4][5]

  • Evaporate the solvent and excess derivatizing agent under a stream of nitrogen.[4]

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.[4][8]

b) Silylation with BSTFA + 1% TMCS [8]

  • To the dried extract, add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).[8]

  • Heat the mixture at 80°C for 45 minutes.[8]

  • After cooling, inject 1 µL of the derivatized sample into the GC-MS system.[8]

GC-MS Instrumentation and Parameters

The following table summarizes typical GC-MS parameters for the analysis of derivatized this compound.

ParameterSetting
Gas Chromatograph Agilent 6890 or equivalent[1]
Column 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[3]
Injector Temperature 250°C[7]
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.1 mL/min[8]
Oven Temperature Program Initial temperature 100°C held for 1 min, ramp at 15°C/min to 250°C and hold for 4 min, then ramp at 70°C/min to 320°C and hold for 5 min.[8]
Mass Spectrometer Agilent 5973 or equivalent[1]
Ionization Mode Electron Impact (EI) at 70 eV[7][8]
Ion Source Temperature 200°C[8]
Transfer Line Temperature 250°C - 290°C[7][8]
Acquisition Mode Selected Ion Monitoring (SIM)[3][4]
Monitored Ions (m/z) For this compound derivative: 44, 248, 276, 305[1]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the GC-MS analysis of this compound from various studies.

Table 1: Linearity and Quantification Limits

AnalyteMatrixLinear Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Correlation Coefficient (r²)
This compoundUrine10 - 100020>0.99[6][10]
TramadolUrine10 - 100010>0.99[6][10]
O-desmethyltramadolUrine10 - 100010>0.99[6][10]
TramadolBlood25 - 5000250.9947[8]
O-desmethyltramadolBlood25 - 5000250.9988[8]

Table 2: Precision and Accuracy

AnalyteMatrixIntra-assay Precision (%RSD)Inter-assay Precision (%RSD)Accuracy (%)
This compoundUrine1.29 - 6.481.28 - 6.8491.79 - 106.89[6]
TramadolUrine1.29 - 6.481.28 - 6.8491.79 - 106.89[6]
O-desmethyltramadolUrine1.29 - 6.481.28 - 6.8491.79 - 106.89[6]

Table 3: Extraction Recovery

AnalyteMatrixExtraction MethodRecovery (%)
This compoundUrineLLE with MTBE98.21[6][11]
TramadolUrineLLE with MTBE102.12[6][11]
O-desmethyltramadolUrineLLE with MTBE101.30[6][11]
TramadolUrineSPE92.5[12]

Visualizations

Caption: Experimental workflow for the GC-MS quantification of this compound.

Signaling_Pathway Tramadol Tramadol Metabolism Metabolism (N- and O-demethylation) Tramadol->Metabolism NDT This compound (Analyte of Interest) Metabolism->NDT ODT O-desmethyltramadol (Active Metabolite) Metabolism->ODT

Caption: Metabolic pathway of Tramadol to this compound.

References

Application Note: High-Throughput Quantification of N-Desmethyltramadol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-desmethyltramadol, a primary metabolite of tramadol (B15222), in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high throughput and efficiency. Chromatographic separation is achieved using a reversed-phase C18 column followed by detection with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. This method is highly suitable for clinical research, pharmacokinetic studies, and therapeutic drug monitoring.

Introduction

Tramadol is a widely prescribed synthetic opioid analgesic for moderate to severe pain. Its analgesic properties are attributed to its action as a weak µ-opioid receptor agonist and an inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2] Tramadol undergoes extensive metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes, into several metabolites.[2][3] N-demethylation, catalyzed by CYP2B6 and CYP3A4, leads to the formation of this compound (also known as M2).[3][4] While the O-desmethyltramadol (M1) metabolite is a more potent analgesic, monitoring this compound levels is crucial for comprehensive pharmacokinetic and toxicokinetic evaluations.[5][6] LC-MS/MS offers superior sensitivity and selectivity for the quantification of tramadol and its metabolites in complex biological matrices like plasma.[2]

Experimental

Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., (+)-N-Desmethyl Tramadol-d3)[2]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[1]

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[1]

Protocols

Plasma Sample Preparation (Protein Precipitation)
  • To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.[2]

  • Add a protein precipitating agent like 600 µL of acetonitrile.[1][7]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[8]

  • Centrifuge the sample at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the dried residue in 100 µL of the reconstitution solution (e.g., 50:50 mobile phase A:B).[2]

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.[2]

Liquid Chromatography Conditions
  • Column: Reversed-phase C18 column (e.g., Purospher® STAR RP-18 endcapped (2 µm) Hibar® HR 50-2.1 mm ID, Aquasil C18 (100mm x 2.1mm, 5µm))[7]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 - 1 mL/min[8][9][10]

  • Injection Volume: 5 µL[2]

  • Column Temperature: 40 °C

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transitions:

    • This compound: m/z 250 -> 44

  • Instrument parameters such as declustering potential, collision energy, and cell exit potential should be optimized for maximum sensitivity for this compound and its internal standard.

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for the analysis of this compound in plasma, compiled from various sources.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Reference
This compound2.5 - 3202.5[6]
This compound25 - 1500Not Specified

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
This compound2.5 (LLOQ)1.6 - 10.21.6 - 10.289.2 - 106.2[6]
This compound401.6 - 10.21.6 - 10.289.2 - 106.2[6]

Table 3: Recovery

AnalyteExtraction MethodRecovery (%)Reference
This compoundProtein Precipitation85.5 - 106.3[6]

Visualizations

Tramadol_Metabolism Tramadol Tramadol NDT This compound (M2) Tramadol->NDT N-demethylation ODT O-Desmethyltramadol (M1) Tramadol->ODT O-demethylation NODT N,O-Didesmethyltramadol (M5) NDT->NODT O-demethylation NNDT N,N-Didesmethyltramadol (M3) NDT->NNDT N-demethylation ODT->NODT N-demethylation CYP3A4_2B6 CYP3A4 / CYP2B6 CYP2D6 CYP2D6

Tramadol Metabolism Pathway

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into LC System reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MS/MS Detection (MRM) ionization->detection data_analysis Data Analysis and Quantification detection->data_analysis

References

Application Note: Development and Validation of a Robust Bioanalytical Assay for N-Desmethyltramadol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethyltramadol (NDT) is a primary active metabolite of the centrally acting analgesic, tramadol (B15222). The monitoring of NDT levels in biological matrices is crucial for pharmacokinetic studies, clinical and forensic toxicology, and for understanding the overall metabolic profile of tramadol.[1][2] The development of a validated, robust, and reliable analytical method for the quantification of NDT is paramount for generating accurate and reproducible data. This application note provides a comprehensive guide to developing and validating a bioanalytical assay for this compound in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methodologies.

Analytical Approaches

The two most common and reliable techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

  • GC-MS offers high specificity and is a well-established confirmatory method.[2] It often requires derivatization to enhance the volatility and thermal stability of NDT for analysis.[1]

  • LC-MS/MS provides very high specificity and sensitivity, based on retention time and specific precursor-product ion transitions.[2] It is often preferred for its high-throughput capabilities and reduced need for complex sample derivatization.

The choice of method may depend on laboratory resources, desired sample throughput, and the required sensitivity.[3]

Data Presentation: Quantitative Assay Parameters

The following tables summarize key validation parameters from various validated methods for the quantification of this compound, providing a clear comparison to aid in method selection and development.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) of this compound in Biological Matrices

MatrixAnalytical MethodLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
Human PlasmaLC-MS/MS2.5 - 3202.5[4][5]
Human UrineGC-MS10 - 100020[6]
Rat PlasmaLC-MS/MS0.1 - (not specified)0.1[7]
Human PlasmaLC-MS/MS2.5 - (not specified)2.5[8]
Human UrineGC-MS10 - 100010[3]
Rat BloodGC-MS25 - 500025[9]

Table 2: Precision and Accuracy of Validated this compound Assays

MatrixAnalytical MethodIntra-assay Precision (% CV)Inter-assay Precision (% CV)Accuracy (% Recovery)Reference
Human PlasmaLC-MS/MS1.6 - 10.21.6 - 10.289.2 - 106.2[4][5]
Human UrineGC-MS1.29 - 6.481.28 - 6.8491.79 - 106.89[6]
Rat BloodGC-MS< 20(not specified)(not specified)[9]

CV: Coefficient of Variation

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are general guidelines and should be optimized for specific laboratory conditions and matrices.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) for GC-MS Analysis of Urine[6]
  • Pipette 1 mL of urine into a clean centrifuge tube.

  • Add an appropriate amount of a suitable internal standard (e.g., Proadifen).[6]

  • Add 5 mL of methyl-tert-butyl ether (MTBE).[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Perform a back-extraction by adding 1 mL of 0.1 M hydrochloric acid to the organic extract, vortexing, and transferring the aqueous layer to a fresh tube after phase separation.[3][6]

  • Make the aqueous layer alkaline by adding a suitable buffer (e.g., borate (B1201080) buffer, pH 9.2).[1]

  • Re-extract with 3.0 mL of MTBE, vortex, and centrifuge.[1]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Proceed with derivatization.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS Analysis of Urine[3]
  • Pipette 1 mL of urine into a centrifuge tube.

  • Add an internal standard.

  • Add 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0) and vortex.[3]

  • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of 100 mM phosphate buffer (pH 6.0).[3]

  • Load the pre-treated urine sample onto the conditioned SPE cartridge.[3]

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.[3]

  • Dry the cartridge under vacuum or positive pressure for 5 minutes.[3]

  • Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate.[3]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[3]

Protocol 3: Sample Preparation using Protein Precipitation for LC-MS/MS Analysis of Plasma[4][10]
  • Pipette 200 µL of human plasma into a microcentrifuge tube.[10]

  • Add a specified amount of the internal standard solution.[10]

  • Add 400 µL of acetonitrile (B52724) to precipitate the plasma proteins.[10]

  • Vortex the mixture for 1 minute.[10]

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.[10]

  • Carefully transfer the supernatant to a clean tube.[10]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[10]

  • Reconstitute the residue in 100 µL of the mobile phase.[10]

  • Inject an aliquot into the LC-MS/MS system.[10]

Mandatory Visualizations

Experimental Workflows

General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Biological Sample (Plasma, Urine, etc.) is Add Internal Standard start->is extraction Extraction (LLE, SPE, or PPT) is->extraction evap Evaporation extraction->evap recon Reconstitution evap->recon lc Chromatographic Separation (LC or GC) recon->lc ms Mass Spectrometric Detection (MS/MS) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: A generalized workflow for this compound quantification.

Sample Preparation Methodologies cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_ppt Protein Precipitation (PPT) start Biological Sample lle1 Add Internal Standard & Solvent start->lle1 spe1 Condition Cartridge start->spe1 ppt1 Add Internal Standard & Acetonitrile start->ppt1 lle2 Vortex & Centrifuge lle1->lle2 lle3 Collect Organic Layer lle2->lle3 lle4 Evaporate & Reconstitute lle3->lle4 end Analysis by LC-MS/MS or GC-MS lle4->end spe2 Load Sample spe1->spe2 spe3 Wash spe2->spe3 spe4 Elute spe3->spe4 spe5 Evaporate & Reconstitute spe4->spe5 spe5->end ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Collect Supernatant ppt2->ppt3 ppt4 Evaporate & Reconstitute ppt3->ppt4 ppt4->end

Caption: Comparison of sample preparation workflows.

Conclusion

This application note provides a foundational guide for the development and validation of an analytical assay for this compound. The choice of analytical technique and sample preparation method should be guided by the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. The provided protocols and validation data serve as a starting point for establishing a robust and reliable method for the quantification of this important tramadol metabolite.

References

The Use of N-Desmethyltramadol-d3 as an Internal Standard for the Quantitative Analysis of Tramadol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Tramadol (B15222) is a widely prescribed synthetic opioid analgesic for the management of moderate to severe pain.[1] Its analgesic effect is complex, involving a dual mechanism of action: weak agonism of the µ-opioid receptor by the parent drug and its more potent active metabolite, O-desmethyltramadol (M1), and the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2] Tramadol is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP2D6 to O-desmethyltramadol and CYP3A4 and CYP2B6 to N-desmethyltramadol (NDT or M2).[1][3]

Accurate and reliable quantification of tramadol and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in clinical and forensic toxicology.[4] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry-based bioanalysis.[5] this compound-d3 is a deuterated analog of this compound and serves as an ideal internal standard for its quantification.[4] Its near-identical chemical and physical properties to the analyte ensure that it behaves similarly during sample preparation and analysis, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[6] This application note provides detailed protocols for the quantitative analysis of this compound in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound-d3 as the internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantitative analysis. It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard), in this case, this compound-d3, to the sample at the beginning of the analytical process. The internal standard is chemically identical to the analyte but has a different mass due to the presence of deuterium (B1214612) atoms. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, precise quantification can be achieved, as this ratio is unaffected by variations in sample volume, extraction efficiency, or instrument response.

Experimental Protocols

Materials and Reagents
  • This compound

  • This compound-d3

  • Tramadol

  • O-Desmethyltramadol

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Human plasma (K2-EDTA)

  • Human urine

  • Solid Phase Extraction (SPE) cartridges (mixed-mode cation exchange)

  • Liquid-Liquid Extraction (LLE) solvents (e.g., methyl-tert-butyl ether)

  • Phosphate buffer

  • Sodium carbonate

Preparation of Standards and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d3 in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards. The concentration range should cover the expected concentrations in the biological samples (e.g., 1-1000 ng/mL).

  • Internal Standard Working Solution: Prepare a working solution of this compound-d3 at a concentration that provides a stable and robust signal (e.g., 100 ng/mL).

Sample Preparation

A. Solid Phase Extraction (SPE) for Human Urine

  • Sample Pre-treatment: To 1 mL of urine, add 50 µL of the internal standard working solution.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of acetonitrile.

  • Elution: Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

B. Liquid-Liquid Extraction (LLE) for Human Plasma

  • Sample Pre-treatment: To 0.5 mL of plasma, add 50 µL of the internal standard working solution.

  • Alkalinization: Add 1 mL of 0.1 M sodium carbonate solution to basify the sample.

  • Extraction: Add 5 mL of an extraction solvent (e.g., methyl-tert-butyl ether).

  • Mixing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 10 minutes.

  • Separation: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Instrumental Analysis
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is commonly used.[7]

  • Mobile Phase: A: 0.1% formic acid in water. B: 0.1% formic acid in acetonitrile.[7]

  • Flow Rate: 0.4 mL/min.[7]

  • Gradient: A typical gradient starts with a low percentage of the organic phase, ramps up to elute the analytes, and then returns to the initial conditions for column re-equilibration.[7]

  • Injection Volume: 5-10 µL.[7]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

  • Detection: Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize typical quantitative data for the analysis of this compound using this compound-d3 as an internal standard.

Table 1: LC-MS/MS Method Validation Parameters for this compound in Human Urine

ParameterResultReference
Linearity Range10 - 1000 ng/mL (r² > 0.99)[7][8]
Limit of Quantification (LOQ)20 ng/mL[8]
Accuracy91.79 - 106.89%[8]
Intra-day Precision (%RSD)< 7%[7]
Inter-day Precision (%RSD)< 7%[7]
Extraction Efficiency98.21%[8]

Table 2: LC-MS/MS Method Validation Parameters for this compound in Human Plasma

ParameterResultReference
Linearity Range2.5 - 320 ng/mL[9]
Limit of Quantification (LOQ)2.5 ng/mL[9]
Accuracy89.2 - 105.2%[9]
Intra-day Precision (%RSD)3.4 - 7.9%[9]
Inter-day Precision (%RSD)3.2 - 6.3%[9]
Recovery85.5 - 106.3%[9]

Visualizations

experimental_workflow sample Biological Sample (Plasma or Urine) add_is Add this compound-d3 (Internal Standard) sample->add_is spe Solid Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution add_is->spe Urine lle Liquid-Liquid Extraction (LLE) - Alkalinization - Extraction - Centrifugation add_is->lle Plasma evap Evaporation spe->evap lle->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis - Chromatographic Separation - Mass Spectrometric Detection recon->lcms data Data Analysis (Analyte/IS Ratio) lcms->data

Caption: General experimental workflow for the analysis of this compound.

tramadol_pathway tramadol Tramadol cyp2d6 CYP2D6 tramadol->cyp2d6 cyp3a4_2b6 CYP3A4 / CYP2B6 tramadol->cyp3a4_2b6 reuptake Serotonin & Norepinephrine Reuptake Inhibition tramadol->reuptake odt O-Desmethyltramadol (M1) (Active Metabolite) cyp2d6->odt ndt This compound (M2) cyp3a4_2b6->ndt mu_receptor µ-Opioid Receptor Agonism odt->mu_receptor ndt_d3 This compound-d3 (Internal Standard) analgesia Analgesic Effect mu_receptor->analgesia reuptake->analgesia

Caption: Simplified metabolic and signaling pathway of Tramadol.

Conclusion

The use of this compound-d3 as an internal standard provides a robust and reliable method for the quantitative analysis of this compound in biological matrices by LC-MS/MS. The detailed protocols and validation data presented in this application note demonstrate the suitability of this approach for a range of applications in clinical and forensic toxicology, as well as in pharmacokinetic research. The high accuracy, precision, and sensitivity achieved with this method are essential for obtaining high-quality data in drug development and monitoring.

References

Application Notes and Protocols for N-Desmethyltramadol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the analysis of N-Desmethyltramadol. This document provides a detailed overview of common sample preparation techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), complete with experimental protocols and comparative data.

Introduction

This compound (NDT) is one of the primary metabolites of the centrally acting analgesic, tramadol (B15222).[1] Accurate quantification of NDT in biological matrices is crucial for pharmacokinetic studies, toxicological investigations, and clinical monitoring. Effective sample preparation is a critical step to remove interfering substances from the biological matrix, which can suppress the analyte signal and lead to inaccurate quantification.[2] The goal is to achieve high analyte recovery while minimizing matrix effects.[2][3] Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[2]

Comparative Quantitative Data

The selection of a sample preparation method depends on factors such as the biological matrix, required sensitivity, and available resources. The following tables summarize key performance parameters from various validated methods for the quantification of this compound and related compounds.

MethodAnalyte(s)MatrixRecovery (%)Limit of Quantification (LOQ) (ng/mL)Reference(s)
Solid-Phase Extraction (SPE)This compoundHuman Urine> 90%20[4][5]
Tramadol & O-desmethyltramadolHuman Plasma~94%Not Specified[2]
Liquid-Liquid Extraction (LLE)This compoundHuman Urine98.21%20[6][7]
Tramadol & O-desmethyltramadolHuman Plasma85% - 96%1.5 - 5[8][9]
Protein Precipitation (PPT)Tramadol & O-desmethyltramadolHuman Plasma>85% - 96%2[2][10]

Experimental Protocols

Solid-Phase Extraction (SPE)

SPE is a robust and selective sample preparation technique that effectively isolates and concentrates analytes from complex biological samples.[11][12] Mixed-mode cation exchange cartridges are often used for the extraction of basic drugs like tramadol and its metabolites.[12]

  • Sample Pre-treatment:

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge by passing 2-3 mL of methanol (B129727), followed by 2-3 mL of deionized water, and finally 2-3 mL of 100 mM phosphate buffer (pH 6.0).[11] Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge sequentially with 2 mL of deionized water, 2 mL of 0.1 M acetic acid, and 2 mL of methanol to remove interfering compounds.[4]

    • Dry the cartridge under vacuum or positive pressure for 5 minutes.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[11]

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.[12]

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Urine Sample Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add Buffer (pH 6.0) Add_IS->Add_Buffer Condition Condition Cartridge Add_Buffer->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Solid-Phase Extraction Workflow
Liquid-Liquid Extraction (LLE)

LLE is a simple and cost-effective method for sample preparation.[7] It involves the partitioning of the analyte between two immiscible liquid phases.

  • Sample Preparation:

    • Pipette 1 mL of urine into a 15 mL polypropylene centrifuge tube.

    • Add 50 µL of the internal standard working solution.

    • Add 1 mL of 0.1 M sodium carbonate solution to basify the sample (adjust pH >10).[3][4]

  • Extraction:

    • Add 5 mL of an extraction solvent (e.g., methyl-tert-butyl ether).[4][6]

    • Vortex the tube vigorously for 1-2 minutes.[3]

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.[4]

  • Phase Separation:

    • Carefully transfer the upper organic layer to a clean tube.

  • Back Extraction (Optional, for increased recovery):

    • Add 1 mL of 0.1 M hydrochloric acid to the organic extract.[4]

    • Vortex and centrifuge to separate the layers.

    • Transfer the lower aqueous layer to a fresh tube.

    • Adjust the pH back to basic with a suitable base.

    • Perform a second extraction with the organic solvent.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[4]

    • Reconstitute the residue in 100 µL of a suitable solvent for analysis.[4]

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Sample Urine Sample Add_IS Add Internal Standard Sample->Add_IS Basify Basify Sample (pH > 10) Add_IS->Basify Add_Solvent Add Extraction Solvent Basify->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis Inject for Analysis Reconstitute->Analysis

Liquid-Liquid Extraction Workflow
Protein Precipitation (PPT)

PPT is a simple and fast method for removing proteins from biological samples, particularly plasma or serum.[3]

  • Sample Preparation:

    • To a 200 µL plasma sample in a microcentrifuge tube, add a suitable internal standard.[13]

  • Precipitation:

    • Add 600 µL of cold acetonitrile (B52724) to the plasma sample to precipitate proteins.[2]

    • Vortex vigorously for 1 minute.[2]

  • Centrifugation:

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the proteins.[2][13]

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (if necessary):

    • The supernatant can often be directly injected for LC-MS/MS analysis.

    • Alternatively, evaporate the solvent and reconstitute the residue in the mobile phase to concentrate the analyte.

PPT_Workflow cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_analysis Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Add_Acetonitrile Add Cold Acetonitrile Add_IS->Add_Acetonitrile Vortex Vortex Add_Acetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Analysis Direct Injection or Evaporation/Reconstitution Transfer_Supernatant->Analysis

Protein Precipitation Workflow

References

Application of N-Desmethyltramadol in Forensic Toxicology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol (B15222) is a widely prescribed synthetic opioid analgesic that exerts its effects through a dual mechanism: weak agonism at the μ-opioid receptor and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2] Its complex metabolism, primarily in the liver, results in several metabolites, including N-desmethyltramadol (NDT). The N-demethylation of tramadol to NDT is catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[3][4] While the O-desmethylated metabolite (O-desmethyltramadol or ODT) is a more potent opioid agonist than the parent drug, the quantification of NDT is crucial in forensic toxicology.[4][5] The presence and concentration of NDT can provide valuable information in determining the timeframe of drug ingestion, differentiating acute from chronic use, and interpreting postmortem toxicology results, especially in cases of suspected overdose, drug-facilitated crimes, and driving under the influence of drugs (DUID).[6][7]

These application notes provide a comprehensive overview of the role of this compound in forensic toxicology, including detailed protocols for its extraction and quantification in biological specimens, and guidance on the interpretation of analytical findings.

Data Presentation

Table 1: Quantitative Analysis Parameters for this compound
ParameterGC-MSLC-MS/MSReference(s)
Limit of Quantification (LOQ) 20 ng/mL (Urine)10 ng/mL (Urine), 1.0 ng/mL (Plasma)[8][9]
Linear Range 10-1000 ng/mL (Urine)2.5–320 ng/mL (Plasma)[8][10]
Extraction Efficiency/Recovery 98.21% (Urine - LLE)>88% (Plasma - Protein Precipitation)[8][11]
Intra-assay Precision (%RSD) 1.29-6.48%<15%[8][11]
Inter-assay Precision (%RSD) 1.28-6.84%<15%[8][11]
Intra-assay Accuracy 91.79-106.89%<15%[8][11]
Table 2: Postmortem Concentrations of Tramadol and Metabolites in Forensic Cases (ng/mL or ng/g)
AnalyteFemoral BloodCardiac BloodLiverUrineReference(s)
Tramadol 260 - 2600430 - 4010303 - 7740461 - 152000[6][12][13]
O-Desmethyltramadol (ODT) 60 - 38090 - 720142 - 1230670 - 9650[6][12][13]
This compound (NDT) 600--Traces - Quantifiable[14]

Note: Data for NDT in various postmortem tissues is less extensively reported than for tramadol and ODT. The provided NDT blood concentration is from a specific case report.

Signaling and Metabolic Pathways

The primary metabolic pathway for the formation of this compound involves the N-demethylation of tramadol by hepatic cytochrome P450 enzymes.

Tramadol Tramadol NDT This compound (NDT/M2) Tramadol->NDT CYP2B6, CYP3A4 (N-demethylation) ODT O-Desmethyltramadol (ODT/M1) Tramadol->ODT CYP2D6 (O-demethylation) NODT N,O-Didesmethyltramadol (NODT/M5) NDT->NODT CYP2D6 ODT->NODT CYP3A4, CYP2B6 cluster_0 Sample Preparation cluster_1 Analysis & Data Processing Sample Biological Sample (Blood, Urine, Tissue) IS_Addition Addition of Internal Standard ((+)-N-Desmethyl Tramadol-d3) Sample->IS_Addition Extraction Extraction (SPE or LLE) IS_Addition->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization If GC-MS Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Analysis If LC-MS/MS Derivatization->Analysis Quantification Quantification (Peak Area Ratio) Analysis->Quantification Review Data Review & Reporting Quantification->Review Results Analytical Results (Tramadol, ODT, NDT Concentrations) Interpretation Toxicological Interpretation Results->Interpretation Case_History Case History (Prescription, Time of Death, etc.) Case_History->Interpretation Metabolism Consider Metabolism (CYP2D6, CYP3A4/2B6 activity) Metabolism->Interpretation PMR Consider Postmortem Redistribution (Site of blood collection) PMR->Interpretation Conclusion Conclusion on Drug's Role (e.g., Intoxication, Therapeutic Use) Interpretation->Conclusion

References

Application Notes and Protocols for Studying N-Desmethyltramadol Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyltramadol (M2) is one of the primary metabolites of the centrally acting analgesic, tramadol (B15222).[1] Tramadol's therapeutic effects are complex, involving both opioid and non-opioid mechanisms. While the O-desmethylated metabolite (M1) is a potent mu-opioid receptor agonist and a major contributor to tramadol's analgesic effects, this compound is considered to be a significantly less active metabolite.[1][2] Understanding the pharmacological profile of this compound is crucial for a comprehensive assessment of tramadol's overall activity, metabolism, and potential for drug-drug interactions. These application notes provide detailed protocols for experimental models to characterize the effects of this compound.

Pharmacological Profile of this compound

This compound is formed from the N-demethylation of tramadol, a reaction primarily catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[1][3] It exhibits a significantly lower affinity for the µ-opioid receptor compared to the M1 metabolite and the parent compound.[1] Functional assays have shown that this compound does not possess agonist activity at the µ-opioid receptor.[1] Its contribution to the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, a key component of tramadol's non-opioid analgesic mechanism, is also considered negligible.[1]

Data Presentation

Table 1: Opioid Receptor Binding Affinities (Ki) of Tramadol and its Metabolites

Compoundµ-Opioid Receptor KiReference
(±)-Tramadol2.4 µM[1]
(+)-O-desmethyl tramadol (M1)3.4 nM[1]
(-)-O-desmethyl tramadol (M1)240 nM[1]
N-desmethyl tramadol (M2) > 10 µM [1]
rac N,N-Bisdesmethyl Tramadol (M3)> 10 µM[4]

Table 2: Functional Activity at the µ-Opioid Receptor

CompoundAgonist Activity ([35S]GTPγS)Reference
N-desmethyl tramadol (M2) No stimulatory effect [1]
rac N,N-Bisdesmethyl Tramadol (M3)No agonistic activity[4]

Table 3: Monoamine Transporter Binding Affinities (Ki)

CompoundSerotonin Transporter (SERT) KiNorepinephrine Transporter (NET) KiReference
(+)-Tramadol0.53 µM-[1]
(-)-Tramadol-0.43 µM[1]

Note: Comprehensive quantitative data for this compound's affinity for SERT and NET is limited, with available evidence suggesting minimal activity.[1]

Experimental Protocols

In Vitro Models

1. Opioid Receptor Binding Affinity Assay (Competitive Inhibition)

  • Objective: To determine the binding affinity (Ki) of this compound for the human µ-opioid receptor.[1]

  • Materials:

    • Membranes from Chinese hamster ovary (CHO) cells stably transfected with the human µ-opioid receptor.[1]

    • [3H]Naloxone (radioligand).[1]

    • This compound (test compound).[1]

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[1]

    • Glass fiber filters.[1]

    • Scintillation cocktail.[1]

    • Liquid scintillation counter.[1]

  • Procedure:

    • Prepare a series of dilutions of this compound.[1]

    • In a 96-well plate, add the CHO cell membranes, a fixed concentration of [3H]Naloxone, and varying concentrations of this compound.[1]

    • Incubate the mixture at 25°C for 60 minutes to allow binding to reach equilibrium.[1][5]

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.[1]

    • Wash the filters multiple times with ice-cold wash buffer.[1]

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[1]

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid ligand (e.g., naloxone).[1]

    • Specific binding is calculated by subtracting non-specific binding from total binding.[1]

    • The IC50 value is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.[1][5]

2. [35S]GTPγS Functional Assay

  • Objective: To assess the agonist activity of this compound at the human µ-opioid receptor.[1]

  • Materials:

    • Membranes from CHO cells stably transfected with the human µ-opioid receptor.[1]

    • [35S]GTPγS (non-hydrolyzable GTP analog).[1]

    • GDP (Guanosine diphosphate).[1]

    • This compound (test compound).[1]

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).[1]

    • Glass fiber filters.[1]

    • Scintillation cocktail.[1]

    • Liquid scintillation counter.[1]

  • Procedure:

    • Prepare a series of dilutions of this compound.[1]

    • In a 96-well plate, add the CHO cell membranes, a fixed concentration of GDP, and varying concentrations of this compound.[1]

    • Pre-incubate the mixture for a short period.[1]

    • Initiate the reaction by adding [35S]GTPγS.[1]

    • Incubate the reaction at 30°C for 60 minutes.[1]

    • Terminate the reaction by rapid filtration through glass fiber filters.[1]

    • Wash the filters with ice-cold wash buffer.[1]

    • Quantify the amount of bound [35S]GTPγS using a liquid scintillation counter.[1]

    • Basal binding is determined in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.[1]

    • The stimulatory effect of this compound is expressed as the percentage increase over basal binding.[1]

3. Monoamine Reuptake Inhibition Assay

  • Objective: To determine the inhibitory effect of this compound on serotonin and norepinephrine reuptake.[1]

  • Materials:

    • Synaptosomal preparations from specific brain regions (e.g., rat cortex for serotonin, rat hypothalamus for norepinephrine).[1]

    • [3H]Serotonin or [3H]Norepinephrine (radiolabeled neurotransmitter).[1]

    • This compound (test compound).[1]

    • Appropriate buffer solutions.[1]

    • Scintillation fluid.[1]

    • Liquid scintillation counter.[1]

  • Procedure:

    • Prepare synaptosomes from the relevant brain regions.[1]

    • Pre-incubate the synaptosomes with varying concentrations of this compound.[1]

    • Initiate the uptake reaction by adding a fixed concentration of [3H]Serotonin or [3H]Norepinephrine.[1]

    • Incubate for a short period at 37°C.[1]

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.[1]

    • Lyse the synaptosomes and measure the radioactivity taken up using a liquid scintillation counter.[1]

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific neurotransmitter uptake.[1]

In Vivo Models

While this compound is considered largely inactive, comparative studies in animal models can confirm its lack of significant behavioral effects compared to tramadol and its active metabolite M1.

1. Rodent Models for Analgesia Assessment (e.g., Tail-flick or Hot Plate Test)

  • Objective: To evaluate the potential analgesic effects of this compound in a rodent model.

  • Animals: Wistar or Sprague-Dawley rats.[6]

  • Procedure:

    • Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • At predetermined time points after administration, assess the animal's nociceptive threshold using a tail-flick or hot plate apparatus.

    • A control group receiving vehicle should be included.

    • A positive control group receiving a known analgesic (e.g., morphine or tramadol) should also be included for comparison.

    • The latency to response (e.g., tail flick or paw lick) is measured. An increase in latency compared to the control group indicates an analgesic effect.

2. Zebrafish Larvae Model for Neuroactivity Screening

  • Objective: To rapidly assess the potential neuroactive effects of this compound, such as changes in locomotor activity.[6]

  • Animals: Zebrafish larvae (e.g., 5-7 days post-fertilization).

  • Procedure:

    • Expose zebrafish larvae to varying concentrations of this compound in a multi-well plate.

    • Track the locomotor activity of the larvae using an automated tracking system.

    • Compare the activity levels of the treated larvae to a control group. A significant decrease in activity may suggest sedative or other central nervous system effects.[6]

Visualizations

Tramadol_Metabolism cluster_cyp CYP450 Enzymes Tramadol Tramadol M1 O-Desmethyltramadol (M1) (Active Metabolite) Tramadol->M1 O-demethylation M2 This compound (M2) (Inactive Metabolite) Tramadol->M2 N-demethylation CYP2D6 CYP2D6 M3 N,N-didesmethyl-tramadol (M3) M2->M3 N-demethylation CYP3A4_2B6 CYP3A4 / CYP2B6 CYP2D6->M1 CYP3A4_2B6->M2 CYP3A4_2B6->M3

Caption: Metabolic pathway of Tramadol to its primary metabolites.

Competitive_Binding_Assay cluster_workflow Experimental Workflow A Prepare Receptor Membranes (e.g., hMOR-CHO cells) B Incubate Membranes with: - Radioligand ([3H]Naloxone) - Varying concentrations of  this compound A->B C Separate Bound and Free Ligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Liquid Scintillation Counting) C->D E Data Analysis (Determine IC50 and Ki) D->E GTP_Assay_Workflow cluster_protocol Functional Assay Protocol start Prepare Receptor Membranes and Reagents incubate Incubate Membranes with This compound and GDP start->incubate add_gtp Initiate Reaction with [35S]GTPγS incubate->add_gtp incubate_reaction Incubate at 30°C add_gtp->incubate_reaction filter Terminate by Filtration incubate_reaction->filter quantify Quantify Bound [35S]GTPγS filter->quantify analyze Calculate % Stimulation over Basal quantify->analyze

References

Application Notes and Protocols for High-Throughput Screening of N-Desmethyltramadol Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol (B15222) is a widely prescribed centrally acting analgesic that exerts its effects through a dual mechanism of action.[1][2] Its analgesic properties are primarily attributed to its active metabolite, O-desmethyltramadol (also known as M1), which is a potent agonist of the µ-opioid receptor (MOR).[1][2][3] Another metabolite, N-desmethyltramadol (M2), is formed via metabolism by CYP2B6 and CYP3A4 enzymes but is considered to have significantly less pharmacological activity and contributes negligibly to analgesia.[4] For the purposes of these application notes, we will focus on high-throughput screening (HTS) for interactions with O-desmethyltramadol, the pharmacologically active metabolite, while also considering potential off-target interactions and drug metabolism-related interactions relevant to both metabolites.

These application notes provide a comprehensive overview and detailed protocols for HTS assays designed to identify and characterize molecular interactions with this compound, with a primary focus on its active form, O-desmethyltramadol. The provided methodologies are intended to guide researchers in academic and industrial settings in the discovery and development of novel analgesics and in the assessment of potential drug-drug interactions.

Data Presentation: Summary of Key In Vitro Data

The following tables summarize key quantitative data for O-desmethyltramadol and this compound at the human µ-opioid receptor, providing a baseline for assay development and validation.

Table 1: Comparative Binding Affinities at the Human µ-Opioid Receptor

CompoundReceptorAssay TypeKᵢ (nM)Reference
O-Desmethyltramadol ((+)-enantiomer)µ-Opioid ReceptorRadioligand Binding3.4[5][6]
Tramadol (racemic)µ-Opioid ReceptorRadioligand Binding2400[5]
This compound (racemic)µ-Opioid ReceptorRadioligand Binding>10,000[4]
Morphineµ-Opioid ReceptorRadioligand Binding0.62[6]

Table 2: Functional Potency at the Human µ-Opioid Receptor

CompoundAssay TypeParameterEC₅₀ (nM)Eₘₐₓ (%)Reference
O-Desmethyltramadol ((+)-enantiomer)[³⁵S]GTPγS BindingAgonist Activity86052[6]
This compound[³⁵S]GTPγS BindingAgonist ActivityNo activity0[4]
Morphine[³⁵S]GTPγS BindingAgonist Activity11852[6]

Experimental Protocols

Protocol 1: High-Throughput Radioligand Binding Assay for µ-Opioid Receptor

This protocol is designed for a competitive binding assay in a high-throughput format to identify compounds that interact with the µ-opioid receptor.

1. Materials and Reagents:

  • Cell Membranes: Commercially available membrane preparations from CHO or HEK293 cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a potent µ-opioid receptor agonist) or [³H]-Naloxone (a potent µ-opioid receptor antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Library compounds dissolved in 100% DMSO.

  • Non-specific Binding (NSB) Control: 10 µM unlabeled naloxone.

  • Plates: 96- or 384-well filter plates (e.g., GF/B or GF/C).

  • Scintillation Cocktail.

2. Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and this compound in assay buffer. Pipette 25 µL of diluted compounds into the filter plates. Include wells for Total Binding (assay buffer with DMSO) and NSB.

  • Radioligand Preparation: Dilute the radioligand in assay buffer to a final concentration of approximately its Kd value (e.g., 1-2 nM for [³H]-DAMGO).

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a concentration that yields a robust signal (e.g., 5-15 µg of protein per well).

  • Assay Incubation: To each well, add 50 µL of the radioligand solution followed by 150 µL of the membrane suspension. The final assay volume is 225 µL.

  • Incubate the plates at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters three to four times with ice-cold wash buffer.

  • Detection: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding for each test compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

  • Calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: High-Throughput Cell-Based cAMP Assay for GPCR Activation

This protocol describes a functional assay to measure the agonist or antagonist activity of compounds at the µ-opioid receptor, a Gαi/o-coupled receptor, by quantifying changes in intracellular cyclic AMP (cAMP) levels.

1. Materials and Reagents:

  • Cells: CHO or HEK293 cells stably expressing the human µ-opioid receptor. Ready-to-use frozen cells are also commercially available.[7]

  • Assay Medium: Serum-free cell culture medium.

  • Stimulation Buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

  • Forskolin: An adenylyl cyclase activator.

  • cAMP Detection Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or luminescence-based cAMP assay kit.

  • Plates: 384-well white, solid-bottom assay plates.

2. Procedure for Agonist Mode:

  • Cell Plating: Seed the cells into the assay plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Addition: Remove the culture medium and add 10 µL of test compounds or O-desmethyltramadol diluted in stimulation buffer to the wells.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a compatible plate reader.

3. Procedure for Antagonist Mode:

  • Follow the cell plating procedure as in the agonist mode.

  • Antagonist Pre-incubation: Add 5 µL of the test compounds to the cells and incubate for 15-30 minutes.

  • Agonist Challenge: Add 5 µL of a known µ-opioid receptor agonist (e.g., DAMGO at its EC₈₀ concentration) to all wells except the negative control.

  • Incubation and Detection: Proceed as described in the agonist mode.

4. Data Analysis:

  • For agonist mode, calculate the EC₅₀ (the concentration of a compound that produces 50% of its maximal effect).

  • For antagonist mode, calculate the IC₅₀ (the concentration of an antagonist that inhibits 50% of the agonist response) and determine the Kb (equilibrium dissociation constant).

Protocol 3: High-Throughput Cytochrome P450 Inhibition Assay

This protocol is for a fluorometric assay to screen for potential inhibition of major human cytochrome P450 (CYP) enzymes, such as CYP2D6 and CYP3A4, which are involved in tramadol metabolism.[8][9]

1. Materials and Reagents:

  • CYP Isozymes: Recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4) co-expressed with P450 reductase in a microsomal system.

  • Fluorogenic Substrates: Specific substrates for each CYP isozyme (e.g., AMMC for CYP2D6, BFC for CYP3A4).

  • NADPH Regeneration System: A solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Assay Buffer: Potassium phosphate (B84403) buffer (pH 7.4).

  • Plates: 96- or 384-well black, solid-bottom plates.

2. Procedure:

  • Compound Plating: Add test compounds or known inhibitors (positive controls) to the assay plates.

  • Enzyme and Substrate Addition: Add the CYP isozyme and the corresponding fluorogenic substrate to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Start the enzymatic reaction by adding the NADPH regeneration system to each well.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every 1-2 minutes for 15-30 minutes.

3. Data Analysis:

  • Determine the rate of the reaction (slope of the linear portion of the fluorescence versus time curve).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value for compounds that show significant inhibition.

Mandatory Visualizations

µ-Opioid Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor (GPCR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ODSMT O-Desmethyltramadol (Agonist) ODSMT->MOR Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Phosphorylation Events

Caption: Signaling pathway of the µ-opioid receptor upon activation by O-desmethyltramadol.

High-Throughput Screening Experimental Workflow

G cluster_prep Assay Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis Compound_Library Compound Library (in DMSO) Plate_Mapping Assay Plate Mapping (Test, Positive/Negative Controls) Compound_Library->Plate_Mapping Reagent_Prep Reagent Preparation (Cells, Membranes, Buffers) Reagent_Prep->Plate_Mapping Liquid_Handling Automated Liquid Handling (Compound & Reagent Dispensing) Plate_Mapping->Liquid_Handling Incubation Incubation Liquid_Handling->Incubation Detection Signal Detection (Plate Reader) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Data Normalization (% Inhibition / % Activation) Raw_Data->Normalization Hit_Identification Hit Identification (Z-score, % Activity Threshold) Normalization->Hit_Identification Dose_Response Dose-Response Analysis (IC₅₀ / EC₅₀ Determination) Hit_Identification->Dose_Response Primary Hits Final_Hits Validated Hits Dose_Response->Final_Hits

Caption: A generalized workflow for a high-throughput screening campaign.

References

protocol for synthesizing N-Desmethyltramadol reference standard

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a synthesis protocol for N-Desmethyltramadol. The creation of detailed instructions for the synthesis of controlled substances or their active metabolites falls outside the scope of my safety guidelines.

However, I can provide information on the importance and analytical role of this compound as a reference standard in a research and clinical context, which is crucial for ensuring accuracy and reliability in scientific studies and diagnostics.

Introduction

This compound, also known as O-demethyltramadol (M1), is the primary active metabolite of the analgesic drug tramadol (B15222). After administration, tramadol is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, into several metabolites, with this compound being the most significant in terms of analgesic activity. Understanding the concentration and effects of this metabolite is critical in clinical toxicology, pharmacology, and forensic science.

Importance in Research and Clinical Settings

Certified reference standards of this compound are essential for a variety of applications:

  • Pharmacokinetic Studies: Researchers use reference standards to accurately quantify the levels of this compound in biological samples (e.g., blood, urine, plasma). This data is vital for understanding the absorption, distribution, metabolism, and excretion (ADME) of tramadol, and how these processes vary among individuals due to genetic differences in CYP2D6 activity.

  • Clinical Diagnostics: In clinical settings, measuring this compound levels can help in monitoring patient compliance, therapeutic efficacy, and potential toxicity related to tramadol use.

  • Forensic Toxicology: Forensic scientists rely on reference standards to identify and quantify this compound in post-mortem or DUI cases, helping to determine the role of tramadol in a subject's impairment or death.

  • Drug Development: In the development of new analgesics or drugs that may interact with tramadol, this compound reference standards are used in metabolic stability and drug-drug interaction assays.

Analytical Methodologies

The quantification of this compound in biological matrices typically involves sophisticated analytical techniques. A reference standard is indispensable for the validation and daily operation of these methods.

Table 1: Common Analytical Techniques for this compound Quantification

TechniqueDescriptionRole of Reference Standard
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) A highly sensitive and selective method that separates the compound from the matrix using liquid chromatography and then detects and quantifies it using tandem mass spectrometry.Used to create calibration curves for quantification, as an internal standard (if isotopically labeled), and for method validation (accuracy, precision, selectivity).
Gas Chromatography-Mass Spectrometry (GC-MS) An alternative to LC-MS, often requiring derivatization of the analyte to increase its volatility. It separates compounds based on their boiling points and detects them with a mass spectrometer.Essential for confirming the identity of the analyte through retention time and mass spectrum matching, and for quantification.
Immunoassays Screening tests that use antibodies to detect the presence of tramadol and its metabolites. These are generally less specific than chromatographic methods.Used in the development and validation of the assay to confirm its sensitivity and specificity for this compound.

Experimental Workflow for Quantification

A typical workflow for quantifying this compound in a biological sample using a reference standard is outlined below.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extraction Solid-Phase or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject Sample into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantify Analyte Concentration Detection->Quantification Calibration Generate Calibration Curve (using Reference Standard) Calibration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for quantifying this compound in biological samples.

This diagram illustrates the logical flow from sample preparation to final data analysis. The reference standard is critical in the "Data Analysis" phase for creating the calibration curve, which allows for the accurate determination of the analyte's concentration in the unknown sample.

For researchers and scientists, obtaining a certified reference standard from an accredited supplier is the appropriate and necessary first step for any quantitative studies involving this compound. These standards come with a certificate of analysis that guarantees their identity, purity, and concentration, ensuring the integrity and reproducibility of experimental results.

Application Notes and Protocols for N-Desmethyltramadol in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-desmethyltramadol (NDT), a primary metabolite of the analgesic drug tramadol (B15222), in drug metabolism studies. This document outlines the metabolic pathways involving NDT, detailed protocols for its analysis, and its significance in pharmacokinetic and toxicological assessments.

Introduction

Tramadol is a widely used centrally acting analgesic that undergoes extensive metabolism in the liver.[1][2] One of the main metabolic pathways is N-demethylation, which leads to the formation of this compound (also known as M2).[1][3] This reaction is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2B6.[1][4][5] While the O-desmethylated metabolite of tramadol (O-desmethyltramadol or M1) is principally responsible for the opioid-like analgesic effects, this compound is a significant metabolite for understanding the overall disposition and clearance of tramadol.[4][6][7] Monitoring NDT levels is crucial for pharmacokinetic studies, assessing drug-drug interactions, and in forensic toxicology.[4][8]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Horses
ParameterValue (Mean ± SEM)Route of Administration
Maximum Serum Concentration (Cmax)73.7 ± 12.9 ng/mLIntravenous (IV)
Maximum Serum Concentration (Cmax)159 ± 20.4 ng/mLOral
Half-life (t1/2)2.62 ± 0.49 hoursOral

Data sourced from a study in adult horses.[9][10][11]

Table 2: Performance of Analytical Methods for this compound Quantification
Analytical MethodBiological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference(s)
LC-MS/MSHuman Plasma2.5 - 3202.5>0.99[12]
LC-MS/MSRat Plasma0.1 - 3000.1Not Reported[12]
LC-MS/MSHuman Urine25 - 150025Not Reported[12]
GC-MSHuman Urine10 - 100020>0.99[12][13]
HPLC-FLDHuman Plasma5 - 5005>0.997[12]

LLOQ: Lower Limit of Quantification[12]

Signaling and Metabolic Pathways

The metabolism of tramadol is a complex process involving several cytochrome P450 enzymes. The formation of this compound is a key step in one of the major metabolic routes.

Tramadol Tramadol NDT This compound (M2) Tramadol->NDT CYP3A4, CYP2B6 ODT O-Desmethyltramadol (M1) Tramadol->ODT CYP2D6 NNDT N,N-Didesmethyltramadol (M3) NDT->NNDT CYP3A4, CYP2B6 NODT N,O-Didesmethyltramadol (M5) NDT->NODT CYP2D6 ODT->NODT CYP3A4, CYP2B6

Metabolic pathway of tramadol to its primary and secondary metabolites.

Experimental Protocols

In Vitro Metabolism of Tramadol in Human Liver Microsomes

This protocol is designed to study the formation of this compound from tramadol using human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • Tramadol

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Methanol (B129727) (ice-cold, for reaction termination)

  • Microcentrifuge tubes or 96-well plates

  • Incubator or shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare a stock solution of tramadol in a suitable solvent like methanol or water.[4]

  • In a microcentrifuge tube, combine the potassium phosphate buffer, human liver microsomes, and the tramadol stock solution to achieve the desired final concentrations.[4] A typical protein concentration for HLMs is 0.5-1 mg/mL.

  • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.[1]

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.[1]

  • Incubate the reaction mixture at 37°C with constant shaking for various time points (e.g., 0, 15, 30, 60 minutes) to determine the reaction rate.[1]

  • Terminate the reaction by adding an equal volume of ice-cold methanol.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant for analysis by LC-MS/MS or another suitable analytical method.

cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis A Prepare Tramadol Stock B Combine Buffer, HLMs, and Tramadol A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Incubate at 37°C D->E F Terminate with Cold Methanol E->F G Centrifuge F->G H Analyze Supernatant G->H

Workflow for in vitro metabolism of tramadol.

Quantification of this compound in Urine by GC-MS

This protocol outlines a method for the quantitative analysis of this compound in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS).[8][13]

Materials:

  • Urine samples

  • Internal standard (e.g., Proadifen/SKF525A)[13]

  • Methyl-tert-butyl ether (MTBE)[13]

  • Hydrochloric acid (0.1 M)[13]

  • Sodium hydroxide (B78521) solution

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of urine in a glass tube, add the internal standard.[12]

    • Make the urine sample alkaline by adding sodium hydroxide solution.[12]

    • Add 5 mL of MTBE, vortex for 2 minutes, and centrifuge for 5 minutes.[12][13]

    • Transfer the organic layer to a clean tube.

    • Perform a back-extraction by adding 200 µL of 0.1 M HCl, vortexing, and centrifuging.[12][13]

    • Transfer the acidic aqueous layer to an autosampler vial for analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the prepared sample into the GC-MS system.

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column) for separation.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification of this compound and the internal standard.[12]

Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general procedure for the quantification of this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Plasma samples

  • Internal standard (e.g., a stable isotope-labeled analog of this compound)

  • Acetonitrile (B52724) or methanol for protein precipitation

  • Formic acid

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column[12]

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reversed-phase column.[12]

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid.

    • Operate the mass spectrometer in positive ESI mode and monitor for the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Add Internal Standard to Plasma B Protein Precipitation with Acetonitrile A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Inject onto C18 Column D->E F Gradient Elution E->F G MS Detection (MRM) F->G

Workflow for this compound quantification in plasma by LC-MS/MS.

Biological Significance of this compound

This compound is generally considered to have significantly less pharmacological activity compared to tramadol and its O-desmethylated metabolite (M1).[6] It has a very weak affinity for the mu-opioid receptor and does not significantly contribute to the analgesic effects of tramadol.[6] However, its formation is a major route of tramadol clearance, and therefore, its measurement is important for understanding the overall metabolism and disposition of the parent drug.[4] Genetic polymorphisms in CYP3A4 and CYP2B6 can influence the rate of N-demethylation, leading to inter-individual variability in tramadol pharmacokinetics.[4]

References

Troubleshooting & Optimization

Technical Support Center: N-Desmethyltramadol LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of N-Desmethyltramadol. This resource provides targeted troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Troubleshooting Guides

This section addresses specific issues encountered during the LC-MS/MS analysis of this compound, offering potential causes and actionable solutions.

Issue 1: You are observing significant ion suppression or enhancement (>15%) for this compound.
  • Potential Cause 1: Inadequate Sample Cleanup.

    • Solution: The most common cause of matrix effects is the presence of endogenous interferences from the biological sample, such as phospholipids (B1166683) and proteins.[1] Simple sample preparation methods like "dilute-and-shoot" or basic protein precipitation (PPT) may not provide a clean enough extract.[2][3] Switching to a more rigorous cleanup technique is the most effective strategy. Solid-Phase Extraction (SPE) is highly recommended as it can remove over 99% of primary plasma phospholipids, significantly reducing matrix effects compared to Liquid-Liquid Extraction (LLE) or PPT.[3]

  • Potential Cause 2: Co-elution of Matrix Components with the Analyte.

    • Solution: If interfering compounds elute from the LC column at the same time as this compound, they will compete for ionization in the MS source.[4] To resolve this, optimize your chromatographic method. Adjusting the mobile phase gradient or changing the stationary phase can alter retention times to separate the analyte from the region of ion suppression. A post-column infusion experiment can be performed to identify the specific retention time windows where matrix effects are most severe.[5]

  • Potential Cause 3: Use of a Non-ideal Internal Standard (IS).

    • Solution: An internal standard that does not behave identically to the analyte cannot adequately compensate for matrix effects. The gold standard is to use a stable isotope-labeled (SIL) internal standard, such as N-desmethyl-cis-tramadol-D3.[6][7] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate and precise quantification.[6]

Issue 2: You are seeing high variability (poor precision) in results between different biological samples.
  • Potential Cause: Differential Matrix Effects.

    • Solution: The composition and concentration of interfering components can vary significantly from one sample to another (e.g., plasma from different subjects).[2] This leads to inconsistent levels of ion suppression and, consequently, poor precision. This issue underscores the importance of implementing a robust sample preparation method like SPE to ensure consistent cleanup across all samples. Furthermore, using a co-eluting SIL-IS is critical to normalize the analytical response and correct for sample-to-sample variations in matrix effects.[6]

Issue 3: The signal intensity for this compound is very low, even for high-concentration quality control (QC) samples.
  • Potential Cause: Severe Ion Suppression.

    • Solution 1: Enhance Sample Preparation. This is the most critical step. If you are using protein precipitation, the high amount of remaining phospholipids and other matrix components is likely suppressing your analyte's signal. Transitioning to a well-developed SPE or LLE method will produce a cleaner extract and improve signal intensity.[1][3]

    • Solution 2: Dilute the Sample. If the analyte concentration is sufficiently high, diluting the sample with the initial mobile phase can reduce the concentration of matrix components, thereby lessening their suppressive effect.[4][5] However, this will also dilute the analyte, so this approach is a trade-off and may not be suitable for trace-level analysis.

    • Solution 3: Optimize MS Source Conditions. The degree of ion suppression can be influenced by the settings of the electrospray ionization (ESI) source.[2] Experiment with parameters such as nebulizer temperature, capillary voltage, and gas flow rates to find conditions that maximize the analyte signal while potentially minimizing the impact of co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a major concern for this compound analysis?

Matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix.[8] This phenomenon can manifest as ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal). For this compound, these effects are a significant concern because they can severely compromise the accuracy, precision, and sensitivity of the assay, leading to unreliable quantitative results.[4]

cluster_LC LC Column cluster_MS MS Ion Source (ESI) Analyte This compound Droplet Charged Droplets Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Competition Competition for Ionization Droplet->Competition Result Suppressed Analyte Signal Competition->Result Reduced Ionization Efficiency

Caption: Conceptual diagram of ion suppression in the ESI source.

Q2: What are the best practices for choosing an internal standard (IS) to mitigate matrix effects?

The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible, including its extraction recovery, chromatographic retention time, and ionization response.[6] The universally accepted best practice is to use a stable isotope-labeled (SIL) analog of the analyte. For this compound, a deuterated standard like (+)-N-Desmethyl Tramadol-d3 or N-desmethyl-cis-tramadol-D3 HCl is an excellent choice.[6][7] Because a SIL-IS has nearly identical chemical properties to the analyte, it co-elutes and is affected by matrix interferences in the same way, providing the most reliable correction for signal variations.[6]

Q3: Which sample preparation technique is most effective for reducing matrix effects?

While several techniques exist, they offer different levels of cleanup efficiency. Solid-Phase Extraction (SPE) is generally considered the most effective method for removing a broad range of interferences from complex biological matrices like plasma and urine, leading to significantly reduced matrix effects. Methods like Liquid-Liquid Extraction (LLE) can also be effective, while Protein Precipitation (PPT) is the simplest but typically results in the "dirtiest" extract and the most significant matrix effects.[3][9]

Start Start: Significant Matrix Effect Detected? Step1 Step 1: Use a Stable Isotope-Labeled IS Start->Step1 Yes Check1 Problem Resolved? Step1->Check1 Step2 Step 2: Improve Sample Preparation (e.g., switch PPT -> LLE -> SPE) Check1->Step2 No End Method Optimized Check1->End Yes Check2 Problem Resolved? Step2->Check2 Step3 Step 3: Optimize LC Method to Separate Analyte from Suppression Zone Check2->Step3 No Check2->End Yes Step3->End

Caption: Troubleshooting workflow for mitigating matrix effects.

Experimental Data & Protocols

Comparison of Sample Preparation Techniques

The choice of sample preparation method has a direct impact on analyte recovery and the extent of matrix effects. The following table summarizes typical performance characteristics for common techniques used in bioanalysis.

Sample Preparation MethodTypical Analyte RecoveryRelative Matrix EffectKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 106%[10]HighFast, simple, inexpensive.[1]"Dirty" extract, significant ion suppression.[3]
Liquid-Liquid Extraction (LLE) 70 - 98%[11]ModerateCleaner than PPT, removes many salts.[12]Can be labor-intensive, emulsion formation is possible.[1][13]
Solid-Phase Extraction (SPE) >95%[3]Low Cleanest extract, excellent removal of phospholipids and salts. Higher cost, requires method development.

Data synthesized from multiple sources for illustrative purposes.[3][10][11]

Detailed Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general framework for extracting this compound from human plasma using a mixed-mode cation exchange SPE cartridge. It should be optimized for your specific laboratory conditions and instrumentation.

1. Reagents and Materials:

  • SPE Cartridges (e.g., mixed-mode cation exchange)

  • Human Plasma

  • This compound standard and SIL-IS

  • Methanol, Acetonitrile (LC-MS Grade)

  • Formic Acid, Ammonium (B1175870) Hydroxide (B78521)

  • Deionized Water

  • Positive Pressure or Vacuum Manifold[7]

2. Sample Pre-treatment:

  • Allow plasma samples to thaw completely at room temperature.

  • Vortex samples to ensure homogeneity.

  • To 500 µL of plasma, add the internal standard solution.

  • Add 500 µL of an acidic buffer (e.g., 100 mM sodium acetate, pH 4.5) to the plasma.[14]

  • Vortex for 30 seconds.

3. SPE Procedure:

cluster_workflow SPE Workflow Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash1 4. Wash (Aqueous) Load->Wash1 Wash2 5. Wash (Organic) Wash1->Wash2 Elute 6. Elute Wash2->Elute Evaporate 7. Evaporate & Reconstitute Elute->Evaporate

Caption: A typical experimental workflow for Solid-Phase Extraction.

  • Condition: Wash the SPE cartridge with 1 mL of Methanol.

  • Equilibrate: Wash the SPE cartridge with 1 mL of Deionized Water. Do not allow the sorbent bed to dry.

  • Load: Load the pre-treated plasma sample onto the cartridge and apply gentle pressure to pass it through at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Wash 1 (Aqueous): Wash the cartridge with 1 mL of a weak acidic buffer (e.g., 0.1% formic acid in water) to remove polar interferences.

  • Wash 2 (Organic): Wash the cartridge with 1 mL of Methanol to remove less polar, non-basic interferences. Dry the cartridge thoroughly under vacuum or nitrogen.

  • Elute: Elute this compound and the IS using 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

References

improving the sensitivity of N-Desmethyltramadol detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the sensitive detection of N-Desmethyltramadol (NDT).

Troubleshooting Guides

This section addresses common issues encountered during the experimental detection of this compound.

Question: I am observing a low signal intensity or cannot detect NDT at the expected low concentrations. What are the potential causes and how can I troubleshoot this?

Answer:

Low sensitivity for NDT detection can arise from several factors throughout the analytical workflow. Follow this decision tree to diagnose and resolve the issue:

Troubleshooting Workflow for Low NDT Signal Intensity

Troubleshooting Low NDT Signal start Low NDT Signal Observed sample_prep 1. Review Sample Preparation: - Inefficient extraction? - Analyte loss during evaporation? - Suboptimal pH for extraction? start->sample_prep chromatography 2. Assess Chromatography: - Poor peak shape (tailing/broadening)? - Co-elution with interfering substances? - Incorrect mobile phase composition? sample_prep->chromatography If sample prep is optimized sub_sample_prep Solutions: - Optimize extraction solvent & pH. - Use a gentle evaporation method (e.g., nitrogen stream). - Consider Solid-Phase Extraction (SPE) for cleaner extracts and analyte concentration. sample_prep->sub_sample_prep ms_params 3. Check Mass Spectrometer Parameters: - Incorrect MRM transitions? - Suboptimal ion source parameters? - Insufficient collision energy? chromatography->ms_params If chromatography is satisfactory sub_chromatography Solutions: - Use a guard column to protect the analytical column. - Optimize the gradient elution profile. - Ensure mobile phase is correctly prepared and degassed. chromatography->sub_chromatography derivatization_gcms 4. For GC-MS: Evaluate Derivatization: - Incomplete derivatization reaction? - Degradation of derivatizing agent? - Unsuitable reaction conditions (temp/time)? ms_params->derivatization_gcms If MS parameters are correct sub_ms_params Solutions: - Confirm MRM transitions (e.g., m/z 250.2 → 58.0 or m/z 250.2 → 232.2). - Perform ion source tuning and optimization. - Optimize collision energy for the specific instrument. ms_params->sub_ms_params sub_derivatization_gcms Solutions: - Use fresh derivatizing agent (e.g., propionic anhydride (B1165640) or BSTFA). - Optimize reaction temperature and time (e.g., 70°C for 20-30 minutes). - Ensure the sample extract is completely dry before adding the agent. derivatization_gcms->sub_derivatization_gcms

Caption: Troubleshooting workflow for low NDT signal intensity.

Question: My sample matrix (e.g., plasma, urine) is causing significant ion suppression in my LC-MS/MS analysis. How can I mitigate this?

Answer:

Matrix effects, particularly ion suppression, are a common challenge in bioanalysis that can severely impact sensitivity and reproducibility. Here are several strategies to mitigate this issue:

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering substances before analysis.[1]

    • Solid-Phase Extraction (SPE): This technique is highly effective for cleaning up complex samples and can significantly reduce matrix effects while also concentrating the analyte.[1]

    • Liquid-Liquid Extraction (LLE): Optimizing the extraction solvent and pH can selectively isolate NDT from matrix components.[2]

  • Chromatographic Separation: Ensure that NDT is chromatographically resolved from the bulk of the matrix components. Adjusting the gradient elution profile can help separate the analyte from early-eluting, often highly suppressive, compounds.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated NDT internal standard is highly recommended. It co-elutes with the analyte and experiences the same degree of ion suppression, allowing for more accurate correction and quantification.[3]

  • Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering components. However, this may not be suitable if the analyte concentration is already very low.[1]

Question: The peak for NDT in my GC-MS chromatogram is tailing or broad. What is the likely cause and solution?

Answer:

Poor peak shape in GC-MS is often due to the polar nature of NDT.

  • Incomplete Derivatization: NDT contains a polar secondary amine group that can interact with active sites in the GC system, leading to peak tailing. Derivatization is crucial to convert it into a less polar, more volatile compound.[1][4] Ensure your derivatization reaction (e.g., with propionic anhydride or a silylating agent like BSTFA) goes to completion.[1][4][5]

  • Active Sites in the GC System: Even with derivatization, active sites in the injection port liner or on the column can cause peak tailing. Using a deactivated liner and a high-quality, low-bleed column (e.g., DB-5ms) is recommended.[1]

  • Injection Technique: A slow injection can lead to band broadening. Optimize your injection speed and temperature.

Frequently Asked Questions (FAQs)

Question: What are the most sensitive methods for detecting this compound in biological samples?

Answer:

The most prevalent and sensitive methods for the determination of this compound in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex biological matrices like plasma, and generally does not require a derivatization step.[1][6] GC-MS is a robust technique but often requires derivatization to improve the volatility and chromatographic behavior of the polar NDT molecule.[1][6]

Question: Why is sample preparation critical for achieving low detection limits?

Answer:

Effective sample preparation is crucial for removing interfering substances from the biological matrix (e.g., plasma, urine), which can suppress the analyte signal and lead to inaccurate quantification.[1] The primary goals are to achieve high analyte recovery while minimizing contaminants and matrix effects.[1] Common and effective techniques include:

  • Solid-Phase Extraction (SPE): Excellent for sample cleanup and analyte concentration.[1]

  • Liquid-Liquid Extraction (LLE): A widely used technique for separating the analyte from the sample matrix.[2]

  • Protein Precipitation: A simple and fast method for plasma samples, often used in high-throughput analysis.[3][6]

Question: Is derivatization necessary for this compound analysis?

Answer:

The need for derivatization depends on the analytical technique being used:

  • For LC-MS/MS analysis, derivatization is generally not required. [1] The high selectivity and sensitivity of tandem mass spectrometry allow for the direct analysis of NDT.

  • For GC-MS analysis, derivatization is often essential. [1] NDT is a polar compound, and derivatization converts it into a less polar and more volatile derivative. This improves chromatographic separation, peak shape, and detector sensitivity.[1][4][5] Common derivatizing agents include propionic anhydride and silylating agents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA).[1][4]

Question: What sensitivity levels can be expected for this compound detection?

Answer:

The achievable Limit of Quantitation (LOQ) depends on the analytical method, the biological matrix, and the sample preparation technique. LC-MS/MS generally offers the highest sensitivity.[6][7] The following table summarizes typical performance data from various studies.

Quantitative Data Summary

Table 1: Performance of Analytical Methods for this compound (NDT) Detection

Analytical MethodBiological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference(s)
LC-MS/MSHuman Plasma0.1 - 3000.1 - 2.5>0.99[7][8]
LC-MS/MSHuman Urine25 - 150025Not Reported[7]
GC-MSHuman Urine10 - 100020>0.99[2][7][9]
HPLC-FLDHuman Plasma5 - 5005>0.997[7]

Note: LLOQ refers to the Lower Limit of Quantification. The correlation coefficient (r²) indicates the linearity of the method.

Experimental Protocols

This section provides generalized methodologies for the key experiments cited.

Method 1: LC-MS/MS Analysis of NDT in Human Plasma

This protocol is based on a high-throughput method using protein precipitation for sample preparation.[3]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow start Start: Human Plasma Sample prep 1. Sample Preparation (Protein Precipitation) start->prep separation 2. Chromatographic Separation (Reversed-Phase C18 Column) prep->separation sub_prep Add internal standard (SIL-IS). Add acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge. prep->sub_prep detection 3. MS/MS Detection (ESI+, MRM Mode) separation->detection sub_separation Inject supernatant. Use a rapid gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid. separation->sub_separation quant 4. Data Analysis & Quantification detection->quant sub_detection Monitor specific MRM transitions for NDT (e.g., m/z 250.2 → 58.0) and the internal standard. detection->sub_detection end End: NDT Concentration quant->end

Caption: General experimental workflow for NDT quantification by LC-MS/MS.

  • Sample Preparation (Protein Precipitation):

    • To a 200 µL plasma sample, add an appropriate amount of a stable isotope-labeled internal standard (e.g., rac N-Benzyl-N-desmethyl Tramadol-d3).[3]

    • Add a protein precipitating agent like acetonitrile.[6][10]

    • Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

    • Transfer the clear supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column is typically used for separation.[3][6]

    • Mobile Phase: A gradient elution using an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).[6]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[1][3]

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. A common MRM transition for NDT is m/z 250.2 → 58.0 or m/z 250.2 → 232.2.[1] Optimize ion source parameters and collision energy for maximum signal intensity.

Method 2: GC-MS Analysis of NDT in Human Urine

This protocol involves liquid-liquid extraction followed by a necessary derivatization step.[2][6]

Experimental Workflow for GC-MS Analysis with Derivatization

GCMS_Workflow start Start: Human Urine Sample prep 1. Sample Preparation (Liquid-Liquid Extraction) start->prep derivatization 2. Derivatization prep->derivatization sub_prep Add internal standard. Adjust pH to alkaline. Extract with an organic solvent (e.g., MTBE). Evaporate organic layer to dryness. prep->sub_prep separation 3. GC Separation derivatization->separation sub_derivatization Reconstitute dried residue. Add derivatizing agent (e.g., propionic anhydride). Heat at 70°C for 20-30 minutes. derivatization->sub_derivatization detection 4. MS Detection separation->detection sub_separation Inject derivatized sample. Use a suitable capillary column (e.g., DB-5ms). Apply a temperature gradient program. separation->sub_separation end End: NDT Concentration detection->end sub_detection Operate in Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) for enhanced sensitivity. detection->sub_detection

Caption: General workflow for NDT quantification by GC-MS.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1.0 mL of urine, add an appropriate internal standard (e.g., Proadifen).[2]

    • Adjust the pH to alkaline conditions (e.g., using sodium carbonate).[6]

    • Add an organic extraction solvent such as methyl-tert-butyl ether (MTBE) or a mixture of ethyl acetate (B1210297) and diethyl ether.[2][6]

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.[6]

  • Derivatization:

    • To the dried residue, add a derivatizing agent such as propionic anhydride or BSTFA.[1][4][6]

    • Seal the vial and heat at approximately 70°C for 20-30 minutes to ensure the reaction is complete.[1][4]

  • GC-MS Analysis:

    • Gas Chromatograph: Equipped with a suitable capillary column (e.g., a nonpolar phase like DB-5ms).[1]

    • Injection: Inject 1-2 µL of the derivatized sample into the GC system.

    • Temperature Program: Use an appropriate oven temperature program, for instance, starting at 100°C and ramping up to 320°C, to achieve good separation.[1]

    • Mass Spectrometer: Operate in Electron Ionization (EI) mode. For the highest sensitivity, acquire data in Selective Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized NDT.[1][6]

References

troubleshooting low yield in N-Desmethyltramadol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield and other common issues encountered during the synthesis of N-Desmethyltramadol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for N-demethylation of tramadol (B15222)?

A1: The most common synthetic strategies for the N-demethylation of tramadol involve either direct demethylation of the tertiary amine or a two-step process involving the synthesis of an N-benzyl-N-methyl analog followed by debenzylation. Key methods include:

  • Von Braun Reaction: This classic method utilizes cyanogen (B1215507) bromide (BrCN) to form a cyanamide (B42294) intermediate, which is then hydrolyzed or reduced to the secondary amine, this compound.[1][2]

  • Chloroformate Reagents: Modern approaches often use less toxic reagents like α-chloroethyl chloroformate, which reacts with tramadol to form a carbamate (B1207046) intermediate that is subsequently hydrolyzed to yield the desired product.[1][3]

  • Oxidative Demethylation: These methods involve the oxidation of the tertiary amine to an N-oxide, followed by rearrangement and hydrolysis. A modified Polonovski reaction using m-chloroperbenzoic acid (m-CPBA) and ferrous chloride is an example.[1]

  • Debenzylation of an N-Benzyl Precursor: This involves the initial synthesis of N-benzyl-N-demethyltramadol, followed by catalytic hydrogenolysis to remove the benzyl (B1604629) group and yield this compound.[4]

Q2: How can I monitor the progress of my N-demethylation reaction?

A2: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or more quantitatively by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] For TLC, a sample of the reaction mixture is spotted on a TLC plate and developed in an appropriate solvent system. The disappearance of the tramadol spot and the appearance of a new, more polar spot for this compound indicates the reaction is proceeding. For GC-MS or LC-MS/MS analysis, a small aliquot of the reaction mixture is quenched, extracted, and analyzed to determine the ratio of starting material to product.

Q3: What are the critical parameters to control for a successful N-demethylation?

A3: Several parameters are critical for achieving high yield and purity:

  • Reagent Stoichiometry: The molar ratio of the demethylating agent to tramadol is crucial. Excess reagent may be needed to drive the reaction to completion, but can also lead to side reactions.

  • Reaction Temperature: The optimal temperature depends on the specific method used. Some reactions require heating, while others are performed at room temperature or below.[6]

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion. Monitoring the reaction is key to determining the optimal time.

  • Solvent: The choice of solvent is important for solubility of reagents and for the reaction mechanism. Anhydrous conditions are often necessary.

  • Work-up and Purification: Proper work-up to remove excess reagents and byproducts, followed by an efficient purification method like column chromatography or crystallization, is essential for isolating the pure product.

Troubleshooting Guides

Issue 1: Low or No Conversion of Tramadol
Potential Cause Troubleshooting Step
Inactive Reagents Ensure the demethylating agent (e.g., cyanogen bromide, chloroformate) is fresh and has been stored under appropriate conditions (e.g., protected from moisture).
Incorrect Reaction Temperature Verify the reaction temperature. Some methods require elevated temperatures to proceed at a reasonable rate. For example, some demethylations using potassium hydroxide (B78521) in ethylene (B1197577) glycol require temperatures around 195-200°C.[6][7]
Insufficient Reaction Time Monitor the reaction over a longer period. Demethylation reactions can sometimes be slow.
Poor Solubility of Reagents Ensure that both tramadol and the demethylating agent are soluble in the chosen solvent. If not, consider a different solvent system.
Presence of Water (for moisture-sensitive reactions) Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Multiple Products/Side Reactions
Potential Cause Troubleshooting Step
Reaction with Other Functional Groups If using a reactive demethylating agent like BrCN, consider protecting other sensitive functional groups in the molecule. The phenolic hydroxyl group in O-desmethyltramadol, if present, is particularly susceptible to reaction.[2]
Ring Opening of Cyclic Amines In the von Braun reaction, ring-opening of cyclic amines can be a side reaction, though removal of the N-methyl group is generally preferred.[1][8] Optimizing reaction conditions (e.g., lower temperature) may minimize this.
Over-oxidation In oxidative demethylation methods, over-oxidation can lead to undesired byproducts. Carefully control the stoichiometry of the oxidizing agent.
Degradation of Product The product, this compound, may be unstable under the reaction or work-up conditions. Consider milder conditions or a different synthetic route.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Step
Incomplete Removal of Reagents/Byproducts During work-up, ensure thorough washing and extraction to remove unreacted reagents and water-soluble byproducts. An acidic wash can help remove basic impurities, while a basic wash can remove acidic impurities.
Product is Water-Soluble This compound, especially in its protonated form, may have some water solubility. Minimize the volume of aqueous solutions used during extraction and consider back-extracting the aqueous layers with an organic solvent.
Co-elution with Starting Material during Chromatography This compound is more polar than tramadol. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary.
Product Oiling Out during Crystallization If the product "oils out" during crystallization, try using a different solvent system, seeding the solution with a small crystal of the pure product, or cooling the solution more slowly.

Data Presentation

Table 1: Comparison of N-Demethylation Methods for Tertiary Amines

MethodReagentTypical SolventTemperatureReaction TimeReported YieldKey Considerations
Von Braun Reaction Cyanogen Bromide (BrCN)Chloroform, EtherVariesSeveral hoursModerate to GoodHighly toxic reagent; may require protection of other functional groups.[1][2]
Chloroformate Method α-Chloroethyl chloroformateEthylene chlorideVariesVariesHighLess toxic than BrCN; intermediate carbamate needs to be hydrolyzed.[1]
Modified Polonovski m-CPBA, then FeCl₂Dichloromethane-10 to 0 °CVariesHighTwo-step, one-pot procedure.[1]
Debenzylation H₂, Pd/C or Pd(OH)₂/CEthanol (B145695), Methanol (B129727)Room Temp to 60 °C12-24 hoursHighRequires synthesis of N-benzyl precursor; catalyst can be pyrophoric.[4][9]

Experimental Protocols

Protocol 1: N-Demethylation of Tramadol via N-Benzyl Precursor and Hydrogenolysis

This protocol is a two-step procedure involving the synthesis of N-benzyl-N-demethyltramadol followed by catalytic hydrogenolysis.

Step 1: Synthesis of N-benzyl-N-demethyltramadol

  • Mannich Reaction: Synthesize the aminoketone precursor, 2-(N-benzyl-N-methyl)aminomethyl cyclohexanone, via a Mannich reaction of cyclohexanone, paraformaldehyde, and N-benzylmethylamine hydrochloride.[4]

  • Grignard or Organolithium Reaction: React the aminoketone with 3-methoxyphenylmagnesium bromide or 3-methoxyphenyllithium in an anhydrous ether solvent like THF to yield N-benzyl-N-demethyltramadol.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: N-Debenzylation via Catalytic Hydrogenolysis

  • Reaction Setup: Dissolve N-benzyl-N-demethyltramadol (1 equivalent) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.[9]

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C) or palladium hydroxide on carbon (20% Pd(OH)₂/C) to the solution. The catalyst loading is typically 10-20% by weight of the starting material.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the reaction mixture under a hydrogen atmosphere (typically 1 atm, but can be increased) at room temperature or slightly elevated temperature (e.g., 60 °C) for 12-24 hours.[9]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by crystallization or column chromatography if necessary.

Protocol 2: Analytical Monitoring of this compound Synthesis by LC-MS/MS

This protocol outlines a general procedure for the quantification of tramadol and this compound in a reaction mixture.

  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of acetonitrile).

    • Vortex the sample and centrifuge to pellet any solids.

    • Transfer the supernatant to an autosampler vial for analysis. Further dilution may be necessary to be within the linear range of the instrument.

  • LC-MS/MS Conditions:

    • Column: A reverse-phase C18 column is commonly used.[5]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).[5]

    • Ionization Source: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection. Monitor the parent-to-daughter ion transitions for both tramadol and this compound.

Visualizations

Troubleshooting_Low_Yield cluster_conversion Conversion Issues cluster_troubleshooting_low Troubleshooting Low Conversion cluster_troubleshooting_incomplete Troubleshooting Incomplete Reaction cluster_purification_issues Purification Issues start Low Yield of This compound check_conversion Check Reaction Conversion (TLC, GC-MS, LC-MS/MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 10% incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction 10-90% good_conversion Good Conversion check_conversion->good_conversion > 90% reagents Verify Reagent Activity and Stoichiometry low_conversion->reagents time Increase Reaction Time incomplete_reaction->time workup Review Work-up Procedure (Extractions, Washes) good_conversion->workup conditions Optimize Reaction Conditions (Temp, Time, Solvent) reagents->conditions moisture Ensure Anhydrous Conditions conditions->moisture temp Increase Temperature (if appropriate) time->temp reagent_add Add More Reagent temp->reagent_add purification Optimize Purification (Chromatography, Crystallization) workup->purification degradation Check for Product Degradation purification->degradation

Caption: Troubleshooting workflow for low yield in this compound synthesis.

N_Demethylation_Pathways cluster_direct Direct Demethylation cluster_indirect Indirect Demethylation (Two-Step) tramadol Tramadol (Tertiary Amine) von_braun Von Braun Reaction (BrCN) tramadol->von_braun chloroformate Chloroformate Method (e.g., α-chloroethyl chloroformate) tramadol->chloroformate oxidative Oxidative Demethylation (e.g., m-CPBA/FeCl2) tramadol->oxidative n_benzyl N-benzyl-N-demethyltramadol (Intermediate) tramadol->n_benzyl Synthesis ndt This compound (Secondary Amine) von_braun->ndt chloroformate->ndt oxidative->ndt hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) n_benzyl->hydrogenolysis hydrogenolysis->ndt

References

addressing cross-reactivity in N-Desmethyltramadol immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cross-reactivity in N-Desmethyltramadol immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

This compound (NDT) is the primary active metabolite of the analgesic drug tramadol (B15222). Accurate quantification of NDT is crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies, to assess drug metabolism, patient adherence, and potential toxicity. Immunoassays are commonly used for initial screening due to their speed and ease of use.

Q2: What is cross-reactivity in the context of this compound immunoassays?

Cross-reactivity occurs when the antibodies in an immunoassay, designed to detect a specific target analyte (in this case, often tramadol), also bind to other structurally similar or dissimilar molecules.[1][2][3] In this compound immunoassays, this can lead to the detection of other tramadol metabolites or structurally related compounds, potentially causing inaccurate quantification or false-positive results.[1][4]

Q3: What are the common cross-reactants in immunoassays designed to detect tramadol and its metabolites?

The most common cross-reactant in tramadol immunoassays is its parent drug, tramadol, and other metabolites like O-Desmethyltramadol and N,N-didesmethyltramadol.[5] The degree of cross-reactivity can vary significantly between different commercial immunoassay kits.[5] Additionally, this compound itself has been reported to cause false-positive results for phencyclidine (PCP) in some immunoassays.[1][5]

Q4: How can I determine if my immunoassay is experiencing cross-reactivity?

Suspect cross-reactivity if you observe:

  • Unexpectedly high concentrations of the target analyte.

  • Positive results in samples from individuals not known to be taking tramadol.

  • Discrepancies between immunoassay results and a confirmatory method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][6]

Q5: What are the recommended confirmatory methods to verify this compound immunoassay results?

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard confirmatory methods.[4][7] These techniques offer higher specificity and can distinguish between this compound and other potentially cross-reacting substances.[7]

Troubleshooting Guide

Issue: Suspected False-Positive Results

Potential Cause: Cross-reactivity with other tramadol metabolites or structurally unrelated compounds.[1]

Troubleshooting Steps:

  • Review Assay Specificity: Carefully examine the package insert of your immunoassay kit for data on cross-reactivity with tramadol, O-desmethyltramadol, and other relevant compounds.[5]

  • Sample Dilution: Perform serial dilutions of the sample and re-assay. If the interference is due to a cross-reactant, the dose-response curve may be non-parallel to the standard curve.[8]

  • Confirmatory Testing: Analyze the sample using a more specific method like LC-MS/MS or GC-MS to confirm the presence and concentration of this compound.[4][7]

  • Investigate Patient Medications: If applicable, review the patient's medication list for drugs known to cross-react with the immunoassay.

Issue: High Variability Between Replicates

Potential Cause: Inconsistent sample matrix effects or improper mixing of reagents.[9][10]

Troubleshooting Steps:

  • Ensure Proper Mixing: Thoroughly mix all reagents before use.[9]

  • Optimize Sample Preparation: Implement a more robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[11]

  • Use a Plate Sealer: During incubation steps, use a plate sealer to prevent evaporation, which can concentrate reactants and lead to variability.[10]

  • Check Pipetting Technique: Ensure accurate and consistent pipetting.

Quantitative Data on Cross-Reactivity

The cross-reactivity of this compound can differ significantly across various commercially available tramadol immunoassay kits. Below is a summary of reported cross-reactivity data.

Immunoassay KitManufacturerTarget AnalyteCutoff ConcentrationCross-ReactantCross-Reactant Concentration% Cross-Reactivity
Tramadol Urine HEIAImmunalysisTramadol200 ng/mLThis compound450 ng/mL44.4%[5]
ARK™ Tramadol AssayARK DiagnosticsTramadol100 ng/mLThis compound150 ng/mL66.67%[5]
DRI™ Tramadol AssayThermo Fisher ScientificTramadol100 ng/mLThis compound150 ng/mL66.67%[5]

Experimental Protocols

Protocol 1: Determination of Percent Cross-Reactivity

This protocol outlines a general procedure for assessing the cross-reactivity of a substance in an immunoassay.

  • Preparation of Stock Solutions:

    • Prepare a high-concentration stock solution of the potential cross-reactant (e.g., O-Desmethyltramadol) in a suitable solvent like methanol (B129727) or drug-free urine.[5]

  • Serial Dilutions:

    • Perform serial dilutions of the stock solution in the same drug-free matrix to create a range of concentrations to be tested.[5]

  • Immunoassay Analysis:

    • Analyze each dilution using the this compound immunoassay according to the manufacturer's instructions.[5]

  • Data Analysis:

    • Determine the concentration of the cross-reactant that produces a result equivalent to the assay's cutoff concentration for this compound.

    • Calculate the percent cross-reactivity using the following formula:

      • % Cross-Reactivity = (Cutoff Concentration of Target Analyte / Concentration of Cross-Reactant giving the same response) x 100

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE) for LC-MS/MS Confirmation

This protocol provides a general method for extracting this compound from a urine sample for confirmatory analysis.

  • Sample Aliquoting:

    • To 1 mL of urine, add an appropriate internal standard.

  • pH Adjustment:

    • Adjust the pH of the sample to alkaline conditions (e.g., using sodium carbonate).[7]

  • Extraction:

    • Add an organic solvent (e.g., a mixture of ethyl acetate (B1210297) and diethyl ether).[7]

    • Vortex the sample vigorously and then centrifuge to separate the layers.[7]

  • Solvent Evaporation:

    • Transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.[7]

  • Reconstitution:

    • Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

Immunoassay_CrossReactivity_Principle cluster_assay Immunoassay Well cluster_analytes Analytes in Sample cluster_binding Binding Events Antibody Antibody SpecificBinding Specific Binding (Generates Signal) Antibody->SpecificBinding Leads to CrossReactiveBinding Cross-Reactive Binding (Generates False Signal) Antibody->CrossReactiveBinding Can Lead to Target This compound (Target Analyte) Target->Antibody:f0 Binds Specifically CrossReactant Structurally Similar Compound (Cross-Reactant) CrossReactant->Antibody:f0 Binds Non-Specifically Troubleshooting_Workflow Start Suspected False-Positive Immunoassay Result CheckInsert Review Kit Insert for Known Cross-Reactants Start->CheckInsert Dilution Perform Serial Dilution of Sample CheckInsert->Dilution AnalyzeDilution Analyze Diluted Samples Dilution->AnalyzeDilution Parallel Are Dose-Response Curves Parallel to Standard? AnalyzeDilution->Parallel Confirm Confirm with LC-MS/MS or GC-MS Parallel->Confirm No ResultValid Result Likely Valid for Target Analyte Parallel->ResultValid Yes ResultInvalid Result Likely Due to Cross-Reactivity Confirm->ResultInvalid

References

Technical Support Center: Optimization of Chromatographic Separation for Tramadol Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful chromatographic separation of tramadol (B15222) and its primary metabolites, O-desmethyltramadol (M1) and N-desmethyltramadol (M2).

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for analyzing tramadol and its metabolites?

A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).[1] For HPLC, Reverse-Phase (RP) chromatography using a C18 column is frequently employed.[1] Common detection methods include Ultraviolet (UV), Fluorescence (FL), and Mass Spectrometry (MS/MS), with fluorescence and MS/MS offering higher sensitivity and selectivity.[1]

Q2: I am observing significant peak tailing for tramadol and its metabolites. What is the cause and how can I fix it?

A2: Peak tailing is a common issue when analyzing basic compounds like tramadol (pKa ≈ 9.41) on standard silica-based C18 columns.[2] The primary cause is often the interaction between the positively charged amine groups on the analytes and negatively charged residual silanol (B1196071) groups on the stationary phase surface.[2][3][4] This leads to multiple retention mechanisms and results in asymmetric, tailing peaks.[2][3]

To resolve this, consider the following:

  • Mobile Phase pH: Operate at a low pH (around 2.5 to 4.0) to ensure the residual silanol groups are protonated (neutral), which minimizes secondary interactions.[2]

  • Buffer Selection: Use a buffer, such as phosphate (B84403) or acetate (B1210297), to maintain a stable pH and improve peak shape.[2]

  • Competing Base: Adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask the active silanol sites, though this may not be suitable for MS detection.[1][5]

  • Column Choice: Utilize a modern, high-purity silica (B1680970) column with end-capping to reduce the number of available silanol groups.[2]

  • Column Contamination: Accumulation of sample matrix components can cause peak distortion.[2] Ensure proper sample clean-up and consider using a guard column.[6]

Q3: How can I improve the poor resolution between tramadol and its closely related metabolites?

A3: Achieving good resolution between tramadol and its structurally similar metabolites requires careful optimization of the mobile phase and stationary phase.[2]

  • Mobile Phase Composition: Adjust the organic modifier (acetonitrile or methanol) percentage in the mobile phase. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.[5]

  • Gradient Elution: Employ a shallow gradient to better separate closely eluting compounds.[5]

  • Column Chemistry: If a standard C18 column does not provide adequate separation, consider a column with different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.[1][5]

  • Flow Rate: Decreasing the flow rate can lead to more efficient partitioning between the mobile and stationary phases, often resulting in better resolution, albeit with longer run times.[1]

Q4: My retention times are inconsistent across different analytical runs. What are the potential causes?

A4: Inconsistent retention times are typically due to issues with the mobile phase composition, flow rate stability, or column temperature.[2]

  • Mobile Phase Preparation: Ensure accurate and thorough mixing of manually prepared mobile phases. For online mixing, verify that the pump's proportioning valves are functioning correctly.[2] Evaporation of the more volatile organic solvent can also alter the mobile phase composition over time.[2]

  • Pump and Flow Rate: Leaks in the pump or check valve failures can lead to an unstable flow rate, directly impacting retention times.[2]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence, which may take 10-20 column volumes.[1][2]

  • Column Temperature: Maintain a stable and controlled column temperature using a column oven.[2]

Q5: What is a recommended starting point for developing a separation method for tramadol and its main metabolites (M1 and M2)?

A5: A good starting point for a reversed-phase HPLC method is to use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer at a low pH and an organic modifier like acetonitrile (B52724) or methanol (B129727).[1] For instance, a mobile phase of methanol and water (e.g., 13:87, v/v) adjusted to pH 2.5 with phosphoric acid can be effective.[1][7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Resolution Inappropriate mobile phase compositionOptimize the organic solvent percentage and pH.[5]
Unsuitable column chemistryTry a column with a different stationary phase (e.g., phenyl-hexyl).[1][5]
Flow rate is too highDecrease the flow rate to improve separation efficiency.[1]
Peak Tailing Secondary interactions with residual silanolsLower the mobile phase pH to 2.5-4.0.[2] Use an end-capped column.[2] Add a competing base like TEA (for non-MS methods).[1][5]
Column overloadReduce the sample concentration or injection volume.[1][8]
Mismatched injection solventEnsure the injection solvent is similar to or weaker than the mobile phase.[1]
Inconsistent Retention Times Fluctuations in mobile phase compositionPrepare fresh mobile phase daily and ensure accurate mixing. Degas the mobile phase.[1][2]
Unstable pump flow rateCheck for leaks and ensure the pump is properly maintained.[2]
Temperature fluctuationsUse a column oven to maintain a constant temperature.[2]
Low Signal Intensity (LC-MS/MS) Poor ionizationUse volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) instead of non-volatile buffers like phosphate.[5]
Matrix effectsEmploy effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[1]

Quantitative Data Summary

The following tables summarize typical chromatographic conditions and performance data for the analysis of tramadol and its metabolites from various published methods.

Table 1: HPLC and LC-MS/MS Method Parameters

ParameterMethod 1 (HPLC-FL)[1]Method 2 (LC-MS/MS)[9]Method 3 (LC-FL Chiral)[10]
Technique HPLC-FLLC-MS/MSLC-FL (Chiral)
Column Chromolith Performance RP-18eHyPURITY C18Lux Cellulose-4
Mobile Phase Methanol:Water (13:87, v/v) with Phosphoric Acid (pH 2.5)Methanol:Water (35:65, v/v) with 0.2% Formic AcidHexane:Ethanol (96:4, v/v) with 0.1% DEA
Flow Rate 2 mL/min0.5 mL/min0.7 mL/min
Analytes Tramadol, M1, M2Tramadol and Phase I & II MetabolitesTramadol, M1, M2 (Enantiomers)

Table 2: Performance Data

ParameterMethod 1 (HPLC-FL)[1]Method 2 (LC-MS/MS)[11]Method 3 (LC-FL Chiral)[10]
Retention Times (min) M1: 1.3, Tramadol: 3.1, M2: 4.0Not specified< 15 min for all 6 enantiomers
Lower Limit of Quantification (LLOQ) Tramadol: 2.5 ng/mL, M1: 1.25 ng/mL, M2: 5 ng/mLTramadol: 2.5 ng/mLTramadol & M2 enantiomers: 28 ng/L, M1 enantiomers: 56 ng/L
Linearity Range (Tramadol) Not specified2.5–500.00 ng/mL28-168 ng/mL
Recovery Not specifiedNot specifiedNot specified

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This is a general protocol for extracting tramadol and its metabolites from plasma samples.

  • To 1 mL of plasma in a centrifuge tube, add a known amount of an appropriate internal standard.

  • Alkalinize the sample by adding a suitable base, such as ammonium hydroxide.[1]

  • Add 5 mL of an extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).[1][7]

  • Vortex the mixture for 10 minutes to ensure thorough mixing.[1]

  • Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.[1]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the dried residue in a known volume of the mobile phase.

  • Vortex briefly and inject an aliquot into the chromatography system.

Protocol 2: Sample Preparation using Protein Precipitation

This is a simpler and faster sample preparation method often used for LC-MS/MS analysis.

  • Pipette 250 µL of plasma sample into a microcentrifuge tube.[11]

  • Add 50 µL of an internal standard solution.[11]

  • Add 1.0 mL of cold methanol to precipitate the plasma proteins.[11]

  • Vortex the mixture for 30 seconds.[11]

  • Centrifuge at high speed (e.g., 10,400 g) for 5 minutes.[11]

  • Collect the supernatant and filter it through a 0.2 µm syringe filter.[11]

  • Inject an aliquot of the filtered supernatant into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow Start Chromatographic Issue Identified (e.g., Peak Tailing, Poor Resolution) Check_pH Is Mobile Phase pH Optimal (2.5 - 4.0)? Start->Check_pH Adjust_pH Adjust pH with Formic or Phosphoric Acid Check_pH->Adjust_pH No Check_Column Is the Column Modern, End-capped, and Clean? Check_pH->Check_Column Yes Adjust_pH->Check_Column Clean_Column Flush or Replace Column/ Use Guard Column Check_Column->Clean_Column No/Unsure Check_MobilePhase Is Mobile Phase Composition and Preparation Correct? Check_Column->Check_MobilePhase Yes Clean_Column->Check_MobilePhase Optimize_MobilePhase Optimize Organic % or Change Solvent Check_MobilePhase->Optimize_MobilePhase No Check_FlowRate Is Flow Rate Optimal? Check_MobilePhase->Check_FlowRate Yes Optimize_MobilePhase->Check_FlowRate Adjust_FlowRate Decrease Flow Rate Check_FlowRate->Adjust_FlowRate No Solution Problem Resolved Check_FlowRate->Solution Yes Adjust_FlowRate->Solution

Caption: A troubleshooting workflow for common chromatographic issues.

LLE_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard Start->Add_IS Alkalinize Alkalinize Sample Add_IS->Alkalinize Add_Solvent Add Extraction Solvent Alkalinize->Add_Solvent Vortex Vortex (10 min) Add_Solvent->Vortex Centrifuge Centrifuge (4000 rpm, 5 min) Vortex->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate Evaporate to Dryness (N2) Transfer_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC/LC-MS Reconstitute->Inject

Caption: Experimental workflow for Liquid-Liquid Extraction (LLE).

pH_Effect cluster_low_ph Low pH (e.g., 2.5) cluster_high_ph Higher pH (e.g., > 7) Silanol_low Silanol Group (Si-OH) Neutral Interaction_low Minimal Interaction Good Peak Shape Silanol_low->Interaction_low Leads to Tramadol_low Tramadol (R3NH+) Positively Charged Silanol_high Silanol Group (Si-O-) Negatively Charged Interaction_high Strong Ionic Interaction Peak Tailing Silanol_high->Interaction_high Leads to Tramadol_high Tramadol (R3N) Neutral/Partially Charged Tramadol_high->Silanol_high Attraction

Caption: Effect of mobile phase pH on analyte-silanol interactions.

References

minimizing ion suppression for N-Desmethyltramadol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of N-Desmethyltramadol.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it impact the analysis of this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1][2] This interference reduces the analyte's signal intensity, which can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[3] In complex biological matrices like plasma or urine, endogenous substances such as phospholipids, salts, and proteins are common culprits of ion suppression.[3][4]

Q2: I'm observing poor accuracy and precision in my results. Could this be due to matrix effects?

A2: Yes, significant variability in accuracy and precision are hallmark signs of unmanaged matrix effects.[1] If you observe inconsistent results across different sample lots or dilutions, it is highly probable that components of your biological matrix are interfering with the ionization of N-desmethyl tramadol (B15222) and/or your internal standard.[1]

Q3: How can I determine if ion suppression is affecting my this compound analysis?

A3: A widely used method to assess ion suppression is the post-column infusion experiment.[3] This technique involves continuously infusing a standard solution of this compound into the mass spectrometer while a blank matrix sample is injected into the LC system. A dip in the baseline signal of this compound at the retention time of interfering matrix components indicates the presence of ion suppression.[3][5] Another common method is to compare the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution.[1] A significant difference in signal intensity suggests the presence of matrix effects.[1]

Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A4: The choice of sample preparation is critical for minimizing matrix effects. Here's a comparison of common techniques:

  • Protein Precipitation (PPT): This is a simple and fast method, often utilizing acetonitrile.[6] However, it may not effectively remove all interfering phospholipids, which can lead to significant ion suppression.[1][7]

  • Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract compared to PPT and is effective at reducing matrix effects.[1][7]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, yielding the cleanest extracts.[1][7] It allows for selective isolation of this compound through optimized wash and elution steps.[1]

Troubleshooting Guides

Issue 1: Low signal intensity or poor sensitivity for this compound.

This is a primary indicator of potential ion suppression.[3]

Troubleshooting Steps Recommended Actions
1. Evaluate Sample Preparation If using Protein Precipitation, consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner sample extract.[1][7]
2. Optimize Chromatography Modify the chromatographic gradient to better separate this compound from matrix components.[1] Ensure that the analyte does not elute in regions where significant ion suppression occurs.[7]
3. Adjust Injection Volume Reduce the sample injection volume to decrease the amount of matrix components entering the MS system.[8]
4. Check MS Ionization Source Consider switching the ionization mode (e.g., from ESI to APCI) as APCI can be less susceptible to ion suppression.[2][7] If using ESI, switching from positive to negative ionization mode might also help, as fewer compounds are typically detected in negative mode.[2]

Issue 2: Inconsistent results between different sample lots.

This suggests that the variability in the biological matrix is affecting the analysis.

Troubleshooting Steps Recommended Actions
1. Implement a More Robust Sample Preparation Method Switching from a simpler method like PPT to a more rigorous one like SPE can help to consistently remove interfering compounds across different sample lots.[1]
2. Utilize a Stable Isotope-Labeled Internal Standard A stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and experiences similar matrix effects. This allows for more accurate correction of signal variability.
3. Perform Matrix Effect Evaluation for Each New Lot Assess the matrix effect for each new batch of biological matrix to ensure the method's continued accuracy.[1]

Quantitative Data Summary

The following tables summarize key performance parameters from various validated methods for the quantification of this compound.

Table 1: Performance Comparison of Analytical Methods

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation by gas chromatography, detection by mass spectrometry.[6]Separation by liquid chromatography, detection by tandem mass spectrometry.[6]
Precision (%RSD) Intra-assay: 1.29-6.48%, Inter-assay: 1.28-6.84%[9]Intra-day & Inter-day: 1.6-10.2%[10]
Accuracy (%Recovery) 91.79-106.89%[9]89.2-106.2%[10]
Linear Range 10-1000 ng/mL[9]25-1500 ng/mL

Table 2: Example LC-MS/MS Parameters for this compound Analysis

Parameter Value
LC System HPLC or UHPLC[6]
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)[11]
Mobile Phase A 0.1% Formic Acid in Water[11]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[11]
Gradient 5% B to 95% B over 5 minutes[11]
Flow Rate 0.4 mL/min[11]
Injection Volume 5 µL[11]
MS System Triple quadrupole mass spectrometer[6]
Ionization Mode ESI Positive[6][11]
Monitored Transitions m/z 250/44
Collision Energy Optimized for fragmentation of the parent ion.[11]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum

This protocol provides a general guideline and should be optimized for your specific matrix and instrumentation.

  • Aliquot Sample: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma or serum sample.[1]

  • Add Internal Standard: Spike the sample with an appropriate internal standard solution.[1]

  • Basify Sample: Add a small volume of a basic solution (e.g., 1M NaOH) to adjust the pH to >10.[1]

  • Add Extraction Solvent: Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate).

  • Vortex: Vortex the tube vigorously for 1-2 minutes.[1]

  • Centrifuge: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the layers.[1]

  • Transfer Organic Layer: Carefully transfer the upper organic layer to a clean tube.[1]

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.[1]

  • Reconstitute: Reconstitute the residue in a suitable volume of the mobile phase.[1]

  • Analyze: Inject an aliquot into the LC-MS/MS system.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts

This protocol is a general guideline and should be optimized for your specific matrix, analyte, and SPE sorbent.

  • Condition Cartridge: Condition the SPE cartridge with methanol (B129727) followed by water.[1]

  • Load Sample: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.[1]

  • Wash Cartridge: Wash the cartridge with a weak solvent to remove interfering compounds. This may be a multi-step process with different wash solutions.[1]

  • Elute Analyte: Elute this compound from the cartridge using an appropriate elution solvent.

  • Evaporate: Evaporate the eluate to dryness.[1]

  • Reconstitute: Reconstitute the residue in the mobile phase.[1]

  • Analyze: Inject an aliquot into the LC-MS/MS system.[1]

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_solutions Potential Solutions Issue Poor Accuracy, Precision, or Sensitivity Step1 Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) Issue->Step1 Step2 Evaluate Sample Preparation Method Step1->Step2 Matrix Effects Confirmed Sol3 Use Stable Isotope-Labeled Internal Standard Step1->Sol3 High Variability Step3 Optimize Chromatographic Separation Step2->Step3 Sol1 Switch to LLE or SPE Step2->Sol1 If using PPT Step4 Review MS Parameters Step3->Step4 Sol2 Modify Gradient to Separate Analyte from Interferences Step3->Sol2 Sol4 Change Ionization Source (e.g., ESI to APCI) Step4->Sol4

Caption: Troubleshooting workflow for ion suppression.

Sample_Prep_Comparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Biological Sample (e.g., Plasma, Urine) PPT Simple & Fast Start->PPT LLE Cleaner Extract than PPT Start->LLE SPE Most Effective Cleanup Start->SPE PPT_Result Higher Risk of Ion Suppression (Phospholipid Presence) PPT->PPT_Result LLE_Result Reduced Ion Suppression LLE->LLE_Result SPE_Result Minimal Ion Suppression SPE->SPE_Result

Caption: Comparison of sample preparation techniques.

References

Technical Support Center: Optimizing N-Desmethyltramadol Recovery from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Desmethyltramadol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery of this compound from biological samples during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: The most common methods for extracting this compound from biological matrices are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1] SPE is often considered the most effective for removing interferences and providing cleaner extracts.[1] LLE is a simpler technique but may require more optimization.[2] PPT is a quick method but may not remove all interfering substances, potentially leading to matrix effects.[1]

Q2: I am experiencing low recovery of this compound. What are the likely causes and solutions?

A2: Low recovery of this compound can stem from several factors, primarily related to its high polarity and basic nature.

  • Incorrect pH: this compound has a primary amine group and will be positively charged in acidic or neutral solutions. To ensure efficient extraction into an organic solvent during LLE or proper retention on certain SPE sorbents, the sample pH should be adjusted to basic conditions (pH > 10) to neutralize this charge.[2]

  • Inappropriate Solvent Choice (LLE): Due to its high polarity, this compound has a strong affinity for the aqueous phase. Using a solvent that is too non-polar, like hexane, will result in poor recovery.[2] More polar solvents like methyl-tert-butyl ether (MTBE) or ethyl acetate (B1210297) are better choices.[3][4] The "salting out" technique, by adding sodium chloride to the aqueous sample, can also be employed to decrease the analyte's solubility in the aqueous layer and promote its transfer to the organic solvent.[2]

  • Improper SPE Sorbent and Procedure: For a polar and ionizable compound like this compound, a mixed-mode cation exchange (MCX) SPE cartridge is often ideal.[2][5] Ensure the cartridge is properly conditioned and that the sample is loaded at a controlled flow rate (around 1-2 mL/min) to allow for sufficient interaction between the analyte and the sorbent.[2]

  • Analyte Loss During Evaporation: If an evaporation step is used to concentrate the eluate, the temperature should be controlled (e.g., 40-50°C) to prevent the loss of the analyte.[1][6]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can lead to inaccurate quantification.[1] To minimize these effects:

  • Improve Sample Cleanup: Switching from a simple method like protein precipitation to a more robust one like SPE is highly effective in removing interfering matrix components.[1]

  • Optimize Chromatography: Modifying the chromatographic gradient can help separate this compound from co-eluting interferences.[1] Using a different stationary phase (e.g., PFP or Biphenyl) can also offer different selectivity for polar compounds.[7]

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the best way to compensate for matrix effects, as it will be affected similarly to the analyte.[1]

  • Sample Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering substances to a level where they no longer cause significant matrix effects.[1]

Q4: Is enzymatic hydrolysis necessary when analyzing for this compound in urine?

A4: Yes, if you need to measure the total concentration of this compound. In the body, this compound can be conjugated with glucuronic acid.[8] This glucuronide form may not be readily extractable or detectable under the same conditions as the free form. Therefore, an enzymatic hydrolysis step using β-glucuronidase is often employed to cleave the glucuronide conjugate, allowing for the analysis of the total (free + conjugated) this compound concentration.[9]

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)
Problem Possible Cause Recommended Solution
Analyte remains in the aqueous phase Incorrect sample pH (too acidic or neutral).Adjust the sample pH to >10 using a base like sodium hydroxide (B78521) or ammonium (B1175870) hydroxide to neutralize the primary amine group of this compound.[2][3]
Extraction solvent is too non-polar.Use a more polar solvent such as methyl-tert-butyl ether (MTBE), ethyl acetate, or a mixture of dichloromethane (B109758) and isopropanol.[3][5]
High analyte solubility in the aqueous phase due to its polarity.Employ the "salting out" technique by adding sodium chloride to the aqueous sample to decrease the analyte's solubility.[2]
Incomplete extraction Insufficient mixing or solvent volume.Ensure vigorous vortexing for at least 1-2 minutes to maximize the interaction between the aqueous and organic phases.[2] Consider increasing the organic solvent-to-sample ratio.[2]
Low Recovery in Solid-Phase Extraction (SPE)
Problem Possible Cause Recommended Solution
Analyte not retained on the cartridge (found in load and wash fractions) Incorrect sorbent choice for a polar, basic compound.Use a mixed-mode cation exchange (MCX) SPE cartridge which has both reversed-phase and cation exchange functionalities.[2][5]
Sample pH is not optimal for retention.For MCX cartridges, adjust the sample pH to be acidic (e.g., pH 6) to ensure the primary amine is positively charged and can bind to the cation exchange sorbent.[2]
Sample loading flow rate is too high.Decrease the flow rate to 1-2 mL/min during sample loading to allow for sufficient interaction time.[2]
Cartridge dried out before sample loading.Ensure the sorbent bed does not dry out after conditioning and equilibration steps.[10]
Analyte not eluting from the cartridge Elution solvent is too weak.For an MCX cartridge, use an elution solvent containing a base like ammonium hydroxide (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte and disrupt its ionic interaction with the sorbent.[2][5]
Insufficient elution solvent volume or contact time.Increase the volume of the elution solvent.[6] Incorporate a "soak time" where the elution solvent is allowed to sit in the sorbent bed for a few minutes before final elution.[6][11]

Data Presentation

Recovery of this compound using Various Extraction Methods
Biological Matrix Extraction Method Recovery (%) Reference
Human UrineLiquid-Liquid Extraction (LLE) with MTBE98.21[1][12]
Human PlasmaNot Specified85.5 - 106.3[1]
Human PlasmaLLE with MTBE (for O-desmethyltramadol)78.72[3][13]
Human Plasma & UrineSolid-Phase Extraction (SPE)~90 (for O-desmethyltramadol)[14]
Rat PlasmaLLE>85 (for enantiomers of N,N-bisdesmethyl tramadol)[15]

Note: Recovery data for this compound can be limited, and data for other tramadol (B15222) metabolites is often used as a reference.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Urine

This protocol is a general guideline for extracting this compound from urine samples.

  • Sample Preparation:

    • Pipette 1 mL of urine into a centrifuge tube.

    • Add an appropriate internal standard.

    • Basify the sample by adding a small volume of a basic solution (e.g., 1M NaOH or concentrated ammonium hydroxide) to achieve a pH > 10.[1][3]

  • Extraction:

    • Add 5 mL of methyl-tert-butyl ether (MTBE).[12]

    • Vortex the tube vigorously for 1-2 minutes.[1]

    • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the layers.[1]

  • Collection and Concentration:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.[1]

  • Reconstitution:

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[5]

Protocol 2: Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX)

This protocol is a generalized procedure for extracting this compound from pre-treated biological samples (e.g., diluted urine or plasma).[5]

  • Sample Pre-treatment:

    • For urine, dilute 1 mL of the sample with 1 mL of 50 mM ammonium acetate buffer (pH 6).[5]

    • For plasma, perform protein precipitation first (e.g., with acetonitrile), centrifuge, and then dilute the supernatant with an acidic buffer.

  • SPE Cartridge Conditioning:

    • Condition the MCX SPE cartridge with 1 mL of methanol (B129727).

    • Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.[2]

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid or a weak organic solvent (e.g., 10% acetonitrile (B52724) in water) to remove interferences.[15][16]

    • Follow with a wash of 1 mL of methanol to remove non-polar interferences.[5]

  • Elution:

    • Elute the analyte with 1.5-2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.[2][5]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for analysis.[5]

Visualizations

LLE_Workflow Liquid-Liquid Extraction (LLE) Workflow for this compound cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection & Concentration cluster_analysis Analysis start 1. Start with Biological Sample (e.g., Urine) add_is 2. Add Internal Standard start->add_is basify 3. Basify Sample (pH > 10) add_is->basify add_solvent 4. Add Organic Solvent (e.g., MTBE) basify->add_solvent vortex 5. Vortex Vigorously add_solvent->vortex centrifuge 6. Centrifuge to Separate Phases vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute analyze 10. Analyze by LC-MS/MS reconstitute->analyze

Caption: General workflow for Liquid-Liquid Extraction (LLE).

SPE_Workflow Solid-Phase Extraction (SPE) Workflow for this compound cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Final Steps condition 1. Condition with Methanol equilibrate 2. Equilibrate with Water condition->equilibrate load 3. Load Pre-treated Sample equilibrate->load wash 4. Wash to Remove Interferences load->wash elute 5. Elute Analyte wash->elute evaporate 6. Evaporate to Dryness elute->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute analyze 8. Analyze by LC-MS/MS reconstitute->analyze

Caption: General workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: N-Desmethyltramadol Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and troubleshooting unstable N-Desmethyltramadol reference standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (NDT) is a primary metabolite of the analgesic drug tramadol (B15222).[1][2] As a reference standard, its purity and stability are critical for accurate analytical measurements in pharmacokinetic studies, clinical and forensic toxicology, and drug metabolism research. Instability of the reference standard can lead to inaccurate quantification, incorrect assessment of product stability, and unreliable experimental results.

Q2: What are the primary factors that can cause the degradation of this compound reference standards?

Based on studies of tramadol and its metabolites, the primary factors contributing to the degradation of this compound are likely:

  • Oxidation: The tertiary amine group in the this compound molecule is susceptible to oxidation.[3]

  • Photodegradation: Exposure to light, particularly UV irradiation, can cause degradation.[4][5]

  • Hydrolysis: Degradation can occur in acidic and basic conditions.[6][7][8]

  • Elevated Temperatures: High temperatures can accelerate the degradation process.

Q3: How should I properly store this compound reference standards?

To ensure the integrity of this compound reference standards, the following storage conditions are recommended:

  • Solid Form: Store in a cool, dry, and well-ventilated place, protected from light.[9] Keep the container tightly closed.

  • In Solution: For short-term storage, solutions can be kept at 2-8°C. For long-term storage, it is advisable to store solutions at -20°C or -80°C.[10] Avoid repeated freeze-thaw cycles by preparing aliquots.

Q4: What are the common degradation products of this compound?

Forced degradation studies on tramadol and its metabolites have identified several types of degradation products:

  • Photodegradation: Primarily involves hydroxylation and further oxidation of the molecule.[4]

  • Oxidative Degradation: Can lead to the formation of N-oxides.[3]

  • Further demethylation to products like N,N-didesmethyltramadol can also occur.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound reference standards.

Observed Issue Potential Cause Recommended Action
Inconsistent calibration curve or loss of standard concentration over time. Degradation of the stock or working solutions.1. Prepare fresh stock and working solutions from the solid reference standard.2. Store solutions in amber vials at recommended low temperatures.3. Perform a quick stability check by comparing the response of the old solution with a freshly prepared one.
Appearance of unknown peaks in the chromatogram of the reference standard. Degradation of the this compound standard.1. Analyze the mass spectra of the unknown peaks to identify potential degradation products (e.g., hydroxylated species, N-oxide).2. Review the storage conditions and handling procedures of the standard.3. Perform a forced degradation study to confirm the identity of the degradation products.
Poor peak shape (tailing, splitting) in HPLC analysis. Interaction of the analyte with the analytical column due to degradation or inappropriate chromatographic conditions.1. Ensure the mobile phase pH is appropriate for the analyte (pKa of this compound is around 9.4).2. Use a new or thoroughly cleaned analytical column.3. Check for co-elution with degradation products.
Low recovery of this compound during sample preparation. Adsorption of the analyte to container surfaces or degradation during extraction.1. Use low-binding tubes and pipette tips.2. Optimize the pH of the extraction solvent.3. Keep samples cool during processing to minimize degradation.

Data Presentation

Table 1: Summary of Analytical Methods for this compound Quantification

Analytical Method Column Mobile Phase Detection Linear Range LOQ Reference
GC-MSCapillary column (e.g., 5% phenyl-methylpolysiloxane)Helium carrier gasMass Spectrometry (EI)10-1000 ng/mL20 ng/mL[11]
LC-MS/MSReversed-phase C18Gradient of aqueous formic acid and acetonitrile/methanol (B129727)Tandem Mass Spectrometry (ESI+)1.0-600.0 ng/mL (for Tramadol)N/A[12]

Table 2: Stability of Tramadol and its Metabolites under Different Conditions (as a proxy for this compound)

Compound Condition Duration Stability Reference
Tramadol HCl InjectionRoom Temperature (in clear glass vials)42 daysStable[6]
Tramadol & O-desmethyltramadolHuman Plasma at Room Temperature8 hoursStable[13]
Tramadol & O-desmethyltramadolHuman Plasma at -20°C (with three freeze-thaw cycles)1 weekStable[13]
TramadolRiver Water6 days~15% removal (biodegradation and hydrolysis)[14]

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • HPLC-UV/MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw a sample and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Keep a sample of the solid reference standard in an oven at 80°C for 48 hours.

    • Also, incubate a solution of the standard at 80°C for 48 hours.

    • Analyze the samples at specified time points.

  • Photolytic Degradation:

    • Expose a solution of the reference standard to UV light (e.g., 254 nm) and visible light for a defined period.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC-UV/MS method.

    • Monitor for the appearance of new peaks and a decrease in the peak area of this compound.

    • Use the mass spectrometer to obtain the mass-to-charge ratio of any degradation products to aid in their identification.

Visualizations

cluster_troubleshooting Troubleshooting Unstable this compound Standard start Inconsistent Analytical Results check_prep Review Standard Preparation and Storage start->check_prep prep_ok Preparation & Storage OK? check_prep->prep_ok fix_prep Prepare Fresh Standard, Store Properly prep_ok->fix_prep No analyze_again Re-analyze Samples prep_ok->analyze_again Yes fix_prep->analyze_again results_ok Results Consistent? analyze_again->results_ok investigate_degradation Investigate Degradation results_ok->investigate_degradation No end Problem Resolved results_ok->end Yes contact_supplier Contact Standard Supplier investigate_degradation->contact_supplier cluster_degradation Potential Degradation Pathways of this compound ndt This compound oxidation Oxidation (e.g., H₂O₂) ndt->oxidation photodegradation Photodegradation (UV/Visible Light) ndt->photodegradation hydrolysis Hydrolysis (Acid/Base) ndt->hydrolysis n_oxide N-Oxide-N-Desmethyltramadol oxidation->n_oxide hydroxylated Hydroxylated Products photodegradation->hydroxylated other_deg Other Degradants hydrolysis->other_deg

References

Technical Support Center: Method Refinement for Simultaneous Analysis of Tramadol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the simultaneous analysis of tramadol (B15222) and its primary metabolites, such as O-desmethyltramadol (ODMT or M1) and N-desmethyltramadol (NDMT or M2).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

Q1: Why am I observing poor peak shapes, such as peak tailing, for tramadol and its metabolites?

Peak tailing is a frequent challenge when analyzing basic compounds like tramadol (pKa ≈ 9.41) using standard silica-based C18 columns. This issue often arises from secondary interactions between the positively charged amine groups of the analytes and negatively charged residual silanol (B1196071) groups on the stationary phase.

To address this, consider the following:

  • Mobile Phase pH: A critical parameter is the mobile phase pH. Operating at a low pH, typically between 2.5 and 4.0, helps to ensure that the residual silanol groups are protonated and thus neutral, which minimizes these secondary interactions.

  • Buffer Selection: The use of a buffer is essential for maintaining a consistent pH and improving peak shape. Phosphate (B84403) and acetate (B1210297) buffers are commonly used.

  • Column Choice: Opt for a modern, high-purity silica (B1680970) column with end-capping. This will significantly reduce the number of available silanol groups, leading to improved peak shapes for basic compounds.

  • Column Contamination: The accumulation of matrix components from the sample can lead to peak distortion. Ensure adequate sample clean-up and periodically flush the column.

Q2: What is causing the drift and variability in the retention times of my analytes?

Inconsistent retention times are generally linked to issues with the mobile phase, flow rate, or column temperature.

Key areas to investigate include:

  • Mobile Phase Preparation: Inaccurate mixing of mobile phase components or the evaporation of a more volatile solvent can alter the composition over time, leading to retention time drift.

  • Pump and Flow Rate: Leaks within the pump or malfunctioning check valves can result in an unstable flow rate, which directly affects retention times.

  • Column Temperature: Maintaining a stable column temperature is crucial, as fluctuations can cause retention time shifts. Ensure the column oven is functioning correctly.

Q3: I'm experiencing low recovery rates for the more polar tramadol metabolites. How can I improve this?

The increased polarity of metabolites like O-desmethyltramadol (ODMT) compared to the parent drug can lead to challenges in extraction and result in low recovery.

Strategies to enhance recovery include:

  • Extraction Technique Optimization:

    • Solid-Phase Extraction (SPE): This is a widely used and effective method. Mixed-mode SPE cartridges, particularly those with strong cation exchange (SCX) properties, are well-suited for capturing basic compounds like tramadol and its metabolites.

    • Liquid-Liquid Extraction (LLE): While potentially challenging due to the polarity of the metabolites, optimization of the solvent and pH can improve recovery.

    • Dispersive Liquid-Liquid Microextraction (DLLME): This technique has also been successfully applied for the extraction of tramadol and its metabolites from urine samples.

  • Solvent and pH Adjustment: Careful selection of the extraction solvent and adjustment of the sample pH are critical for efficient extraction of polar metabolites.

Q4: How can I mitigate matrix effects in my analysis?

Biological matrices such as plasma and urine are complex and can interfere with the analysis, a phenomenon known as the matrix effect.

To minimize matrix effects:

  • Effective Sample Preparation: A thorough sample clean-up is the most effective way to reduce matrix effects. Techniques like SPE are generally preferred over simpler methods like protein precipitation for cleaner extracts.

  • Use of an Internal Standard: Employing a stable isotope-labeled internal standard can help to compensate for matrix effects and improve the accuracy and precision of quantification.

  • Chromatographic Separation: Optimizing the chromatographic conditions to ensure baseline separation of the analytes from interfering matrix components is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the key metabolites of tramadol to monitor?

Tramadol is extensively metabolized in the liver, primarily through O-demethylation and N-demethylation. The key metabolites to monitor are:

  • O-desmethyltramadol (M1): This is a pharmacologically significant metabolite as it has a much higher affinity for μ-opioid receptors than tramadol itself and is a more potent analgesic.

  • This compound (M2): This is another primary metabolite formed through N-demethylation.

  • N,O-didesmethyltramadol (M5): M1 and M2 can be further metabolized to this secondary metabolite.

Q2: What are the typical linear ranges and limits of quantification (LOQ) for tramadol and its metabolites?

The linear ranges and LOQs can vary depending on the analytical method and the matrix being analyzed. However, some reported values are:

CompoundMatrixLinear RangeLOQAnalytical Method
TramadolHuman Urine10 - 200 ng/mL10 ng/mLGC-MS
O-desmethyltramadolHuman Urine7.5 - 300 ng/mL7.5 ng/mLGC-MS
TramadolHuman Plasma10 - 200 ng/mLNot SpecifiedGC-MS
O-desmethyltramadolHuman Plasma7.5 - 300 ng/mLNot SpecifiedGC-MS
TramadolHuman Plasma, Saliva, UrineNot Specified2.5 ng/mLHPLC-Fluorescence
O-desmethyltramadol (M1)Human Plasma, Saliva, UrineNot Specified2.5 ng/mLHPLC-Fluorescence
This compound (M2)Human Plasma, Saliva, UrineNot Specified2.5 ng/mLHPLC-Fluorescence
N,O-didesmethyltramadol (M5)Human Plasma, Saliva, UrineNot Specified2.5 ng/mLHPLC-Fluorescence
TramadolHuman Urine0.1 - 160 ng/mLNot SpecifiedLC-MS/MS

Q3: Which analytical techniques are most commonly used for the simultaneous analysis of tramadol and its metabolites?

Several analytical methods have been developed and validated for this purpose:

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or Fluorescence Detection: HPLC-MS/MS is a highly sensitive and specific method for the quantification of tramadol and its metabolites. HPLC with fluorescence detection is also a viable option.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another robust technique, often requiring derivatization of the analytes prior to analysis.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

1. Sample Preparation using Solid-Phase Extraction (SPE) for GC-MS Analysis

  • Sample Preparation: To 1.0 mL of blood or vitreous humor, add 50 µL of the internal standard working solution. Add 4 mL of phosphate buffer (pH 6.0) and vortex. Centrifuge for 10 minutes at 3000 rpm.

  • SPE Cartridge Conditioning: Condition a Bond Elut LRC C18 SPE cartridge with 2 mL of methanol, followed by 2 mL of phosphate buffer (pH 6.0).

  • Sample Loading: Load the supernatant from the prepared sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 2 mL of a distilled water:methanol mixture (80:20, v/v). Add 100 µL of n-hexane and apply a vacuum for 10 minutes to dry the cartridge.

  • Elution: Elute the analytes twice with 1.5 mL of a freshly prepared mixture of ethyl acetate:ammonium hydroxide

Technical Support Center: Enhancing the Resolution of N-Desmethyltramadol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of N-Desmethyltramadol (NDT) enantiomers.

Troubleshooting Guide

This guide addresses common issues encountered during the enantiomeric resolution of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Poor or No Enantiomeric Resolution Inappropriate chiral stationary phase (CSP).Select a CSP known to be effective for tramadol (B15222) and its metabolites, such as cellulose (B213188) or amylose-based columns (e.g., Chiralpak® AD, Lux® Cellulose-4).[1][2][3][4]
Suboptimal mobile phase composition.Optimize the mobile phase by adjusting the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol (B145695), isopropanol).[1][2] Small changes can significantly impact resolution.
Mobile phase additive is missing or at the wrong concentration.Introduce or adjust the concentration of a basic additive like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase.[1][2] This can improve peak shape and enhance chiral recognition.
Peak Tailing Secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the stationary phase.[5]Increase the concentration of the basic additive (e.g., DEA, TEA) in the mobile phase to mask the silanol groups.[5]
Column overload.Reduce the sample concentration or injection volume.
Co-elution with Other Metabolites Insufficient chromatographic selectivity.Modify the mobile phase composition. For instance, trying different alcohol modifiers (e.g., ethanol vs. isopropanol) or adjusting the additive concentration can alter selectivity.
Use of a non-chiral column.Enantiomers cannot be separated on a standard achiral column (like C18). A chiral stationary phase is mandatory.[5][6]
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure accurate and consistent preparation of the mobile phase. If using online mixing, verify the pump's proportioning valves are functioning correctly.[5]
Unstable column temperature.Use a column oven to maintain a constant and controlled temperature.
Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run (typically 10-20 column volumes).[5]

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for separating this compound enantiomers?

A1: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective for the enantiomeric separation of tramadol and its metabolites, including this compound. Columns such as Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) and Lux® Cellulose-4 (cellulose tris(4-chloro-3-methylphenylcarbamate)) have been successfully used.[1][2][3][4]

Q2: What is the role of basic additives like diethylamine (DEA) in the mobile phase?

A2: Basic additives like DEA or triethylamine (TEA) play a crucial role in improving peak shape and enhancing resolution. This compound is a basic compound, and these additives in the mobile phase help to minimize undesirable interactions with any residual acidic silanol groups on the silica (B1680970) support of the CSP. This leads to more symmetrical peaks and better separation.[1][2][5]

Q3: Can I use a reversed-phase method for this compound enantiomer separation?

A3: While normal-phase chromatography is more common for this separation, reversed-phase methods have been developed. These typically involve specialized chiral columns designed for reversed-phase conditions and mobile phases consisting of an aqueous buffer and an organic modifier like acetonitrile.[6][7] However, achieving baseline separation of all tramadol-related enantiomers can be challenging in reversed-phase mode.[2]

Q4: My resolution is still poor after optimizing the mobile phase. What else can I try?

A4: If mobile phase optimization is insufficient, consider the following:

  • Lower the temperature: In some cases, reducing the column temperature can enhance enantioselectivity.

  • Decrease the flow rate: A lower flow rate can lead to better efficiency and improved resolution, although it will increase the run time.

  • Try a different CSP: The chiral recognition mechanism varies between different CSPs. If one type of polysaccharide-based column doesn't provide adequate separation, another with a different selector may be more effective.

Q5: How can I confirm the elution order of the (+) and (-) enantiomers?

A5: The elution order of enantiomers is specific to the chiral stationary phase and the mobile phase conditions used. To definitively determine the elution order, you must analyze commercially available, pure enantiomeric standards of (+)-N-Desmethyltramadol and (-)-N-Desmethyltramadol under your established chromatographic conditions.

Experimental Protocols

Protocol 1: Enantioselective LC-FD Method

This protocol is adapted from a method for the concomitant quantification of tramadol, O-desmethyltramadol, and this compound enantiomers in wastewater samples.[2]

  • High-Performance Liquid Chromatography (HPLC)

    • Column: Lux Cellulose-4 (150 x 4.6 mm, 3 µm).[2]

    • Mobile Phase: 0.1% Diethylamine in Hexane and Ethanol (96:4, v/v).[2]

    • Flow Rate: 0.7 mL/min.[2]

    • Detection: Fluorescence Detector.

    • Temperature: Ambient.

Protocol 2: Enantioselective LC-MS/MS Method

This protocol is based on a method for the analysis of tramadol and its metabolites in human plasma.[4]

  • Liquid Chromatography (LC)

    • Column: Chiralpak® AD.[4]

    • Sample Preparation: Liquid-liquid extraction with methyl t-butyl ether.[4]

    • Detection: Tandem mass spectrometry with an electrospray ionization source in positive ion mode.[4]

Quantitative Data Summary

Parameter Method 1 (LC-FD)[2] Method 2 (LC-MS/MS)[4]
Analytes Tramadol, O-DT, N-DT EnantiomersTramadol, M1 (O-DT), M2 (N-DT) Enantiomers
Column Lux Cellulose-4Chiralpak® AD
Detection Limit (N-DT) 8 ng/L0.1 ng/mL (total), 0.25 ng/mL (unbound)
Quantification Limit (N-DT) 28 ng/LNot specified
Linear Range (N-DT) 56 ng/L to 392 ng/L0.1-300 ng/mL (total), 0.25-125 ng/mL (unbound)
Run Time < 15 minNot specified

Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto Chiral Column Reconstitution->Injection Separation Enantiomeric Separation (e.g., Lux Cellulose-4) Injection->Separation Detection Detection (Fluorescence or MS/MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Peak Integration and Quantification DataAcquisition->Quantification Reporting Reporting of Enantiomer Concentrations Quantification->Reporting

Caption: General experimental workflow for the chiral separation of this compound.

TroubleshootingFlow Start Poor or No Resolution CheckColumn Is the column a Chiral Stationary Phase (CSP)? Start->CheckColumn UseCSP Use a suitable CSP (e.g., Cellulose-based) CheckColumn->UseCSP No OptimizeMobilePhase Optimize Mobile Phase - Adjust Hexane/Alcohol Ratio - Adjust DEA/TEA Concentration CheckColumn->OptimizeMobilePhase Yes UseCSP->OptimizeMobilePhase CheckTempFlow Adjust Temperature and Flow Rate OptimizeMobilePhase->CheckTempFlow GoodResolution Achieved Good Resolution CheckTempFlow->GoodResolution

References

Validation & Comparative

A Comparative Guide to Bioanalytical Methods for the Validation of N-Desmethyltramadol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various bioanalytical methods for the quantitative determination of N-Desmethyltramadol (NDT), a primary metabolite of the analgesic drug tramadol (B15222). The accurate measurement of NDT in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of experimental protocols and performance data to aid in the selection of the most appropriate analytical method.

Quantitative Data Summary

The performance of different bioanalytical methods for this compound is summarized below. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique due to its high sensitivity and selectivity. High-performance liquid chromatography (HPLC) with fluorescence or diode array detection, and gas chromatography-mass spectrometry (GC-MS) are also viable alternatives.

Table 1: Comparison of LC-MS/MS Method Parameters for this compound

ParameterMethod 1 (Human Plasma)Method 2 (Human Urine)
Linear Range 2.5 - 320 ng/mL[1][2]25 - 1500 ng/mL[3]
Lower Limit of Quantification (LLOQ) 2.5 ng/mL[1][2]25 ng/mL[3]
Intra-day Precision (% CV) 1.6 - 10.2%[1][2]Not Reported
Inter-day Precision (% CV) 1.6 - 10.2%[1][2]Not Reported
Accuracy 89.2 - 106.2%[1][2]Not Reported
Extraction Recovery 85.5 - 106.3%[1][2]Not Reported
Internal Standard Isotope-labeled standards[3]Isotope-labeled standards[3]

Table 2: Comparison of HPLC and GC-MS Method Parameters for this compound and related analytes

ParameterHPLC-Fluorescence (Tramadol & ODT)GC-MS (Tramadol & ODT in Urine)GC-MS (Tramadol, ODT, 6-AM, Morphine in Blood)GC-MS (Tramadol, ODT, NDT in Urine)
Linear Range 0.05 - 1 µg/mL (ODT)[4]7.5 - 300 ng/mL (ODT)[4]25 - 5000 ng/mL (ODT)[5]10 - 1000 ng/mL[6]
Lower Limit of Quantification (LLOQ) 1.5 ng/mL (ODT)[4]7.5 ng/mL (ODT)[4]25 ng/mL (ODT)[5]20 ng/mL[6]
Intra-day Precision (% RSD) 9.43% (ODT)[4]≤ 4.83% (ODT)[4]< 20%[5]1.29 - 6.48%[6]
Inter-day Precision (% RSD) 8.75% (ODT)[4]≤ 4.68% (ODT)[4]< 20%[5]1.28 - 6.84%[6]
Accuracy 96.2% to 105.3% (Tramadol)[4]> 95%[4]Within proposed criteria[5]91.79 - 106.89%[6]
Extraction Recovery 89.8% (ODT)[4]96.3 ± 1.66% (ODT)[4]Not Reported98.21%[6]
Internal Standard Sotalol[4]Medazepam[4]Nalorphine[5]Proadifen (SKF525A)[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols offer a step-by-step guide for sample preparation and analysis.

Protocol 1: Sample Preparation using Protein Precipitation (for LC-MS/MS) [1][3]

This protocol is a common and straightforward method for extracting this compound from plasma samples.

  • Materials:

    • Human plasma samples

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Internal Standard (IS) solution (e.g., isotope-labeled NDT)

    • 1.5 mL microcentrifuge tubes

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add a specified volume of the internal standard solution.

    • Add 400 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.[1][3]

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (for GC-MS) [6]

This protocol is suitable for the extraction of this compound from urine samples.

  • Materials:

    • Human urine samples

    • Methyl-tert-butyl ether (MTBE)

    • 0.1 M Hydrochloric acid

    • Internal Standard (IS) solution (e.g., Proadifen)

    • Extraction tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 1.0 mL of urine into an extraction tube.

    • Add the internal standard.

    • Add a specified volume of MTBE.

    • Vortex to mix.

    • Centrifuge to separate the phases.

    • Transfer the organic layer (MTBE) to a clean tube.

    • Perform back-extraction by adding 0.1 M hydrochloric acid.

    • Vortex and centrifuge.

    • The analyte is now in the aqueous phase, which can be further processed or directly injected depending on the specific GC-MS method.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis [1][3]

This protocol outlines the typical conditions for chromatographic separation and mass spectrometric detection.

  • Chromatographic Conditions:

    • LC System: Agilent or equivalent HPLC system.[1]

    • Column: A C18 reversed-phase column is commonly used (e.g., Aquasil C18, 100mm x 2.1mm, 5µm or TSKgel ODS-100V, 150 x 2.0 mm, 3-μm).[1][3]

    • Mobile Phase: A mixture of methanol (B129727) and 0.15% formic acid in water (35:65, v/v) is a common mobile phase.[1][2]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[1][3]

    • Column Temperature: 40 °C.[1]

    • Injection Volume: 10 µL.[1]

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for NDT and its internal standard.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the bioanalytical method validation of this compound using LC-MS/MS.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometric Detection (MRM) ionization->detection quantification Quantification detection->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation

Caption: Workflow for this compound analysis by LC-MS/MS.

References

A Comparative Analysis of N-Desmethyltramadol and O-Desmethyltramadol for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two key metabolites of the centrally acting analgesic, tramadol (B15222): N-Desmethyltramadol (N-DT) and O-Desmethyltramadol (O-DT). This document synthesizes experimental data to objectively compare their pharmacological properties, including receptor binding affinity, analgesic potency, and metabolic pathways. Detailed experimental protocols and visual representations of key biological processes are included to support further research and development in the field of analgesics.

Introduction: The Metabolic Fate of Tramadol

Tramadol exerts its analgesic effects through a complex mechanism that involves both opioid and non-opioid pathways. The parent compound is a racemic mixture, and its in vivo activity is significantly influenced by its metabolism into various metabolites. The two primary metabolic routes are N-demethylation and O-demethylation, catalyzed by cytochrome P450 (CYP) enzymes. O-demethylation, primarily mediated by CYP2D6, leads to the formation of O-Desmethyltramadol (O-DT), also known as M1. N-demethylation, on the other hand, is carried out by CYP2B6 and CYP3A4, resulting in this compound (N-DT), or M2.[1][2] This guide focuses on the distinct pharmacological profiles of these two major metabolites.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the in vitro receptor binding affinity and in vivo analgesic potency of this compound and O-Desmethyltramadol.

Table 1: Comparative µ-Opioid Receptor Binding Affinity

CompoundReceptorKᵢ (nM)EfficacyReference
O-Desmethyltramadol ((+)-enantiomer) Human µ-opioid3.4Agonist[2]
This compound (racemic) Human µ-opioid> 10,000No Agonist Activity[2]

Kᵢ (Inhibition Constant): A lower Kᵢ value indicates a higher binding affinity.

Table 2: Comparative In Vivo Analgesic Potency

CompoundTest ModelAnimal ModelRoute of AdministrationED₅₀ (mg/kg)Reference
O-Desmethyltramadol ---2 to 4 times more potent than Tramadol[3]
This compound ---Negligible analgesic effect[4]

ED₅₀ (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population. Direct comparative ED₅₀ values from a single study are limited; the data reflects the general consensus from multiple sources.

Experimental Protocols

Radioligand Binding Assay for µ-Opioid Receptor Affinity

This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for the µ-opioid receptor.

Objective: To determine the Kᵢ of this compound and O-Desmethyltramadol for the human µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Naloxone or [³H]-DAMGO (a selective µ-opioid receptor agonist).

  • Test Compounds: this compound and O-Desmethyltramadol.

  • Non-specific Binding Control: A high concentration of a non-selective opioid antagonist like naloxone (B1662785) (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration that ensures adequate signal-to-noise ratio.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any residual unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis of the competition curve.

  • Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Hot Plate Test for Analgesic Activity

The hot plate test is a common method for assessing the central analgesic activity of pharmacological substances.

Objective: To evaluate and compare the analgesic effects of this compound and O-Desmethyltramadol.

Materials:

  • Apparatus: A hot plate apparatus with a controlled temperature surface.

  • Animals: Mice or rats.

  • Test Compounds: this compound and O-Desmethyltramadol dissolved in a suitable vehicle.

  • Control: Vehicle solution.

  • Positive Control: A known analgesic like morphine.

Procedure:

  • Acclimatization: Acclimate the animals to the testing room for at least one hour before the experiment.

  • Baseline Latency: Determine the baseline pain response latency for each animal by placing it on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and measuring the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer the test compounds, vehicle, or positive control to different groups of animals via a specific route (e.g., intraperitoneal, subcutaneous).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place each animal back on the hot plate and measure the response latency.

Data Analysis:

  • Calculate the Maximum Possible Effect (%MPE): %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Statistical Analysis: Compare the %MPE values between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the analgesic effect.

  • Determine ED₅₀: If multiple doses of the test compounds are used, an ED₅₀ value can be calculated from the dose-response curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the comparative analysis of this compound and O-Desmethyltramadol.

Tramadol_Metabolic_Pathway Tramadol Tramadol NDT This compound (N-DT) (Inactive at µ-receptor) Tramadol->NDT CYP2B6, CYP3A4 (N-Demethylation) ODT O-Desmethyltramadol (O-DT) (Active Metabolite) Tramadol->ODT CYP2D6 (O-Demethylation)

Figure 1: Metabolic Pathway of Tramadol.

Mu_Opioid_Receptor_Signaling_Pathway cluster_cell Neuron MOR µ-Opioid Receptor G_protein G-protein (Gi/o) MOR->G_protein Agonist Binding (e.g., O-DT) AC Adenylyl Cyclase G_protein->AC Inhibition K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Activation Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia Inactive_Metabolite This compound (No Binding)

Figure 2: µ-Opioid Receptor Signaling Pathway.

Experimental_Workflow_Hot_Plate_Test start Start acclimatization Animal Acclimatization start->acclimatization baseline Measure Baseline Latency (Hot Plate) acclimatization->baseline drug_admin Drug Administration (N-DT, O-DT, Vehicle) baseline->drug_admin post_treatment Measure Post-treatment Latency (at various time points) drug_admin->post_treatment analysis Data Analysis (%MPE, Statistical Comparison) post_treatment->analysis end End analysis->end

Figure 3: Experimental Workflow for Hot Plate Test.

Comparative Discussion

The experimental data unequivocally demonstrate the profound pharmacological differences between this compound and O-Desmethyltramadol.

O-Desmethyltramadol (O-DT) is the principal active metabolite responsible for the opioid-mediated analgesic effects of tramadol. Its significantly higher binding affinity for the µ-opioid receptor, with a Kᵢ value in the low nanomolar range, is a testament to its potent agonist activity at this receptor.[2] This high affinity translates into a greater analgesic potency compared to the parent compound, tramadol.[3] The activation of the µ-opioid receptor by O-DT initiates a downstream signaling cascade involving the inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels, activation of potassium channels (causing hyperpolarization), and inhibition of calcium channels. These cellular events collectively result in a reduction in neuronal excitability and the perception of pain.

In stark contrast, This compound (N-DT) displays a negligible affinity for the µ-opioid receptor, with a Kᵢ value greater than 10 µM.[2] Furthermore, functional assays have shown that N-DT does not exhibit agonist activity at this receptor.[2] Consequently, its contribution to the direct opioid-mediated analgesic effects of tramadol is considered insignificant.[4]

Conclusion

This comparative analysis highlights the critical role of metabolic pathways in determining the pharmacological activity of tramadol. O-Desmethyltramadol is the key active metabolite, exhibiting high affinity and agonist activity at the µ-opioid receptor, which is the primary mechanism for its analgesic efficacy. This compound, on the other hand, is pharmacologically inactive at the µ-opioid receptor and does not contribute to the opioid-mediated analgesic effects of tramadol.

For researchers and drug development professionals, this clear distinction is crucial. Future research on tramadol's analgesic mechanisms should focus on the activity of O-DT, and drug development efforts aimed at improving the opioid component of tramadol's action should consider strategies that favor the metabolic pathway leading to O-DT or involve the direct administration of this active metabolite. Understanding the distinct roles of these metabolites is paramount for the rational design of novel analgesics with improved efficacy and safety profiles.

References

A Comparative Guide to the Cross-Validation of N-Desmethyltramadol Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Quantification of N-desmethyltramadol.

The accurate quantification of this compound, a primary active metabolite of the analgesic tramadol (B15222), is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The selection of an appropriate analytical method is paramount for generating reliable and reproducible data. This guide provides a comparative overview of common analytical techniques used for the quantification of this compound, with a focus on their performance characteristics and experimental protocols. Cross-validation of these methods is essential to ensure consistency and reliability of results across different studies or laboratories.[1][2][3]

Quantitative Performance Comparison

The choice of an analytical method for this compound quantification is often guided by the required sensitivity, the complexity of the biological matrix, and the available instrumentation. The most prevalent techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with various detectors.[4][5] The following tables summarize the quantitative performance of these methods as reported in various studies.

Table 1: Performance Comparison of Analytical Methods for this compound Detection

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation by gas chromatography, detection by mass spectrometry.Separation by liquid chromatography, detection by tandem mass spectrometry.
Specificity High; based on retention time and mass fragmentation pattern.[6]Very high; based on retention time and specific precursor-product ion transitions.[6]
Primary Use Confirmation and quantification.[6]Confirmation and quantification.[6]
Sample Throughput Moderate.[6]High.[6]

Table 2: Quantitative Performance Data for this compound Quantification

Analytical MethodBiological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
LC-MS/MSHuman Plasma2.5–3202.5>0.99[7]
LC-MS/MSRat Plasma0.1 - 3000.1Not Reported[8]
LC-MS/MSHuman Urine25–150025Not Reported[9]
GC-MSHuman Urine10–100020>0.99[10][11]

Note: LLOQ refers to the Lower Limit of Quantification. The correlation coefficient (r²) is a measure of the linearity of the method, with values closer to 1.0 indicating better linearity.

Experimental Workflow and Logical Relationships

The cross-validation of analytical methods involves a systematic process to ensure that different methods or laboratories produce comparable results. This workflow is critical when transferring a method, comparing data from different studies, or when different analytical techniques are used within the same study.[1][2]

Cross-Validation Workflow for this compound Quantification Cross-Validation Workflow for this compound Quantification cluster_method1 Method A (e.g., LC-MS/MS) cluster_method2 Method B (e.g., GC-MS) A_prep Sample Preparation A_analysis LC-MS/MS Analysis A_prep->A_analysis A_data Data Acquisition & Processing A_analysis->A_data comparison Statistical Comparison of Results (e.g., Bland-Altman plot, % difference) A_data->comparison B_prep Sample Preparation B_analysis GC-MS Analysis B_prep->B_analysis B_data Data Acquisition & Processing B_analysis->B_data B_data->comparison samples Spiked Quality Control Samples & Incurred Samples samples->A_prep samples->B_prep conclusion Conclusion on Method Comparability comparison->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocols

The following sections provide generalized experimental protocols for the quantification of this compound using LC-MS/MS and GC-MS, based on methodologies described in the literature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in biological matrices.

  • Sample Preparation (Protein Precipitation for Plasma) :

    • To a 200 µL plasma sample, add an internal standard.[6]

    • Add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).[7]

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • The supernatant is then transferred for analysis.

  • Chromatographic Conditions :

    • Column : A reverse-phase column (e.g., C18) is typically used.[6]

    • Mobile Phase : A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).[6][7]

    • Flow Rate : Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions :

    • Ionization : Positive electrospray ionization (ESI) is commonly used.[6]

    • Detection : Multiple Reaction Monitoring (MRM) is employed for its high specificity and sensitivity.[6] Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable method, particularly for the analysis of this compound in urine.[12]

  • Sample Preparation (Liquid-Liquid Extraction for Urine) :

    • To a urine sample, add a suitable internal standard (e.g., proadifen).[10][12]

    • Adjust the pH of the sample to basic conditions.[12]

    • Perform liquid-liquid extraction using an organic solvent such as methyl tert-butyl ether (MTBE).[10][11][12]

    • The organic layer is separated, and a back-extraction into an acidic solution can be performed for further purification.[10][11]

    • The final organic extract is evaporated and the residue is derivatized to improve volatility and thermal stability before injection into the GC-MS.[12]

  • Chromatographic Conditions :

    • Column : A capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).[6]

    • Carrier Gas : Helium is typically used.[6]

    • Oven Temperature Program : A temperature gradient is utilized to achieve separation of the analytes.[6]

  • Mass Spectrometry Conditions :

    • Ionization : Electron ionization (EI) is commonly used.[6]

    • Detection : Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and specificity by monitoring characteristic ions of this compound and the internal standard.[6][12]

References

comparing the pharmacological activity of tramadol and N-Desmethyltramadol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of the centrally acting analgesic tramadol (B15222) and its primary metabolite, N-desmethyltramadol (also known as M2). This analysis is based on published experimental data, focusing on receptor binding affinities, monoamine reuptake inhibition, and overall contribution to analgesia.

Tramadol's therapeutic effect is attributed to a dual mechanism of action: a weak affinity for the µ-opioid receptor and the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2] The metabolic disposition of tramadol is a critical determinant of its pharmacological profile. Primarily metabolized in the liver, tramadol is converted to several metabolites, most notably O-desmethyltramadol (M1) and this compound (M2). While M1 is a more potent µ-opioid receptor agonist than the parent compound and significantly contributes to the analgesic effect, M2 is generally considered to be a pharmacologically inactive metabolite.[3][4]

Data Presentation: Comparative Pharmacological Data

The following tables summarize key quantitative data for tramadol and this compound, highlighting the significant differences in their pharmacological activities.

Table 1: µ-Opioid Receptor Binding Affinity

CompoundReceptorKᵢ (nM)
TramadolHuman µ-opioid2100
This compoundHuman µ-opioid>10,000

Kᵢ = Inhibitory constant; a lower value indicates higher binding affinity.

Table 2: Monoamine Transporter Inhibition

CompoundTransporterKᵢ (nM)
TramadolSerotonin (SERT)990
Norepinephrine (NET)790
This compoundSerotonin (SERT)Negligible Activity
Norepinephrine (NET)Negligible Activity

Data for this compound on SERT and NET is based on qualitative descriptions from multiple sources indicating minimal to no significant inhibitory activity.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of the presented data. The following are representative protocols for the key experiments cited in this guide.

Radioligand Binding Assay for µ-Opioid Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of tramadol and this compound for the human µ-opioid receptor.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³H]-Naloxone or [³H]-DAMGO (a selective µ-opioid agonist).

  • Test Compounds: Tramadol hydrochloride, this compound.

  • Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled opioid ligand in excess.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the cell pellets in ice-cold assay buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at its Kₔ value), and varying concentrations of the test compounds (tramadol or this compound). For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a high concentration of the non-specific binding control.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters rapidly with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Monoamine Reuptake Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of tramadol and this compound on the serotonin and norepinephrine transporters.

Materials:

  • Synaptosome Preparation: Synaptosomes prepared from specific rat brain regions (e.g., striatum for dopamine (B1211576) transporter, cerebral cortex for serotonin and norepinephrine transporters).

  • Radiolabeled Neurotransmitters: [³H]-Serotonin (5-HT) and [³H]-Norepinephrine (NE).

  • Test Compounds: Tramadol hydrochloride, this compound.

  • Assay Buffer: Krebs-Ringer buffer, pH 7.4.

  • Instrumentation: Scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize the brain tissue in a sucrose (B13894) buffer and perform differential centrifugation to isolate the synaptosomes.

  • Assay Setup: Pre-incubate the synaptosomes with varying concentrations of the test compounds in the assay buffer.

  • Uptake Initiation: Initiate the neurotransmitter uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter ([³H]-5-HT or [³H]-NE).

  • Incubation: Incubate the mixture for a short period at a specified temperature (e.g., 37°C).

  • Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification: Lyse the synaptosomes and measure the radioactivity taken up using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake.

Mandatory Visualization

The following diagrams illustrate the key pathways and mechanisms discussed in this guide.

Tramadol_Metabolism Tramadol Tramadol M1 O-Desmethyltramadol (M1) (Active Metabolite) Tramadol->M1 CYP2D6 M2 This compound (M2) (Inactive Metabolite) Tramadol->M2 CYP3A4, CYP2B6

Tramadol Metabolic Pathway

Opioid_Receptor_Signaling cluster_membrane Cell Membrane Opioid_Receptor µ-Opioid Receptor G_Protein G-protein (Gi/o) Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts Opioid_Agonist Opioid Agonist (e.g., Tramadol, M1) Opioid_Agonist->Opioid_Receptor Binds to ATP ATP ATP->AC Neuronal_Activity Decreased Neuronal Excitability Ion_Channel->Neuronal_Activity

Opioid Receptor Signaling Pathway

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Transporter Monoamine Transporter (SERT or NET) Monoamine_in Monoamine Transporter->Monoamine_in Vesicle Vesicle Monoamine_out Monoamine (Serotonin or Norepinephrine) Vesicle->Monoamine_out Release Monoamine_out->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine_out->Receptor Binds to Tramadol Tramadol Tramadol->Transporter Blocks

Mechanism of Monoamine Reuptake Inhibition

Conclusion

The experimental evidence strongly indicates that this compound possesses significantly less pharmacological activity compared to its parent compound, tramadol. Its affinity for the µ-opioid receptor is markedly lower, and it does not exhibit significant inhibition of serotonin or norepinephrine reuptake.[5][7] Consequently, the contribution of this compound to the overall analgesic effect of tramadol is considered negligible. For drug development and pharmacological research, the focus remains on tramadol's dual-action mechanism and the potent opioid activity of its other major metabolite, O-desmethyltramadol.

References

A Comparative Guide to Inter-Laboratory Measurement of N-Desmethyltramadol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of N-Desmethyltramadol, a primary metabolite of the analgesic drug tramadol. It is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate analytical techniques for pharmacokinetic, toxicokinetic, and forensic studies. The information is compiled from various inter-laboratory studies and validated method publications.

Quantitative Method Performance

The accurate quantification of this compound is critical for understanding the metabolism and disposition of tramadol. The most common analytical techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with fluorescence (FLD) or ultraviolet (UV) detection. The performance characteristics of these methods vary in terms of sensitivity, linearity, and the biological matrix in which they have been validated.[1]

Below is a summary of the quantitative performance of these methods as reported in various studies.

Table 1: Comparison of Analytical Methods for this compound Quantification

Analytical MethodBiological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference(s)
LC-MS/MSHuman Plasma2.5 - 3202.5>0.99[1][2]
LC-MS/MSRat Plasma0.1 - 3000.1Not Reported[1]
LC-MS/MSHuman Urine25 - 150025Not Reported[1][3]
GC-MSHuman Urine10 - 100020>0.99[1][4]
HPLC-FLDHuman Plasma5 - 5005>0.997[1]

LLOQ: Lower Limit of Quantification

Table 2: Accuracy and Precision Data from a Validated GC-MS Method in Human Urine[4]

ParameterThis compound
Intra-assay Precision (%RSD)1.29 - 6.48%
Inter-assay Precision (%RSD)1.28 - 6.84%
Intra-assay Accuracy (%Recovery)91.79 - 106.89%
Extraction Efficiency98.21%

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for the validation of new analytical methods. Below are generalized protocols for the quantification of this compound using LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Human Plasma

This method offers high sensitivity and selectivity, making it suitable for studies requiring low detection limits.[1]

  • Sample Preparation (Protein Precipitation) [2]

    • To a 200 µL plasma sample, add a suitable internal standard. A stable isotope-labeled internal standard like (+)-N-Desmethyl Tramadol-d3 is recommended for optimal accuracy.[5]

    • Add a protein precipitating agent, such as acetonitrile (B52724).

    • Vortex the mixture vigorously to ensure complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.[6]

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.[6]

    • Reconstitute the residue in a suitable volume of the mobile phase.[6]

  • Chromatographic Conditions [5]

    • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[2]

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 5 µm).[2][5]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[5]

    • Flow Rate: 0.3 mL/min.[5]

    • Injection Volume: 5 µL.[5]

  • Mass Spectrometric Detection [5]

    • Mass Spectrometer: A triple quadrupole mass spectrometer.[2][5]

    • Ionization Mode: Positive electrospray ionization (ESI).[2][5]

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound and the internal standard.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) for Human Urine

GC-MS is a robust and well-established confirmatory method for the analysis of this compound in urine.[2][4]

  • Sample Preparation (Liquid-Liquid Extraction) [4]

    • To 1 mL of urine, add an internal standard (e.g., Proadifen).[4][7]

    • Make the urine sample alkaline by adding a suitable base (e.g., sodium carbonate).[2]

    • Add an organic extraction solvent, such as methyl-tert-butyl ether (MTBE).[4]

    • Vortex the sample vigorously for 1-2 minutes to ensure efficient extraction.[6]

    • Centrifuge to separate the aqueous and organic layers.[6]

    • A back-extraction step into an acidic solution (e.g., 0.1 M HCl) can be performed for further purification.[4]

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Derivatization (silylation) may be required prior to GC-MS analysis.[8]

  • Chromatographic Conditions [2]

    • GC System: Gas chromatograph equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane).[2]

    • Carrier Gas: Helium.[2]

    • Oven Temperature Program: A temperature gradient is employed to separate the analytes.[2]

  • Mass Spectrometric Detection [2]

    • Mass Spectrometer: Operated in electron ionization (EI) mode.[1][2]

    • Detection: Selected Ion Monitoring (SIM) is used to monitor specific ions for this compound and the internal standard for quantification.[2]

Visualizations

Metabolic Pathway of Tramadol

Tramadol is primarily metabolized in the liver by the cytochrome P450 enzymes, particularly CYP2D6, to its active metabolite O-desmethyltramadol (M1), and by CYP3A4 and CYP2B6 to this compound (M2).[9]

cluster_0 Metabolism of Tramadol Tramadol Tramadol NDT This compound (M2) Tramadol->NDT CYP3A4, CYP2B6 ODT O-Desmethyltramadol (M1) Tramadol->ODT CYP2D6

Metabolism of Tramadol to its major metabolites.

Generalized Analytical Workflow

The following diagram illustrates a generalized workflow for the quantification of this compound in biological samples.

cluster_1 Analytical Workflow for this compound Quantification Sample Biological Sample (Plasma, Urine, etc.) Preparation Sample Preparation (LLE, SPE, or PPT) Sample->Preparation Analysis Chromatographic Separation (LC or GC) Preparation->Analysis Detection Mass Spectrometric Detection (MS/MS or MS) Analysis->Detection Quantification Data Analysis and Quantification Detection->Quantification

Generalized workflow for this compound analysis.

References

N-Desmethyltramadol: A Promising Biomarker for the Detection of Tramadol Abuse

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of N-desmethyltramadol against other potential markers reveals its significant utility in identifying patterns of tramadol (B15222) abuse, particularly in long-term and high-dose scenarios. This guide provides an objective comparison of its performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Tramadol, a synthetic opioid analgesic, is widely prescribed for moderate to severe pain. However, its potential for abuse and dependence is a growing concern. Accurate monitoring of tramadol use and the identification of abuse patterns are crucial in clinical and forensic settings. While the parent drug and its primary active metabolite, O-desmethyltramadol (M1), are commonly monitored, emerging evidence suggests that the this compound (M2) metabolite is a valuable biomarker for identifying chronic and high-dose tramadol consumption, which are characteristic of abuse.

Comparison of Biomarkers for Tramadol Abuse

The primary analytes for monitoring tramadol consumption are the parent drug (tramadol), its pharmacologically active metabolite O-desmethyltramadol (ODMT or M1), and its major, but largely inactive, metabolite this compound (NDMT or M2). The interpretation of the concentrations and ratios of these compounds in biological samples can help differentiate between therapeutic use and abuse.

BiomarkerUtility in Detecting Tramadol AbuseSupporting Evidence
Tramadol Indicates recent use. High concentrations may suggest overdose but can be ambiguous without metabolite data.[1][2]In fatal intoxication cases, high concentrations of tramadol with low metabolite levels can be indicative of acute overdose.[1] However, therapeutic ranges can be wide and overlap with toxic levels, making interpretation difficult without considering individual tolerance and co-administered drugs.[3][4]
O-desmethyltramadol (ODMT/M1) Confirms metabolism of tramadol and contributes to the opioid effect. The ratio to tramadol can be influenced by genetic factors (CYP2D6 polymorphism) and may not be a reliable sole indicator of abuse.[3][5]ODMT is the primary active metabolite responsible for the analgesic effects of tramadol.[6] Its concentration is dependent on the activity of the CYP2D6 enzyme, which can vary significantly among individuals.[5]
This compound (NDMT/M2) Elevated concentrations and altered ratios relative to tramadol and ODMT are strongly suggestive of chronic, high-dose use or "binge" patterns of abuse.[7]Studies have shown markedly higher concentrations of NDMT in the hair of a confirmed tramadol abuser exhibiting a "binge pattern" compared to therapeutic users.[7] The NDMT/ODMT ratio was also significantly different in the abuser.[7]
Metabolite Ratios (e.g., NDMT/ODMT, Metabolite/Parent Drug) Can provide a more robust indication of abuse patterns than single analyte concentrations, helping to distinguish between use and external contamination in hair analysis.[7][8]Ratios of metabolites to the parent drug in hair have been proposed as a tool to differentiate between tramadol intake and external contamination.[8] Specifically, NDMT/tramadol and ODMT/tramadol ratios were found to differ between patients and employees at a tramadol production facility.[8]

Experimental Data: A Comparative Overview

The following table summarizes quantitative data from various studies, highlighting the differences in the concentrations of tramadol and its metabolites in therapeutic use versus abuse scenarios.

AnalyteSample TypeConcentration in Therapeutic UseConcentration in Abuse/Overdose CasesAnalytical Method
TramadolHair3.29 - 20.12 ng/mg63.42 - 107.30 ng/mgLC-MS/MS
O-desmethyltramadol (ODMT)Hair0.28 - 1.87 ng/mg3.76 - 6.26 ng/mgLC-MS/MS
This compound (NDMT)Hair0.45 - 4.32 ng/mg24.88 - 45.66 ng/mgLC-MS/MS
TramadolBlood0.1 - 0.3 µg/mL (therapeutic)[2]> 1 µg/mL (toxic), > 2 µg/mL (lethal)[2]GC-MS, LC-MS/MS
TramadolUrineCutoff: 25 ng/mLConcentrations can be significantly higher, but do not directly correlate with serum levels.[6]LC-MS/MS
O-desmethyltramadol (ODMT)UrineCutoff: 25 ng/mLConcentrations can be significantly higher.[6]LC-MS/MS
This compound (NDMT)UrineDetected after therapeutic doses.[9]Higher concentrations expected in chronic/high-dose use.GC-MS, LC-MS/MS

Experimental Protocols

Analysis of Tramadol and Metabolites in Hair by LC-MS/MS

This method is suitable for detecting chronic use and abuse of tramadol.

  • Sample Preparation:

    • Decontaminate hair samples to remove external contaminants.

    • Incubate the decontaminated hair overnight in a solution of diluted hydrochloric acid.

    • Purify the extracts using mixed-mode solid-phase extraction (SPE) cartridges.[7]

  • LC-MS/MS Analysis:

    • Analyze the purified extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Operate the mass spectrometer in positive ionization mode, monitoring two transitions per analyte for accurate identification and quantification.[7]

    • Use deuterated internal standards for calibration.[7]

  • Validation Parameters:

    • Linearity: 0.04 - 40.00 ng/mg hair (R² > 0.995).[7]

    • Lower Limit of Quantification (LLOQ): 0.010 - 0.030 ng/mg hair.[7]

    • Precision (RSD): < 10%.[7]

    • Accuracy: 90 - 110%.[7]

    • Recovery: > 90%.[7]

Simultaneous Determination of Tramadol and Metabolites in Urine by GC-MS

This method is commonly used for routine monitoring of tramadol use.

  • Sample Preparation:

    • Perform a liquid-liquid extraction of the urine sample using a suitable organic solvent like a mixture of ethyl acetate (B1210297) and diethyl ether at a basic pH.[10]

  • GC-MS Analysis:

    • Analyze the extracted sample using a gas chromatography-mass spectrometry (GC-MS) system.

  • Validation Parameters:

    • Linearity: 10 - 200 ng/mL for tramadol and 7.5 - 300 ng/mL for O-desmethyltramadol (r = 0.99).[10] A separate study showed linearity for tramadol, ODMT, and NDMT in the range of 10-1000 ng/mL (r² > 0.99).[9]

    • Limit of Quantification (LOQ): 10 ng/mL for tramadol, 7.5 ng/mL for O-desmethyltramadol[10], and 20 ng/mL for this compound.[9]

    • Precision (Intra- and Inter-day RSD): ≤ 4.93% for tramadol and ≤ 4.62% for O-desmethyltramadol.[10] Another study reported intra-assay precision within 1.29-6.48% and inter-assay precision within 1.28-6.84% for all three compounds.[9]

    • Accuracy: > 95%.[10] A separate study reported intra-assay accuracy within 91.79-106.89%.[9]

    • Extraction Recovery: 94.1 ± 2.91% for tramadol and 96.3 ± 3.46% for O-desmethyltramadol.[10] Another study reported extraction efficiencies of 102.12% for tramadol, 101.30% for ODMT, and 98.21% for NDMT.[9]

Visualizing the Metabolic Pathway of Tramadol

The following diagram illustrates the primary metabolic pathways of tramadol, leading to the formation of this compound and O-desmethyltramadol.

Tramadol_Metabolism Metabolic Pathway of Tramadol Tramadol Tramadol NDMT This compound (M2) (largely inactive) Tramadol->NDMT CYP3A4, CYP2B6 (N-demethylation) ODMT O-desmethyltramadol (M1) (active metabolite) Tramadol->ODMT CYP2D6 (O-demethylation) Excretion Glucuronidation & Renal Excretion Tramadol->Excretion NODMT N,O-didesmethyltramadol (M5) NDMT->NODMT CYP2D6 NDMT->Excretion ODMT->NODMT CYP3A4, CYP2B6 ODMT->Excretion NODMT->Excretion

Caption: Metabolic pathway of Tramadol to its primary metabolites.

Conclusion

The validation of this compound as a biomarker for tramadol abuse is a significant advancement in clinical and forensic toxicology. While tramadol and O-desmethyltramadol remain crucial for confirming tramadol use, the quantitative analysis of this compound, particularly in hair samples, provides a more definitive indication of chronic and high-dose consumption patterns associated with abuse. The use of metabolite ratios, such as NDMT/ODMT, further strengthens the interpretation of results. For researchers and drug development professionals, focusing on a comprehensive metabolic profile that includes this compound will lead to more accurate assessments of tramadol use and misuse.

References

Comparative Binding Affinity of Tramadol Metabolites to Opioid Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding affinities of tramadol (B15222) and its primary metabolites to mu (µ), delta (δ), and kappa (κ) opioid receptors. The information presented is supported by experimental data from peer-reviewed scientific literature.

Tramadol, a centrally acting analgesic, exerts its therapeutic effects through a complex mechanism involving both opioid and non-opioid pathways. The in vivo opioid activity of tramadol is largely dependent on its hepatic metabolism to various metabolites, each exhibiting distinct pharmacological profiles. Understanding the interaction of these metabolites with different opioid receptors is crucial for elucidating the overall analgesic and adverse effect profile of tramadol. This guide focuses on the comparative binding affinities of tramadol and its key metabolites: O-desmethyltramadol (M1), N-desmethyltramadol (M2), and N,O-didesmethyltramadol (M5).

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki) of tramadol and its metabolites to human opioid receptors. The Ki value is the inhibition constant for a ligand, representing the concentration at which it would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
Tramadol (racemic)2400[1]>10000>10000
O-desmethyltramadol (M1)3.4[1]Lower affinity than µLower affinity than µ
This compound (M2)>10000[1]Data not availableData not available
N,O-didesmethyltramadol (M5)100[1]Data not availableData not available

Key Observations:

  • O-desmethyltramadol (M1) is the most potent metabolite at the µ-opioid receptor, exhibiting a significantly higher affinity than the parent drug, tramadol.[1] This metabolite is considered the primary contributor to the opioid-mediated analgesic effects of tramadol.

  • Tramadol itself has a very low affinity for the µ-opioid receptor.[1]

  • This compound (M2) displays negligible affinity for the µ-opioid receptor.[1]

  • N,O-didesmethyltramadol (M5) shows a higher affinity for the µ-opioid receptor compared to tramadol, but it is considerably less potent than M1.[1]

  • Data on the binding affinities of M2 and M5 to the δ and κ opioid receptors are limited, suggesting their interaction with these receptors is not a primary component of their pharmacological activity.

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. These experiments are fundamental in pharmacology for determining how strongly a drug binds to a specific receptor.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., tramadol or its metabolites) for a specific opioid receptor subtype.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines (e.g., Chinese Hamster Ovary - CHO cells) stably expressing a specific human opioid receptor subtype (µ, δ, or κ).

  • Radioligand: A radioactive molecule (e.g., [³H]naloxone or [³H]diprenorphine) that binds with high affinity and specificity to the target opioid receptor.

  • Test Compounds: Tramadol and its metabolites (M1, M2, M5) at varying concentrations.

  • Assay Buffer: A buffered solution (e.g., Tris-HCl) to maintain a stable pH and ionic environment for the binding reaction.

  • Filtration System: A device to separate the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

Procedure:

  • Incubation: The cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, which plots the percentage of radioligand binding against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Tramadol Metabolic Pathway

The following diagram illustrates the major metabolic pathways of tramadol in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.

Tramadol_Metabolism Tramadol Tramadol M1 O-desmethyltramadol (M1) (Active) Tramadol->M1 CYP2D6 M2 This compound (M2) (Inactive) Tramadol->M2 CYP3A4, CYP2B6 M5 N,O-didesmethyltramadol (M5) (Less Active) M1->M5 CYP3A4, CYP2B6 M2->M5 CYP2D6

Major metabolic pathways of tramadol.
Radioligand Binding Assay Workflow

This diagram outlines the key steps involved in a typical competitive radioligand binding assay.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (Cell Membranes) Incubation Incubation Receptor->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Quantification Quantification Washing->Quantification Competition_Curve Competition Curve Quantification->Competition_Curve IC50 IC50 Determination Competition_Curve->IC50 Ki Ki Calculation IC50->Ki Opioid_Signaling Agonist Opioid Agonist (e.g., M1) Receptor Opioid Receptor (GPCR) Agonist->Receptor Binds G_Protein G-protein (Gi/o) Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Inhibits Response Cellular Response (e.g., Decreased cAMP) Effector->Response Leads to

References

Navigating the Nuances of N-Desmethyltramadol Detection: A Comparative Guide to Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of drug metabolites are paramount for robust pharmacokinetic, toxicological, and drug metabolism studies. N-Desmethyltramadol, a primary metabolite of the widely used analgesic tramadol (B15222), presents a unique analytical challenge due to its structural similarity to the parent drug and other metabolites. This guide provides a comprehensive comparison of available analytical methods, with a focus on assessing the specificity of antibodies for this compound, and offers insights into more definitive analytical techniques.

The crux of accurately measuring this compound lies in the specificity of the detection method. While immunoassays offer a high-throughput and cost-effective screening solution, their inherent potential for cross-reactivity necessitates a critical evaluation of their performance. In contrast, chromatographic methods coupled with mass spectrometry provide a higher degree of specificity and are considered the gold standard for confirmation and precise quantification.

Immunoassays: A Double-Edged Sword of Convenience and Cross-Reactivity

Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), are a common first-line approach for the detection of tramadol and its metabolites. These assays utilize antibodies to bind to the target analyte. However, the antibodies raised against tramadol often exhibit significant cross-reactivity with its metabolites, including this compound. This lack of absolute specificity can lead to overestimated concentrations or false-positive results for the parent drug when its metabolites are present.

Currently, there is a scarcity of commercially available antibodies developed specifically for this compound. Instead, its detection via immunoassay is typically a consequence of cross-reactivity in assays designed to target tramadol. The degree of this cross-reactivity varies between different commercial kits.

Quantitative Comparison of Immunoassay Cross-Reactivity

The following table summarizes the reported cross-reactivity of this compound in several commercially available tramadol ELISA kits. It is important to note that this data is often provided in the context of the parent drug's cutoff concentration.

Immunoassay KitTarget Analyte% Cross-Reactivity with this compoundReference
Tramadol Forensic ELISA Kit (Neogen)Tramadol6.7%[1]
Immunalysis Tramadol Urine Enzyme ImmunoassayTramadol44.4% (at 450 ng/mL)[2]

Note: The percentage of cross-reactivity indicates the concentration of this compound required to produce a signal equivalent to a given concentration of the primary target analyte (tramadol). A higher percentage signifies a greater degree of interference.

The Gold Standard: Chromatographic Methods for Unambiguous Quantification

For definitive and specific quantification of this compound, chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred techniques.[3] These methods separate the analyte from other compounds in a sample before detection, providing a much higher degree of specificity than immunoassays.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high specificity based on the retention time of the analyte as it passes through the chromatography column and its unique mass fragmentation pattern.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the benchmark for specificity, LC-MS/MS utilizes the retention time and specific precursor-to-product ion transitions for identification and quantification. This dual-filtering mechanism virtually eliminates interferences.[3]

Performance Comparison of Analytical Methods
ParameterImmunoassay (ELISA)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody bindingSeparation by gas chromatography, detection by mass spectrometrySeparation by liquid chromatography, detection by tandem mass spectrometry
Specificity Low to Moderate (significant cross-reactivity)HighVery High
Primary Use ScreeningConfirmation and QuantificationConfirmation and Quantification
Sample Throughput HighModerateHigh
Lower Limit of Quantification (LLOQ) Varies by kit~20 ng/mL in urine~2.5 ng/mL in plasma

Experimental Protocols

Immunoassay (Competitive ELISA) Protocol

This protocol outlines the general steps for a competitive ELISA, a common format for small molecule detection.

  • Coating: A microplate is pre-coated with antibodies specific to the target analyte (in this case, typically tramadol).

  • Competition: The sample containing the analyte (e.g., this compound) and a fixed amount of enzyme-conjugated analyte (tracer) are added to the wells. The free analyte in the sample and the tracer compete for binding to the limited number of antibody sites.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: The plate is washed to remove any unbound sample and tracer.

  • Substrate Addition: A substrate for the enzyme is added. The enzyme converts the substrate into a colored product.

  • Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

ELISA_Workflow cluster_plate Microplate Well cluster_reagents Reagents cluster_reaction Reaction & Detection Ab Antibody-Coated Well Incubate Incubation & Washing Ab->Incubate 1. Add Sample & Tracer Sample Sample (contains this compound) Sample->Incubate Tracer Enzyme-Conjugated Analyte (Tracer) Tracer->Incubate Substrate Substrate Addition Incubate->Substrate 2. Wash Read Measure Absorbance Substrate->Read 3. Color Development

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation (Liquid-Liquid Extraction):

    • An internal standard is added to the sample (e.g., urine).

    • The sample pH is adjusted to alkaline conditions.

    • The analyte is extracted into an organic solvent.

    • The organic layer is separated and evaporated to dryness.

    • The residue is derivatized to increase volatility for GC analysis.

  • GC Separation: The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected, creating a unique mass spectrum for identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC GC Separation Derivatization->GC MS MS Detection GC->MS Result Quantification & Identification MS->Result

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation (Protein Precipitation or Solid-Phase Extraction):

    • Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to a plasma sample to precipitate proteins. The sample is centrifuged, and the supernatant is collected.

    • Solid-Phase Extraction (SPE): The sample is passed through a solid-phase extraction cartridge that selectively retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted.

  • LC Separation: The prepared sample is injected into the LC system. The analyte is separated from other components based on its interaction with the stationary phase of the column as the mobile phase passes through.

  • MS/MS Detection: As the analyte elutes from the LC column, it enters the tandem mass spectrometer. In the first quadrupole, a specific precursor ion corresponding to this compound is selected. This ion is then fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process is known as Multiple Reaction Monitoring (MRM).

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample Extraction Protein Precipitation or SPE Sample->Extraction LC LC Separation Extraction->LC MS1 MS1: Precursor Ion Selection LC->MS1 Collision Fragmentation MS1->Collision MS2 MS2: Product Ion Selection Collision->MS2 Result Specific Quantification MS2->Result

Conclusion: Choosing the Right Tool for the Job

The choice of analytical method for this compound detection is critically dependent on the research question. While immunoassays can serve as a rapid screening tool, their inherent cross-reactivity with tramadol and other metabolites makes them unsuitable for specific quantification. For accurate and reliable measurement of this compound, particularly in complex biological matrices, the high specificity of GC-MS and especially LC-MS/MS is indispensable. Researchers and drug development professionals should carefully consider these factors to ensure the validity and integrity of their experimental data. When using immunoassays, it is crucial to be aware of the specific cross-reactivity profile of the chosen kit and to confirm any positive findings with a more specific method like LC-MS/MS.

References

A Comparative Guide to the Validation of an HPLC-UV Method for N-Desmethyltramadol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is crucial for pharmacokinetic, toxicokinetic, and clinical studies. N-desmethyltramadol, a primary metabolite of the analgesic tramadol (B15222), is a key analyte in understanding the parent drug's metabolism and potential drug-drug interactions.[1] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection offers a cost-effective and accessible method for its quantification. This guide provides a comparative overview of the validation of an HPLC-UV method for this compound, benchmarked against other common analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The information is compiled from peer-reviewed studies to aid in the selection of the most appropriate analytical technique for specific research needs.

Data Presentation: A Comparative Overview

The selection of an analytical method for this compound quantification is often dictated by the required sensitivity, the complexity of the biological matrix, and the available instrumentation.[1] The following tables summarize the key performance characteristics of each method, offering a clear comparison to aid in the selection of the most appropriate technique for specific research needs.

Table 1: Performance Comparison of Analytical Methods for this compound Detection

ParameterHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation by liquid chromatography, detection by UV absorbance.Separation by gas chromatography, detection by mass spectrometry.Separation by liquid chromatography, detection by tandem mass spectrometry.
Specificity Moderate; potential for interference from co-eluting compounds.High; based on retention time and mass fragmentation pattern.[2]Very high; based on retention time and specific precursor-product ion transitions.[2]
Primary Use Quantification in less complex matrices or when high sensitivity is not required.Confirmation and quantification.[2]Confirmation and quantification, especially at low concentrations.[2]
Sample Throughput Moderate to High.Moderate.[2]High.[2]

Table 2: Quantitative Performance Data for this compound Detection

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity Range 50 - 500 ng/mL (for O-desmethyltramadol)[3][4]10 - 1000 ng/mL[5]Lower ng/mL to sub-ng/mL levels
Limit of Quantification (LOQ) ~50 ng/mL (for O-desmethyltramadol)[3][4]20 ng/mL[5]3-4 ng/mL (for O-desmethyltramadol enantiomers)[6]
Accuracy (% Recovery) 93.52 ± 7.88% (for O-desmethyltramadol)[3][4]91.79 - 106.89%[5]Typically >90%
Precision (RSD%) Intra-day: <15%, Inter-day: <15% (general expectation)Intra-assay: 1.29 - 6.48%, Inter-assay: 1.28 - 6.84%[5]Typically <15%

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are generalized experimental protocols for the quantification of this compound using the compared analytical techniques, based on methodologies described in the cited literature.

HPLC-UV Method

This protocol is based on methods developed for tramadol and its primary metabolite, O-desmethyltramadol, and can be adapted for this compound.

  • Sample Preparation (Solid-Phase Extraction for Plasma): [3][4]

    • Condition a solid-phase extraction (SPE) cartridge.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte of interest using an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.[1]

    • Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[7]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at a wavelength where this compound has sufficient absorbance (e.g., around 220 nm).[7]

    • Injection Volume: 20 µL.

GC-MS Method

GC-MS offers a higher level of specificity and is a well-established confirmatory method.[2]

  • Sample Preparation (Liquid-Liquid Extraction for Urine): [2][5]

    • To 1 mL of urine, add an internal standard.

    • Adjust the pH to alkaline conditions.

    • Extract the analytes with an organic solvent (e.g., a mixture of ethyl acetate (B1210297) and diethyl ether).[2]

    • Vortex and centrifuge the sample.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • The dried residue is then subjected to derivatization to improve volatility and chromatographic properties.

  • GC-MS Conditions:

    • Gas Chromatograph: Equipped with a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).[2]

    • Carrier Gas: Helium at a constant flow rate.[2]

    • Oven Temperature Program: A temperature gradient is used to separate the analytes.[2]

    • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.[2]

LC-MS/MS Method

LC-MS/MS is considered the gold standard for bioanalysis due to its high sensitivity and specificity.[8]

  • Sample Preparation (Protein Precipitation for Plasma): [2]

    • To a 200 µL plasma sample, add an internal standard.

    • Add a protein precipitating agent like acetonitrile (B52724).

    • Vortex and centrifuge to pellet the proteins.

    • The supernatant is then transferred for injection.

  • LC-MS/MS Conditions:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Mass Spectrometer: A tandem mass spectrometer operated in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

Method Validation Workflow and Logic

The validation of an analytical method is a formal and systematic process to demonstrate its suitability for its intended purpose.[9][10] The following diagrams illustrate the typical workflow for method validation and the logical relationship between key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[11][12]

Method_Validation_Workflow start Start: Define Analytical Method's Intended Use protocol Develop Validation Protocol (Define parameters and acceptance criteria) start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability documentation Document Results in Validation Report stability->documentation end End: Method Approved for Routine Use documentation->end

Caption: Workflow for Analytical Method Validation.

Validation_Parameters_Relationship method Validated Analytical Method accuracy Accuracy (Closeness to true value) method->accuracy precision Precision (Agreement between measurements) method->precision specificity Specificity (Analyte assessment in presence of interferents) method->specificity linearity Linearity (Proportionality of signal to concentration) method->linearity loq LOQ (Limit of Quantification) accuracy->loq precision->loq lod LOD (Limit of Detection) specificity->lod range_node Range linearity->range_node

Caption: Interrelationship of Key Validation Parameters.

References

A Comparative Analysis of N-Desmethyltramadol Levels Across Biological Matrices for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the detection and quantification of N-Desmethyltramadol, a primary metabolite of the widely prescribed analgesic tramadol (B15222), in various biological specimens. This document provides a comparative overview of this compound (N-DT) concentrations, supported by experimental data and detailed analytical methodologies, to aid in clinical and forensic research, as well as in the advancement of drug development programs.

Tramadol, a synthetic opioid analgesic, undergoes extensive metabolism in the body, primarily through O- and N-demethylation. The N-demethylated metabolite, this compound, while considered to have limited therapeutic effects compared to the parent drug and its O-desmethylated counterpart, serves as a crucial biomarker for assessing tramadol intake and metabolism. Its detection and quantification across different biological matrices are vital for pharmacokinetic studies, monitoring patient compliance, and in forensic toxicology investigations. This guide offers a comprehensive comparison of N-DT levels reported in plasma, urine, hair, and postmortem tissues, providing researchers with the necessary data to select the appropriate biological matrix and analytical method for their specific needs.

Quantitative Comparison of this compound Levels

The concentration of this compound can vary significantly among different biological matrices, reflecting variations in drug absorption, distribution, metabolism, and excretion. The following tables summarize the quantitative data for N-DT levels as reported in scientific literature.

Table 1: this compound (N-DT) Levels in Human Plasma and Urine

Biological MatrixAnalyteReported Concentration Range (ng/mL)Lower Limit of Quantitation (LLOQ) (ng/mL)Analytical Method
Human PlasmaN-DT4.9 - 3172.5LC-MS/MS
Human UrineN-DTNot specified in ranges, but detected after 50 mg oral dose20GC-MS
Human UrineN-DTLinear range of 25 - 150025LC-MS/MS

Data compiled from studies involving patients undergoing tramadol therapy and healthy volunteers.[1][2]

Table 2: this compound (N-DT) Levels in Human Hair

PopulationAnalyteReported Concentration Range (ng/mg)LLOQ (ng/mg)Analytical Method
Healthy Volunteers (single 50 or 100 mg dose)N-DT0.012 - 0.860.001UHPLC-MS/MS
Chronic Tramadol UsersN-DT0.013 - 2.950Not specifiedLC-MS/MS

Hair analysis provides a longer window of detection for drug use.[3][4][5]

Table 3: this compound (N-DT) Distribution in Postmortem Tissues

Biological MatrixAnalyteMean Tissue/Blood Ratio (± SD)NotesAnalytical Method
LiverN-DTNot explicitly stated for N-DT, but Tramadol ratio is 4.90 ± 3.32High variability in postmortem concentrations.GC/MS
BrainN-DTNot explicitly stated for N-DT, but Tramadol ratio is 2.33 ± 1.21High variability in postmortem concentrations.GC/MS
KidneyN-DTNot explicitly stated for N-DT, but Tramadol ratio is 3.05 ± 1.49High variability in postmortem concentrations.GC/MS

Postmortem tissue distribution of drugs can be complex and is influenced by various factors, leading to high coefficients of variation.[6] It is important to note that specific concentration ranges for N-DT in oral fluid are not extensively reported in the reviewed literature, although studies have indicated its presence and a saliva-to-plasma ratio has been investigated.

Experimental Protocols

Accurate quantification of this compound relies on robust and validated analytical methodologies. Below are detailed protocols for key experiments cited in this guide.

Experimental Protocol 1: Analysis of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of tramadol and its metabolites.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 600 µL of acetonitrile (B52724) and 100 µL of an internal standard solution.

  • Vortex the mixture for 30 minutes.

  • Store the mixture at -35°C for 30 minutes, followed by ultrasonication for 30 minutes.

  • Centrifuge the sample at 17,900 x g for 20 minutes at 4°C.

  • Transfer 750 µL of the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in 150 µL of a methanol (B129727) and 0.15% formic acid in water (1:1, v/v) mixture.

  • Vortex for 30 minutes and then ultrasonicate for 30 minutes before injection into the LC-MS/MS system.[7]

2. Chromatographic Conditions:

  • LC System: CBM-20A system controller with a DGU-20A5R degasser, LC-20ADXR pump, SIL-20ACXR autoinjector, and CTO-20AC column oven.

  • Column: TSKgel ODS-100 V (150 × 2.0 mm I.D., 3-μm particle size).

  • Mobile Phase: Isocratic mixture of methanol and 0.15 % formic acid in water (35:65, v/v).

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.[7]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion multiple reaction monitoring.

  • Ion Transition for N-DT: m/z 250.2 → 232.2.[7]

Experimental Protocol 2: Analysis of this compound in Human Urine by GC-MS

This protocol is based on a validated method for the simultaneous determination of tramadol and its metabolites in urine.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of urine, add an internal standard.

  • Perform liquid-liquid extraction with methyl-tert-butyl ether (MTBE).

  • Follow with a back-extraction step using 0.1 M hydrochloric acid.[1]

2. Derivatization:

  • The extracted analytes are derivatized to improve their volatility for GC-MS analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Mass Spectrometer: Agilent 5973 or similar.

  • Column: RTX-50 (Crossbonded 50% phenyl-50% methyl polysiloxane) column (15m x 0.25mm x 0.25 µm film thickness) or equivalent.[8]

  • Analysis Mode: Selective Ion Monitoring (SIM).

Experimental Protocol 3: Analysis of this compound in Human Hair by UHPLC-MS/MS

This protocol is derived from a study investigating tramadol and its metabolites in hair after a single dose.

1. Sample Preparation:

  • Wash hair samples to remove external contamination.

  • Pulverize the washed and dried hair segments.

  • Extract the analytes from the pulverized hair by incubating in an extraction medium for 18 hours at 37°C.[5]

2. UHPLC-MS/MS Analysis:

  • A validated UHPLC-MS/MS method is used for the quantification of the analytes.[5] The specific column, mobile phase, and mass spectrometric parameters would be optimized for N-DT detection.

Visualizing the Analytical Workflow

To provide a clear understanding of the analytical process, the following diagram illustrates a typical experimental workflow for the analysis of this compound in biological matrices.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine, Hair, etc.) Extraction Extraction (LLE, SPE) BiologicalSample->Extraction Addition of Internal Standard Derivatization Derivatization (for GC-MS) Extraction->Derivatization If required LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification LCMS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: A generalized workflow for the analysis of this compound in biological samples.

References

A Researcher's Guide to N-Desmethyltramadol Assays: Evaluating Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of drug metabolites is fundamental to pharmacokinetic, toxicokinetic, and clinical studies. N-Desmethyltramadol (NDT), a primary metabolite of the widely used analgesic tramadol (B15222), is a crucial analyte for understanding the parent drug's metabolism and potential drug-drug interactions. This guide provides a comparative analysis of common analytical methods for NDT quantification, with a focus on the critical performance characteristics of linearity and analytical range. The information, compiled from peer-reviewed studies and technical documents, is intended to assist in the selection of the most suitable assay for specific research needs.

Quantitative Performance of this compound Assays

The choice of an analytical method for NDT quantification is often governed by the required sensitivity, the biological matrix being analyzed, and the available instrumentation. The most prevalent techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and immunoassays. Below is a summary of their performance characteristics.

Table 1: Linearity and Range of LC-MS/MS-based NDT Assays
Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Human Plasma2.5 - 320[1][2][3]2.5[1][2][3]>0.99[1]
Human Urine25 - 1500[1]25[1]Not Reported
Table 2: Linearity and Range of GC-MS-based NDT Assays
Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Human Urine10 - 1000[1][4][5]20[1][4][5]>0.99[1][4][5]
Table 3: Performance of Immunoassays for Tramadol and Metabolites
Assay TypeLinearity RangeSpecificity/Cross-Reactivity
Tramadol ImmunoassaysGenerally semi-quantitativeSignificant cross-reactivity with this compound and other metabolites.[6][7] For some kits, this compound shows 44.4% to 66.67% cross-reactivity.[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical assays. The following sections outline generalized experimental protocols for the quantification of NDT using LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[8]

1. Sample Preparation:

  • Protein Precipitation (for plasma): To 100 µL of plasma, add 20 µL of an internal standard solution. Precipitate proteins by adding 600 µL of acetonitrile (B52724). Vortex the mixture and then centrifuge to pellet the precipitated proteins.[2] The resulting supernatant is transferred and can be evaporated to dryness and reconstituted in the mobile phase.[2][8]

  • Liquid-Liquid Extraction (LLE): This technique is also applicable and can provide a cleaner sample extract than protein precipitation.[8]

  • Solid-Phase Extraction (SPE): SPE offers the most thorough sample cleanup, which can minimize matrix effects and enhance sensitivity.[8]

2. Chromatographic Separation:

  • Column: A reversed-phase C18 column is typically used for the separation of tramadol and its metabolites.[1]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is commonly employed.[9]

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high specificity and sensitivity. The MRM transitions for NDT are monitored, for instance, m/z 250.2 → 44.1.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and reliable technique, particularly for the analysis of volatile and thermally stable compounds.

1. Sample Preparation (for urine):

  • Liquid-Liquid Extraction (LLE): To 1 mL of urine, add an internal standard. The sample is made alkaline (e.g., with sodium carbonate), and the analytes are extracted with an organic solvent such as methyl-tert-butyl ether (MTBE).[4][5][10] A back-extraction step into an acidic solution can be performed for further purification.[1][4][5]

  • Derivatization: To improve the volatility and chromatographic properties of NDT, a derivatization step is often necessary before GC-MS analysis.[1]

2. Chromatographic Separation:

  • Column: A capillary column, such as a 5% phenyl-methylpolysoxane column, is commonly used.[6]

  • Oven Temperature Program: A temperature gradient is applied to the oven to achieve optimal separation of the analytes.[6]

3. Mass Spectrometric Detection:

  • Ionization: Electron ionization (EI) is typically used.

  • Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity by monitoring characteristic ions of NDT.[6]

Visualizing the Workflow and Metabolic Pathway

To better illustrate the processes involved in NDT analysis, the following diagrams outline the general experimental workflow and the metabolic conversion of tramadol.

G cluster_workflow General Experimental Workflow for NDT Quantification sample Biological Sample (Plasma or Urine) is Internal Standard Spiking sample->is prep Sample Preparation (LLE, SPE, or Protein Precipitation) is->prep analysis Instrumental Analysis (LC-MS/MS or GC-MS) prep->analysis data Data Acquisition and Processing analysis->data quant Quantification data->quant G tramadol Tramadol ndt This compound (NDT) tramadol->ndt N-Demethylation (CYP2B6, CYP3A4) odt O-Desmethyltramadol (ODT) tramadol->odt O-Demethylation (CYP2D6)

References

Comparative Pharmacokinetics of N-Desmethyltramadol Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the species-specific metabolism and pharmacokinetics of drug candidates is fundamental for preclinical evaluation and successful translation to clinical applications. This guide provides a comparative analysis of the pharmacokinetics of N-Desmethyltramadol (M2), a primary metabolite of the analgesic drug tramadol (B15222), in horses, dogs, and rats. The information presented is based on available experimental data to facilitate informed decisions in drug development and veterinary medicine.

Tramadol undergoes metabolism primarily through two pathways: O-demethylation to the active metabolite O-desmethyltramadol (M1) and N-demethylation to this compound (M2). The relative contribution of these pathways varies significantly across species, leading to distinct pharmacokinetic profiles. This guide focuses on the comparative pharmacokinetics of M2.

Quantitative Pharmacokinetic Data of this compound (M2)

The following table summarizes the key pharmacokinetic parameters of this compound (M2) observed in various species following the administration of tramadol. These parameters are crucial for understanding the exposure and persistence of this metabolite in different animal models.

SpeciesTramadol Dose & Route of AdministrationM2 Cmax (ng/mL)M2 Tmax (h)M2 Half-life (t½) (h)Reference
Horse 5 mg/kg IV73.7 ± 12.9--
10 mg/kg Oral159 ± 20.4-2.62 ± 0.49
4 mg/kg IV80 (median)2 (median)-
Dog 9.9 mg/kg Oral (Greyhounds)379.1 (mean)-2.3 (mean)
4 mg/kg IV (Beagle)---
4 mg/kg IM (Beagle)---
Rat 20 mg/kg Oral (Wistar)---
Cat Data Not Available---

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life. Note: Dashes indicate that the data was not reported in the cited study. Data for cats are not available in the reviewed literature.

Experimental Protocols

A summary of the methodologies from the key studies cited is provided below to offer context to the presented pharmacokinetic data.

Equine Studies

In a study on adult horses, 12 mixed-breed horses received tramadol intravenously (5 mg/kg) and orally (10 mg/kg) in a crossover design with a 6-day washout period. Serum samples were collected over 48 hours, and the concentrations of tramadol and its metabolites, including this compound, were determined using high-performance liquid chromatography (HPLC). Another study in horses undergoing orchiectomy involved the intravenous administration of tramadol at a dose of 4 mg/kg. Serum and urine samples were analyzed by HPLC with fluorimetric detection to quantify tramadol and its metabolites.

Canine Studies

In a pharmacokinetic study in Greyhounds, six healthy dogs were administered a mean oral dose of 9.9 mg/kg of tramadol hydrochloride. Plasma concentrations of tramadol and its metabolites were measured to determine the pharmacokinetic profile. Another study in six healthy male Beagle dogs utilized a crossover design with intravenous and intramuscular administrations of tramadol at a dose of 4 mg/kg. Plasma concentrations of tramadol and its metabolites were measured by HPLC with fluorimetric detection.

Rodent Studies

A study in male Wistar rats involved the oral administration of a single 20 mg/kg dose of racemic tramadol. Blood samples were collected for up to 12 hours post-administration, and the plasma concentrations of tramadol and its N-desmethylated metabolite enantiomers were analyzed using high-performance liquid chromatography-tandem mass spectrometry.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for conducting a comparative pharmacokinetic analysis of a drug metabolite like this compound across different species.

G Comparative Pharmacokinetic Analysis Workflow cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Interpretation & Reporting A Literature Search for Pharmacokinetic Studies B Data Extraction: - Dose & Route - Cmax, Tmax, t1/2, AUC - Experimental Protocols A->B C Data Tabulation (Species vs. Parameters) B->C D Normalization of Data (if applicable) C->D E Statistical Comparison (Inter-species Variability) D->E F Identification of Species-Specific Differences E->F G Correlation with Metabolic Pathways F->G H Generation of Comparison Guide G->H

Figure 1. A flowchart outlining the key steps in the comparative analysis of pharmacokinetic data for drug metabolites across different species.

Discussion of Species-Specific Differences

The available data reveals significant species-specific differences in the pharmacokinetics of this compound. In horses, N-demethylation appears to be a major metabolic pathway, as evidenced by the substantial plasma concentrations of M2 following both intravenous and oral administration of tramadol. The half-life of M2 in horses after oral administration is approximately 2.62 hours.

In dogs, particularly Greyhounds, N-desmethylation is also a prominent metabolic route, with mean plasma concentrations of this compound exceeding those of the parent drug at most time points after oral administration. The mean half-life of M2 in Greyhounds was found to be 2.3 hours.

Data in rats, while less comprehensive in the reviewed literature, indicates enantioselective pharmacokinetics for the N-desmethyl metabolite. This highlights the importance of considering stereoisomerism in pharmacokinetic studies in this species.

Notably, there is a significant lack of published pharmacokinetic data for this compound in cats. Most feline studies on tramadol metabolism have focused on the O-desmethyl metabolite (M1). This data gap underscores the need for further research to fully characterize the disposition of tramadol and its metabolites in this species.

A Comparative Guide to the Validation of Analytical Standards for N-Desmethyltramadol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-Desmethyltramadol, a major metabolite of the analgesic drug tramadol (B15222), is crucial for pharmacokinetic studies, clinical and forensic toxicology, and drug development. The selection of a robust and validated analytical method is paramount for obtaining reliable data. This guide provides an objective comparison of common analytical techniques used for the quantification of this compound, supported by performance data and detailed experimental protocols. While this guide does not compare specific commercial analytical standards, it offers a framework for their validation by comparing established analytical methodologies.

Data Presentation: Performance of Analytical Methods

The choice of analytical technique for this compound quantification is often dictated by factors such as required sensitivity, the nature of the biological matrix, and available instrumentation. The most prevalent methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with various detectors.[1][2] The following tables summarize the quantitative performance of these methods as reported in various studies.

Analytical MethodBiological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
LC-MS/MS Human Plasma2.5 - 3202.5>0.99[1]
Rat Plasma0.1 - 3000.1Not Reported[1]
Human Urine25 - 150025Not Reported[1]
GC-MS Human Urine10 - 100020>0.99[1][3]
HPLC-FLD Human Plasma5 - 5005>0.997[1]

Table 1: Performance Comparison of Analytical Methods for this compound Detection. This table provides a comparative overview of the key performance characteristics of different analytical methods.

ParameterImmunoassayGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody bindingSeparation by gas chromatography, detection by mass spectrometrySeparation by liquid chromatography, detection by tandem mass spectrometry
Specificity Low to moderate; significant cross-reactivity with tramadol and other metabolitesHigh; based on retention time and mass fragmentation pattern.[2]Very high; based on retention time and specific precursor-product ion transitions.[2]
Primary Use ScreeningConfirmation and quantificationConfirmation and quantification
Sample Throughput HighModerateHigh

Table 2: Qualitative Comparison of Analytical Methods. This table highlights the principles and primary applications of each technique, emphasizing the high specificity of mass spectrometry-based methods.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical standard. Below are generalized experimental protocols for the quantification of this compound using LC-MS/MS and GC-MS, based on methodologies described in the scientific literature.

LC-MS/MS Method for this compound in Human Plasma

This method is highly sensitive and specific for the simultaneous determination of tramadol and its metabolites.[4][5]

a. Sample Preparation: Protein Precipitation [5]

  • To 100 µL of human plasma, add a suitable internal standard solution (e.g., (+)-N-Desmethyl Tramadol-d3).[4][6]

  • Precipitate proteins by adding 300 µL of a mixture of acetonitrile (B52724) and methanol (B129727).[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Inject a portion of the supernatant into the UPLC-MS/MS system.

b. Chromatographic Conditions [5]

  • Column: Octadecylsilyl column (e.g., 3-μm particle size)[5]

  • Mobile Phase: Isocratic mixture of methanol and 0.15% formic acid in water (35:65, v/v)[5]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Total Run Time: 10 minutes[5]

c. Mass Spectrometric Conditions [5]

  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Monitored Transitions:

    • This compound (NDT): m/z 250.2 → 232.2[5]

GC-MS Method for this compound in Human Urine

GC-MS provides a robust and reliable method for the quantification of this compound in urine.[3]

a. Sample Preparation: Liquid-Liquid Extraction (LLE) [1][3]

  • To 1 mL of urine, add an internal standard (e.g., Proadifen).[3]

  • Adjust the pH to alkaline conditions using a solution like sodium carbonate.[2]

  • Add 5 mL of an extraction solvent (e.g., methyl-tert-butyl ether).[3]

  • Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • For further purification, a back-extraction step into an acidic solution (e.g., 0.1 M HCl) can be performed.[3]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried residue is then subjected to derivatization to improve volatility.[2][7]

b. Chromatographic Conditions [2]

  • Column: Capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane column)

  • Carrier Gas: Helium at a constant flow rate

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

c. Mass Spectrometric Conditions [2]

  • Ionization Mode: Electron Ionization (EI)

  • Scan Type: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Mandatory Visualization

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation & Detection cluster_2 Data Analysis & Validation Biological Matrix Biological Matrix Fortification Fortification with Analytical Standard & Internal Standard Biological Matrix->Fortification Spiking Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) or Protein Precipitation Fortification->Extraction Evaporation & Reconstitution Evaporation and Reconstitution Extraction->Evaporation & Reconstitution LC_GC LC or GC Separation Evaporation & Reconstitution->LC_GC Injection MS_MS Mass Spectrometric Detection (MS/MS or MS) LC_GC->MS_MS Peak_Integration Peak Integration and Quantification MS_MS->Peak_Integration Data Acquisition Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Validation_Parameters Assessment of Validation Parameters (Linearity, Accuracy, Precision, LLOQ) Calibration_Curve->Validation_Parameters

Caption: Experimental workflow for the validation of an this compound analytical standard.

Signaling Pathway

Tramadol itself is a weak µ-opioid receptor agonist and also inhibits the reuptake of serotonin (B10506) and norepinephrine. Its primary active metabolite, O-desmethyltramadol (M1), has a much higher affinity for the µ-opioid receptor.[8] this compound (M2) is another major metabolite.[8] The analgesic effect of tramadol is therefore a combination of the parent drug's and its active metabolite's mechanisms. A detailed signaling pathway specific to this compound is not as well-elucidated as that of the parent compound or the M1 metabolite. The diagram below illustrates the general metabolic pathway of Tramadol.

G Tramadol Tramadol O_Desmethyltramadol O-Desmethyltramadol (M1) (Active Metabolite) Tramadol->O_Desmethyltramadol CYP2D6 (O-demethylation) N_Desmethyltramadol This compound (M2) Tramadol->N_Desmethyltramadol CYP2B6, CYP3A4 (N-demethylation) Other_Metabolites Further Metabolites & Glucuronidation/Sulfation O_Desmethyltramadol->Other_Metabolites N_Desmethyltramadol->Other_Metabolites Excretion Excretion Other_Metabolites->Excretion

Caption: Simplified metabolic pathway of Tramadol.[8]

References

A Comparative Guide to the In Vitro Metabolism of Tramadol Enantiomers to N-Desmethyltramadol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro metabolism of tramadol's enantiomers, (+)-tramadol and (-)-tramadol, to their respective N-demethylated metabolites. The information presented is supported by experimental data from scientific literature to aid researchers and professionals in drug development and metabolic studies.

Data Presentation: Quantitative and Qualitative Comparison

The N-demethylation of tramadol (B15222) to N-desmethyltramadol (also known as M2) is a significant metabolic pathway catalyzed primarily by the cytochrome P450 enzymes CYP2B6 and CYP3A4 in human liver microsomes.[1][2] This metabolic process exhibits stereoselectivity, meaning the two enantiomers of tramadol are metabolized at different rates.

Key Findings:

  • Preferential Metabolism: In vitro studies using human liver microsomes have demonstrated that the N-demethylation process preferentially metabolizes (+)-tramadol over (-)-tramadol.[3]

  • Kinetic Models: While the O-demethylation of tramadol follows monophasic Michaelis-Menten kinetics, the N-demethylation is better described by a two-site kinetic model.[3]

  • Lack of Specific Kinetic Data: It is important to note that specific Michaelis-Menten constants (Km) and maximum velocity (Vmax) values for the N-demethylation of individual tramadol enantiomers are not consistently reported in peer-reviewed literature, highlighting a potential area for further investigation.[4]

The following table summarizes the available data on the N-demethylation of tramadol enantiomers.

Parameter(+)-Tramadol(-)-TramadolReference(s)
Metabolic Pathway N-demethylation to (+)-N-desmethyltramadolN-demethylation to (-)-N-desmethyltramadol[5]
Primary Enzymes CYP2B6 and CYP3A4CYP2B6 and CYP3A4[1]
Stereoselectivity Preferentially metabolizedMetabolized at a lower rate than (+)-tramadol[3]
Kinetic Parameters (Km, Vmax) Not consistently available in the literatureNot consistently available in the literature[4]

Mandatory Visualization: Metabolic Pathway

The following diagram illustrates the stereoselective N-demethylation of tramadol enantiomers.

G cluster_0 Tramadol Enantiomers cluster_1 This compound Enantiomers p_tramadol (+)-Tramadol p_ndt (+)-N-Desmethyltramadol p_tramadol->p_ndt CYP2B6, CYP3A4 (Preferential Pathway) m_tramadol (-)-Tramadol m_ndt (-)-N-Desmethyltramadol m_tramadol->m_ndt CYP2B6, CYP3A4

References

Safety Operating Guide

Proper Disposal of N-Desmethyltramadol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like N-Desmethyltramadol are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, a primary active metabolite of Tramadol.

This compound should be managed as both a hazardous chemical waste and a potential controlled substance analog. Due to its pharmacological activity and the regulatory status of its parent compound, Tramadol, stringent disposal protocols must be followed. This document outlines the necessary safety precautions, waste management procedures, and compliance requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS will provide comprehensive information on hazards, handling, and emergency procedures.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

Engineering Controls: Handle the material in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Spill Response: Maintain a readily accessible spill kit. In the event of a spill, absorb the material with an inert, non-combustible absorbent material. Collect the contaminated absorbent and dispose of it as hazardous waste.

Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are fundamental to safe disposal and regulatory compliance.

  • Waste Classification: this compound waste must be classified as both a hazardous chemical waste and potentially as a controlled substance analog. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on its classification and disposal.

  • Segregation: Do not mix this compound waste with other waste streams. It must be collected in a dedicated, properly labeled waste container. Keep it separate from incompatible materials to prevent hazardous reactions.

Disposal Procedures for this compound

Disposal of this compound is strictly regulated and must be managed through your institution's EHS department or a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the sink or in regular trash.

Step-by-Step Disposal Protocol:
  • Container Selection: Use a container that is chemically compatible with this compound. For solids, a wide-mouth, sealable container is appropriate. For solutions, use a screw-cap bottle. The container must be in good condition, with no cracks or deterioration, and have a secure, leak-proof closure.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.

  • Accumulation in a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory. The SAA must be under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary container, such as a plastic tub, to contain any potential leaks or spills.

  • Closed Container Policy: Keep the waste container tightly sealed at all times, except when adding waste.

  • Request for Disposal: Once the container is full, or if you no longer generate this waste stream, submit a chemical waste collection request to your institution's EHS department. This is typically done through an online system.

  • Await Pickup: Do not transport hazardous waste outside of your laboratory. Trained EHS personnel or a licensed contractor will collect the waste from your designated SAA.

Quantitative Data for Hazardous Waste Generation

While specific quantitative limits for this compound disposal are not publicly available and are often institution-specific, the following table summarizes the U.S. Environmental Protection Agency (EPA) generator categories for hazardous waste, which are determined by the total amount of hazardous waste generated per month. Your institution's EHS department can provide specific guidance on how to quantify your waste and determine your generator status.

Generator CategoryNon-Acute Hazardous Waste Generation RateAcute Hazardous Waste (P-listed) Generation RateOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg/month ≤ 1 kg/month No federal time limit, but state or institutional limits may apply.
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg/month ≤ 1 kg/month ≤ 180 days (or ≤ 270 days if waste is transported > 200 miles)
Large Quantity Generator (LQG) ≥ 1,000 kg/month > 1 kg/month ≤ 90 days

Disposal as a Controlled Substance Analog

As an analog of Tramadol, a Schedule IV controlled substance, this compound waste may be subject to Drug Enforcement Administration (DEA) regulations for disposal. The primary standard for the disposal of controlled substances is that they must be rendered "non-retrievable."[1][2][3] This means the substance is permanently altered to an unusable state.[1][2][3]

The most common method to achieve this standard is through incineration.[3] For this reason, disposal of this compound should be handled by a DEA-registered reverse distributor.[3][4][5]

Workflow for Disposal Decision-Making:

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Assessment cluster_characterization Waste Characterization cluster_handling Handling & Accumulation cluster_disposal Disposal Process A Identify this compound for Disposal B Consult Safety Data Sheet (SDS) A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Classify as Hazardous Chemical Waste C->D E Consider as Potential Controlled Substance Analog C->E F Select & Label a Compatible Waste Container D->F E->F G Segregate from Other Waste Streams F->G H Store in a Designated Satellite Accumulation Area (SAA) G->H I Use Secondary Containment H->I J Contact Institutional Environmental Health & Safety (EHS) I->J K Submit Chemical Waste Pickup Request J->K L Waste Collected by EHS or Licensed Contractor K->L M Transport to a DEA-Registered Reverse Distributor for Incineration L->M

Caption: Logical workflow for the proper disposal of this compound.

Experimental Protocols for Neutralization

Currently, there are no widely established and validated experimental protocols for the chemical neutralization of this compound for disposal purposes in a laboratory setting. The DEA's "non-retrievable" standard generally points towards destruction via incineration rather than chemical neutralization. Any attempt at chemical neutralization would require extensive validation to ensure the complete and irreversible destruction of the compound and its hazardous properties, and would need to be approved by your institution's EHS department and other relevant regulatory bodies.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific policies and procedures for hazardous waste and controlled substance disposal, and adhere to all local, state, and federal regulations.

References

Personal protective equipment for handling N-Desmethyltramadol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Desmethyltramadol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and maintain regulatory compliance.

Hazard Assessment and Safety Precautions

This compound, a metabolite of Tramadol, is a hazardous substance that requires careful handling. The primary risks include harm if swallowed, in contact with skin, or inhaled, and it may cause drowsiness or dizziness.[1] As a potential analog to a controlled substance, all handling and disposal must adhere to stringent protocols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate exposure risks. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile gloves). It is advisable to wear two pairs if possible. Gloves must be inspected before use and disposed of properly after handling.[2][4][5][6]
Body Protection A lab coat or a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance.[1][2][6]
Respiratory Protection For nuisance exposures or where dust formation is possible, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[6] A fit-tested N95 mask or air-purifying respirator should be used when handling powders.[5]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2][7]

  • Safety Equipment: Ensure a safety shower and eye wash station are readily accessible.[3]

  • Spill Kit: Have a spill kit with inert, non-combustible absorbent material available in the immediate work area.[1]

2. Handling the Compound:

  • Avoid Formation of Dust and Aerosols: Take precautions to avoid the formation of dust and aerosols during handling.[6][7]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.[2]

3. First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[4][6]

  • Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water and remove contaminated clothing.[5][6] Do not use hand sanitizer as it may increase absorption.[5]

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[2][6]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization and Segregation:

  • This compound waste should be classified as hazardous chemical waste and potentially as a controlled substance analog.[1]

  • Do not mix this waste with other waste streams. It must be collected in a dedicated and properly labeled waste container.[1]

2. Container Management:

  • Use a compatible, sealable container in good condition with no leaks or cracks.[1]

  • The container must be clearly labeled with the full chemical name, the date accumulation started, and the specific hazards (e.g., "Toxic," "Harmful").[1] Do not use abbreviations or chemical formulas.[1]

  • Keep the waste container tightly sealed at all times, except when adding waste.[1]

3. Storage and Disposal:

  • Store the waste container in a designated satellite accumulation area within the laboratory, under the control of laboratory personnel.[1]

  • Utilize secondary containment, such as a plastic tub, to contain any potential leaks.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for disposal.[1][8] Do not attempt to transport hazardous waste outside of the laboratory.[1]

  • Sink or trash disposal is strictly prohibited.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Risk Assessment Risk Assessment PPE Selection PPE Selection Risk Assessment->PPE Selection Setup Engineering Controls Setup Engineering Controls PPE Selection->Setup Engineering Controls Receive & Log Receive & Log Setup Engineering Controls->Receive & Log Weighing & Preparation Weighing & Preparation Receive & Log->Weighing & Preparation Experimental Use Experimental Use Weighing & Preparation->Experimental Use Spill Response Plan Spill Response Plan Weighing & Preparation->Spill Response Plan Decontaminate Work Area Decontaminate Work Area Experimental Use->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Label & Store Waste Label & Store Waste Segregate Waste->Label & Store Waste EHS Pickup EHS Pickup Label & Store Waste->EHS Pickup

Caption: Workflow for this compound Handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.